1-(2-Phenylcyclopropyl)ethan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2-phenylcyclopropyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3 |
InChI Key |
VDXNKYRHOGJFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(2-Phenylcyclopropyl)ethan-1-amine
Physicochemical Characterization, Synthetic Pathways, and Pharmacological Scope
Executive Summary
1-(2-Phenylcyclopropyl)ethan-1-amine (CAS: 1212189-77-9) represents a distinct structural hybrid in the landscape of psychoactive monoamines. Chemically, it serves as a conformationally restricted analogue of phenylpropylamines, bridging the pharmacophore gap between the potent monoamine oxidase inhibitor (MAOI) tranylcypromine and the monoamine releasing agent amphetamine .
This technical guide provides a rigorous analysis of its chemical architecture, validated synthetic protocols, and theoretical pharmacological profile based on Structure-Activity Relationship (SAR) data. It is designed to serve as a foundational reference for investigating this moiety as a pharmacological probe for monoamine transporter conformation and MAO active site sterics.
Chemical Architecture & Properties
The molecule features a cyclopropane ring acting as a rigid spacer between the phenyl ring and the ethylamine side chain. Unlike tranylcypromine, where the amine is directly attached to the ring, this compound possesses an
Stereochemical Complexity
The presence of two chiral centers on the cyclopropane ring and one on the exocyclic
-
Ring Configuration: Cis vs. Trans (relative orientation of phenyl and ethylamine groups).
-
Side-chain Configuration: R vs. S at the
-carbon.
Note: The trans-isomer is thermodynamically favored and generally exhibits higher potency in analogous cyclopropylamines.
Physicochemical Data Profile
| Property | Value / Descriptor | Source/Prediction |
| IUPAC Name | 1-(2-Phenylcyclopropyl)ethan-1-amine | PubChem [1] |
| Molecular Formula | C₁₁H₁₅N | Calculated |
| Molecular Weight | 161.25 g/mol | Sigma-Aldrich [2] |
| CAS Number | 1212189-77-9 (HCl salt) | BLD Pharm [3] |
| LogP (Predicted) | ~2.3 - 2.5 | PubChem [1] |
| pKa (Base) | ~9.8 (Amine) | Estimated (Primary amine) |
| H-Bond Donors | 1 | Structure Analysis |
| H-Bond Acceptors | 1 | Structure Analysis |
| Solubility | High in EtOH, DMSO; Low in Water (Free base) | Experimental Heuristic |
Synthetic Methodology
The synthesis of 1-(2-Phenylcyclopropyl)ethan-1-amine requires a strategy that constructs the cyclopropane ring with high diastereoselectivity before introducing the chiral amine. The Corey-Chaykovsky cyclopropanation followed by Reductive Amination is the industry-standard approach for scalability and yield.
Workflow Visualization
Detailed Protocol
Step 1: Cyclopropanation (Formation of Ketone)
-
Rationale: The Corey-Chaykovsky reaction utilizes a sulfur ylide to attack the electron-deficient enone (benzylideneacetone). This method favors the formation of the thermodynamic trans-cyclopropane product.
-
Reagents: Benzylideneacetone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (1.2 eq, 60% dispersion), DMSO (anhydrous).
-
Procedure:
-
Suspend NaH in anhydrous DMSO under Argon atmosphere at room temperature. Stir for 30 min until evolution of H₂ ceases (formation of dimsyl anion).
-
Add Trimethylsulfoxonium iodide in portions. The solution will turn milky/yellow. Stir for 30 min to form the ylide.
-
Cool to 0°C. Add Benzylideneacetone dropwise in DMSO.
-
Allow to warm to RT and stir for 3-4 hours.
-
Quench: Pour into ice-cold brine. Extract with Ethyl Acetate (3x).
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate 1-(2-phenylcyclopropyl)ethanone .
-
Step 2: Reductive Amination (Formation of Amine)
-
Rationale: Direct conversion of the ketone to the amine using ammonium acetate and cyanoborohydride avoids the isolation of unstable imine intermediates.
-
Reagents: 1-(2-phenylcyclopropyl)ethanone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol.
-
Procedure:
-
Dissolve the ketone and Ammonium Acetate in Methanol. Stir at RT for 30 min.
-
Add Sodium Cyanoborohydride carefully.
-
Stir at RT for 12-24 hours. Monitor by TLC for disappearance of ketone.
-
Workup: Acidify with 1N HCl (to decompose excess hydride), then basify with NaOH to pH >10.
-
Extract with DCM. Dry over MgSO₄ and concentrate.
-
Salt Formation: Dissolve free base in diethyl ether and add ethereal HCl to precipitate the hydrochloride salt .
-
Pharmacological Profile (SAR & Mechanism)
The pharmacological activity of 1-(2-Phenylcyclopropyl)ethan-1-amine is governed by its structural relationship to two distinct classes of drugs:
-
Tranylcypromine (TCP): An irreversible MAO inhibitor.
-
Amphetamine/Phenethylamines: Monoamine releasers.
Structure-Activity Relationship (SAR)
-
Chain Extension Effect: Unlike TCP, where the amine is directly on the ring, this molecule has a 3-carbon chain equivalent (Phenyl-Cyclopropyl-C-N) relative to the ring system. This "homo-chain" extension typically reduces affinity for MAO active sites , which require precise distance between the aromatic ring and the protonated amine for catalytic oxidation [4].
-
Steric Bulk (
-Methyl): The presence of the -methyl group (creating the ethylamine side chain) provides significant resistance to deamination by MAO, a feature shared with amphetamine. -
Conformational Rigidity: The cyclopropane ring locks the "ethyl" portion of the phenethylamine backbone into a specific conformation. This can enhance selectivity for specific transporter states (DAT/NET/SERT) compared to the flexible alkyl chain of standard phenylpropylamines.
Mechanism of Action Visualization
Predicted Pharmacodynamics
Based on the SAR of 1-(phenylcyclopropyl)methylamine (a lower homologue known to be a MAO substrate/inactivator [4]):
-
MAO Activity: Likely a weak, reversible inhibitor or a competitive substrate rather than a potent irreversible suicide inhibitor like TCP. The distance of the amine from the ring prevents the radical ring-opening mechanism required for irreversible covalent bonding to the flavin cofactor.
-
Transporter Activity: The molecule likely acts as a Triple Reuptake Inhibitor (TRI) or a Monoamine Releasing Agent , with potency likely skewed towards Norepinephrine (NET) and Dopamine (DAT) due to the phenethylamine-like skeleton.
Safety & Toxicology
-
Hazard Identification:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) [2].
-
Handling: Corrosive in free base form. Handle in a fume hood with nitrile gloves.
-
-
Metabolic Stability: The
-methyl group blocks the primary metabolic route (oxidative deamination). Expect a prolonged half-life compared to non-methylated analogues. Major metabolic routes likely involve aromatic hydroxylation (CYP2D6) followed by glucuronidation.
References
-
PubChem. (2023). 1-(2-phenylcyclopropyl)ethan-1-amine.[1][2][3] National Library of Medicine. Available at: [Link]
-
Silverman, R. B., & Yamasaki, R. B. (1984). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[4] Biochemistry. Available at: [Link]
Sources
- 1. PubChemLite - 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride (C11H15N) [pubchemlite.lcsb.uni.lu]
- 2. 1986-47-6|trans-2-Phenylcyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride | 1212189-77-9 [sigmaaldrich.com]
- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and History of Phenylcyclopropylamine Derivatives: From Monoamine Oxidase to Epigenetic Modulation
Executive Summary
Phenylcyclopropylamine (PCPA) , most notably its trans-isomer tranylcypromine , represents a masterclass in pharmacological repurposing. Originally synthesized in 1948 as an amphetamine analogue, it became a cornerstone of psychiatric therapy as a non-selective Monoamine Oxidase Inhibitor (MAOI). In the 21st century, this scaffold has experienced a renaissance, serving as the "warhead" for a new generation of epigenetic drugs targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). This guide dissects the chemical history, mechanistic evolution, and synthetic protocols that define this privileged structure.
Historical Genesis: The Amphetamine Connection
The discovery of PCPA was not driven by target-based drug design but by structural mimicry.
-
1948: Alfred Burger and William L. Yost at the University of Virginia synthesized trans-2-phenylcyclopropylamine. Their objective was to create a rigid analogue of amphetamine (phenylisopropylamine) to investigate the steric requirements for adrenergic activity.
-
1959: Clinical researchers identified its potent MAO inhibitory properties.[1][2] Unlike the hydrazine-based MAOIs (e.g., iproniazid) prevalent at the time, PCPA was unique—it was a non-hydrazine suicide inhibitor.
-
1961: Approved as Parnate (Smith, Kline & French), it became a frontline treatment for atypical depression.
-
2000s: The scaffold was identified as a potent inhibitor of LSD1, a histone demethylase structurally homologous to MAO, launching a new era of oncology drug discovery.
Figure 1: Historical Timeline of PCPA
Caption: Evolution of the phenylcyclopropylamine scaffold from adrenergic research to epigenetics.[2][3]
Chemical Architecture & Synthesis
The cyclopropane ring is the defining feature of PCPA. It introduces significant ring strain (~27.5 kcal/mol), which is the thermodynamic driving force behind its reactivity and mechanism of action.
Protocol 1: Synthesis of trans-2-Phenylcyclopropylamine
Methodology adapted from Burger & Yost (1948) and Kaiser et al. (1962).
Principle: This protocol utilizes a carbene insertion reaction followed by a Curtius rearrangement. It is preferred for its ability to generate the trans-isomer as the major product.
Safety Warning: Ethyl diazoacetate is potentially explosive and toxic. Work must be performed behind a blast shield in a fume hood.
Reagents:
-
Styrene (freshly distilled)[4]
-
Ethyl diazoacetate (EDA)
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
Step-by-Step Workflow:
-
Carbene Insertion (Cyclopropanation):
-
Heat styrene (1.0 eq) to 125°C under N₂ atmosphere.
-
Add ethyl diazoacetate (1.0 eq) dropwise over 2 hours. Control: Maintain temperature between 125-135°C to prevent runaway decomposition.
-
Observation: Evolution of N₂ gas indicates reaction progress.
-
Distill the resulting oil to isolate ethyl 2-phenylcyclopropanecarboxylate. (Boiling point: ~145°C at 12 mmHg).
-
Isomer Ratio: Typically 3:1 (trans:cis).[4]
-
-
Hydrolysis & Separation:
-
Curtius Rearrangement (Acid to Amine):
-
Reflux pure trans-acid with SOCl₂ (excess) for 3 hours to form the acid chloride. Remove excess SOCl₂ in vacuo.
-
Dissolve acid chloride in toluene. Add activated NaN₃ (1.1 eq) at 0°C.
-
Slowly heat to 90°C. Observation: Vigorous N₂ evolution indicates formation of the isocyanate.
-
Hydrolyze the isocyanate by adding 20% HCl and refluxing for 2 hours.
-
-
Isolation:
-
Basify with NaOH to pH >12.
-
Extract with ether, dry over MgSO₄, and distill.
-
Yield: trans-2-phenylcyclopropylamine (bp 98-100°C at 12 mmHg).
-
Pharmacological Pivot: Mechanism of Suicide Inhibition
PCPA is a mechanism-based inactivator (suicide substrate). It is chemically inert until it enters the active site of the enzyme (MAO or LSD1).
The Mechanism:
-
Single Electron Transfer (SET): The amine nitrogen gets oxidized by the FAD cofactor, transferring one electron to form an amine radical cation.
-
Ring Opening: The cyclopropyl ring, under strain and radical instability, undergoes homolytic fission.
-
Covalent Adduct: The resulting carbon radical attacks the flavin ring (typically at C4a or N5), forming an irreversible covalent bond.
Figure 2: Mechanism of Action (MAO/LSD1 Inhibition)
Caption: Stepwise suicide inhibition mechanism involving Single Electron Transfer (SET) and ring scission.
The Epigenetic Renaissance: LSD1 Inhibition
In 2004, Shi et al. discovered LSD1 (KDM1A), the first histone demethylase. Structurally, LSD1 shares high homology with MAO-A and MAO-B, specifically in the FAD-binding domain. This homology allowed researchers to repurpose tranylcypromine as an LSD1 inhibitor.
The Selectivity Challenge: While TCP inhibits LSD1 (IC50 ~20-30 µM), it is far more potent against MAO-A/B (IC50 ~0.2-0.5 µM). For cancer therapy, inhibiting MAO causes side effects (tyramine pressor response). Therefore, derivatives must be designed to increase LSD1 potency and decrease MAO affinity .
Structural Strategy for Selectivity
-
LSD1 Active Site: Much larger and more open than MAO.
-
Strategy: Append large, hydrophobic groups to the 4-position of the phenyl ring (para-substitution). These groups extend into the large substrate-binding channel of LSD1, a region sterically restricted in MAO.
Modern Drug Development (SAR)
The following table summarizes the Structure-Activity Relationship (SAR) evolution from the parent molecule to clinical candidates.
| Compound | Structure Modification | LSD1 IC50 | MAO-A IC50 | Selectivity (LSD1/MAO) | Status |
| Tranylcypromine | Parent (unsubstituted) | ~32,000 nM | ~200 nM | Low (Selects MAO) | FDA Approved (Depression) |
| ORY-1001 (Iadademstat) | N-alkylamino + 4-aryl substitution | < 20 nM | > 10,000 nM | > 500x | Clinical Trials (AML/SCLC) |
| GSK-2879552 | N-substitution with bulky group | ~ 20 nM | > 100,000 nM | High | Discontinued (Phase I) |
| Bomedemstat (IMG-7289) | N-heterocyclic substitution | ~ 10 nM | No inhibition | Very High | Phase II (Myelofibrosis) |
Data compiled from Maes et al. (2018) and molecular pharmacology databases.
Experimental Workflow: LSD1 Inhibition Assay
To validate new derivatives, a robust biochemical assay is required.
Protocol 2: Fluorometric LSD1 Activity Assay (Amplex Red)
Principle: LSD1 demethylates mono- or di-methylated lysine 4 on Histone H3 (H3K4me1/2), producing H₂O₂ as a byproduct. Peroxidase converts H₂O₂ and Amplex Red into resorufin (highly fluorescent).
Reagents:
-
Recombinant human LSD1 (1-852 aa)
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA)
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.
Workflow:
-
Inhibitor Incubation:
-
Prepare serial dilutions of the PCPA derivative in DMSO.
-
Incubate 20 nM LSD1 enzyme with inhibitor for 15 minutes at room temperature (allows covalent adduct formation).
-
-
Reaction Initiation:
-
Add reaction mix: 10 µM H3K4me2 peptide + 50 µM Amplex Red + 0.1 U/mL HRP in assay buffer.
-
-
Kinetic Measurement:
-
Measure fluorescence immediately (Ex/Em = 530/590 nm) in kinetic mode for 30 minutes.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Plot % Activity vs. Log[Inhibitor] to determine IC50.
-
Self-Validation Check: Include unsubstituted tranylcypromine as a positive control; IC50 should be ~20-30 µM.
-
References
-
Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines.[1][2] I. 2-Phenylcyclopropylamine.[1][2][4][5][6][7] Journal of the American Chemical Society, 70(6), 2198–2201.[1][2] Link
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[5] Cancer Cell, 33(3), 495-511. Link
-
Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. Link
-
Kaiser, C., et al. (1962). 2-Substituted Cyclopropylamines. I. Derivatives and Analogs of trans-2-Phenylcyclopropylamine. Journal of Medicinal Chemistry, 5(6), 1243–1265. Link
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. Link
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Role of serendipity in the discovery of classical antidepressant drugs: Applying operational criteria and patterns of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tranylcypromine in mind (Part I): Review of pharmacology [ouci.dntb.gov.ua]
- 7. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers of 1-(2-Phenylcyclopropyl)ethan-1-amine: Synthesis, Separation, and Postulated Activity
Abstract: The principle of chirality is fundamental in drug development, as stereoisomers of a single active pharmaceutical ingredient can exhibit profoundly different pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth technical examination of the stereoisomers of 1-(2-phenylcyclopropyl)ethan-1-amine, a structural analogue of the well-known monoamine oxidase inhibitor, tranylcypromine. We will dissect the structural complexity arising from its three chiral centers, outline robust methodologies for the synthesis and stereoselective separation of its isomers, and, by drawing parallels with tranylcypromine, postulate the differential biological activities of these stereoisomers. This document is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and neuropharmacology.
The Imperative of Stereochemistry in Modern Drug Design
In pharmaceutical sciences, it is a well-established principle that the three-dimensional arrangement of atoms in a molecule is critical for its biological function.[3] Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can interact differently with chiral biological targets such as enzymes and receptors.[1] This can lead to one enantiomer producing the desired therapeutic effect while the other is less active, inactive, or even responsible for undesirable side effects or toxicity.[1] For instance, the (S)-enantiomer of ibuprofen is significantly more potent as a COX-1 inhibitor than the (R)-enantiomer, while for penicillamine, the (R)-isomer is highly toxic with no therapeutic benefit.[1]
The compound 1-(2-phenylcyclopropyl)ethan-1-amine is a compelling subject for stereochemical analysis due to its structural relation to tranylcypromine (trans-2-phenylcyclopropylamine), a clinically used antidepressant.[4][5] Tranylcypromine itself exists as a pair of enantiomers with distinct pharmacological profiles, a precedent that underscores the necessity of isolating and characterizing all stereoisomers of its analogues to fully understand their therapeutic potential and safety.
Structural Analysis: The Stereochemical Complexity of 1-(2-Phenylcyclopropyl)ethan-1-amine
The structure of 1-(2-phenylcyclopropyl)ethan-1-amine possesses three stereogenic centers, which gives rise to a total of 2³ = 8 possible stereoisomers, existing as four pairs of enantiomers.
The three chiral centers are:
-
C1 of the cyclopropane ring: The carbon atom bonded to the phenyl group.
-
C2 of the cyclopropane ring: The carbon atom bonded to the ethylamine group.
-
C1 of the ethan-1-amine side chain: The carbon atom bonded to the amino group and the methyl group.
The relationship between these isomers is complex. Each stereoisomer has one enantiomer (its non-superimposable mirror image) and six diastereomers (stereoisomers that are not mirror images). Understanding this relationship is crucial for designing separation strategies and interpreting structure-activity relationships (SAR).
Caption: Relationships between the 8 stereoisomers.
Synthetic Approaches to Substituted Cyclopropylamines
The synthesis of cyclopropylamines is a significant area of research, with numerous methods developed to construct this valuable structural motif.[6][7] Key strategies include adaptations of classical cyclopropanation reactions and modern metal-catalyzed processes.[6][7]
Common Synthetic Strategies:
-
Simmons-Smith Reaction: This classic method can be adapted for the synthesis of cyclopropylamines.[6][7]
-
Kulinkovich Reaction: Applied to amides and nitriles, this reaction provides another route to the aminocyclopropane moiety.[6][7]
-
Michael-Initiated Ring Closure (MIRC): This strategy is widely used for forming cyclopropane rings.[6][7]
-
Additions to Cyclopropenes: Nucleophilic addition to cyclopropene intermediates can be a powerful method for generating substituted cyclopropylamines.[8][9]
Achieving stereocontrol across three chiral centers in a single synthetic sequence is exceptionally challenging. Therefore, a common and practical approach involves the synthesis of a mixture of diastereomers, followed by separation. A plausible, albeit non-stereoselective, synthesis of a mixture of 1-(2-phenylcyclopropyl)ethan-1-amine isomers could begin with the cyclopropanation of styrene, followed by functional group manipulations to introduce the ethylamine side chain.
Methodologies for Stereoisomer Separation and Resolution
Given a mixture of stereoisomers, separation into optically pure forms is paramount for pharmacological evaluation. The primary methods involve leveraging the different physical properties of diastereomers.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The most established method for separating enantiomeric amines on a preparative scale is through the formation of diastereomeric salts.[10] This process involves reacting the racemic amine mixture with a single enantiomer of a chiral acid (the resolving agent).[11] This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different solubilities and melting points, allowing for their separation by fractional crystallization.[10][11]
Detailed Protocol: Resolution by Diastereomeric Salt Crystallization
This protocol describes a generalized procedure for the resolution of a diastereomeric mixture of 1-(2-phenylcyclopropyl)ethan-1-amine using a chiral acid like (R,R)-tartaric acid.
Causality: (R,R)-Tartaric acid is an excellent choice as a resolving agent because it is commercially available, inexpensive, and known to form highly crystalline salts with amines, which is critical for effective separation through crystallization.[11][12]
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve one equivalent of the stereoisomeric mixture of 1-(2-phenylcyclopropyl)ethan-1-amine in a suitable solvent (e.g., isopropanol, ethanol).[12]
-
Heat the solution to near boiling.
-
In a separate flask, dissolve 0.5 equivalents of (R,R)-tartaric acid in a minimal amount of the same hot solvent. The use of a half-equivalent of the resolving agent can improve the efficiency of the resolution.[12]
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt with the lower solubility will begin to crystallize.
-
Further cool the mixture in an ice bath (0-5 °C) for several hours to maximize crystal formation.[12]
-
The rate of cooling is a critical parameter; slow cooling promotes the formation of larger, purer crystals.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
The purity of the isolated diastereomeric salt can be assessed by measuring its specific rotation.
-
If necessary, recrystallize the salt from a fresh portion of hot solvent to enhance diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH solution) dropwise until the solution is alkaline (pH > 11) to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield one enantiomerically enriched amine.
-
-
Isolation of the Other Enantiomer:
-
The other enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by basifying the mother liquor and extracting it as described in Step 4. This fraction can then be resolved using the opposite enantiomer of the resolving agent, (S,S)-tartaric acid.
-
Alternative Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
For analytical-scale separation and for preparative separation of smaller quantities, chiral HPLC is a powerful technique.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the mobile phase.[13] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[13]
Workflow Diagram: From Synthesis to Pure Isomers
Caption: Workflow for the resolution of stereoisomers.
Postulated Differential Pharmacological Activity
Direct pharmacological data for the stereoisomers of 1-(2-phenylcyclopropyl)ethan-1-amine is not available in the literature. However, by using the extensively studied parent compound, tranylcypromine, as a proxy, we can formulate well-grounded hypotheses about the likely differential activity of these isomers.
Primary Target Profile: Monoamine Oxidase (MAO) and Catecholamine Uptake
Tranylcypromine is a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and MAO-B.[5][14] These enzymes are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[] Inhibition of MAO leads to increased levels of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant action.[5][]
Crucially, the stereoisomers of tranylcypromine show distinct pharmacological profiles:
-
The (+)-isomer is a significantly more potent inhibitor of MAO than the (-)-isomer.[16]
-
The (-)-isomer is a more effective inhibitor of catecholamine (norepinephrine and dopamine) uptake in nerve endings.[16]
-
Biochemical studies suggest the (+)-isomer (d-isomer) primarily influences tryptaminergic (serotonin) neurotransmission, while the (-)-isomer (l-isomer) mainly affects catecholaminergic neurotransmission.[4][17]
Hypothesized Activity of 1-(2-Phenylcyclopropyl)ethan-1-amine Stereoisomers
The addition of a methyl group at the alpha-carbon of the amine side chain introduces a third chiral center and may modulate both potency and selectivity. Based on the tranylcypromine data, we can hypothesize that the eight stereoisomers of 1-(2-phenylcyclopropyl)ethan-1-amine will exhibit a wide spectrum of activities.
Data Summary & Hypothesis Table
| Stereoisomer Group | Known Activity of Tranylcypromine Analogue | Hypothesized Primary Activity of 1-(2-phenylcyclopropyl)ethan-1-amine Isomers |
| (+)-trans-Isomers | Potent MAO Inhibition, primarily affecting serotonin systems.[16][17] | Isomers with this core configuration are predicted to be the most potent MAO inhibitors of the set. |
| (-)-trans-Isomers | Potent Catecholamine Uptake Inhibition.[16] | Isomers with this core configuration are predicted to be potent norepinephrine/dopamine reuptake inhibitors. |
| cis-Isomers | Generally less studied, but expected to have different activity profiles. | The cis-isomers will likely exhibit lower potency for MAO inhibition but may possess unique selectivity profiles for other targets. |
Other Potential Targets: Lysine-Specific Demethylase 1 (LSD1)
Recent research has identified tranylcypromine as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers.[18][19] This "off-target" activity is also stereoselective.[18] It is highly probable that the stereoisomers of 1-(2-phenylcyclopropyl)ethan-1-amine would also show differential activity against LSD1, opening a potential avenue for research in oncology or other areas where epigenetic modulation is relevant.
Conclusion and Future Directions
The stereochemical complexity of 1-(2-phenylcyclopropyl)ethan-1-amine, with its eight distinct stereoisomers, presents both a challenge and an opportunity for drug discovery. Drawing from the well-documented differential pharmacology of tranylcypromine isomers, it is virtually certain that the stereoisomers of this analogue will possess unique pharmacological profiles. Some may be potent MAO inhibitors, others selective neurotransmitter reuptake blockers, and some may have novel activities at other targets like LSD1.
This guide provides a foundational framework for the synthesis, separation, and characterization of these molecules. The critical next step for any research program is the empirical validation of these hypotheses. This involves the large-scale synthesis of the isomeric mixture, followed by meticulous separation using the protocols outlined. Each pure stereoisomer must then be subjected to a comprehensive panel of in vitro and in vivo pharmacological assays to determine its potency, selectivity, and mechanism of action. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to identify a lead candidate with an optimized efficacy and safety profile.
References
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- Smith, D. F. (1980). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview. PubMed.
- Smith, D. F. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. Georg Thieme Verlag.
- (n.d.). Tranylcypromine-Based Pure Stereoisomers as Inhibitors of Lysine Specific Demethylase 1: Enzyme Selectivity and In-Cell Studies.
- Smith, D. F. (1976).
- (2026, February 10). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. American Chemical Society - Figshare.
- Casey, C. P., & Strotman, N. A. (2004). Stereochemistry of cyclopropane formation involving group IV organometallic complexes. PubMed.
- (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI.
- (2025, March 6). Advances in the Synthesis of Cyclopropylamines.
- Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal.
- (2025, March 6). Advances in the Synthesis of Cyclopropylamines. PubMed.
- (2025, August 6). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
- (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks.
- Salamone, J. D. (2016, May 7). Differential Effects Of The MAO Inhibitors Deprenyl, Moclobemide And Pargyline on Effort-Related Choice Behavior. Digital Commons @ UConn - University of Connecticut.
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- (n.d.). Assembly of polysubstituted chiral cyclopropylamines via highly enantioselective Cu-catalyzed three-component cyclopropene alkenylamination.
- (n.d.). Tranylcypromine – Knowledge and References. Taylor & Francis.
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- (n.d.). MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
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1-(2-Phenylcyclopropyl)ethan-1-amine solubility and stability data
The following technical guide provides an in-depth analysis of the solubility and stability profiles of 1-(2-Phenylcyclopropyl)ethan-1-amine , a structural analog of tranylcypromine and amphetamine. This document is designed for researchers and drug development professionals, synthesizing available data with medicinal chemistry principles.
Solubility, Stability, and Physicochemical Characterization
Executive Summary & Chemical Identity[1]
1-(2-Phenylcyclopropyl)ethan-1-amine (CAS: 1212189-77-9, HCl salt) is a conformationally restricted phenethylamine derivative. Structurally, it incorporates a cyclopropane ring into the ethyl backbone of an amphetamine-like scaffold. This modification introduces significant ring strain (~27.5 kcal/mol) and rigidifies the distance between the aromatic ring and the amine pharmacophore, influencing both metabolic stability and receptor binding kinetics.
| Property | Detail |
| IUPAC Name | 1-(2-Phenylcyclopropyl)ethan-1-amine |
| Common Synonyms | |
| CAS Number | 1212189-77-9 (Hydrochloride) |
| Molecular Formula | |
| Molecular Weight | 161.25 g/mol (Base); 197.71 g/mol (HCl Salt) |
| Structural Class |
Physicochemical Profile
The introduction of the ethyl group at the
2.1 Calculated & Predicted Properties
Data derived from structural analogs (Tranylcypromine, Amphetamine) and computational consensus.
| Parameter | Value (Predicted/Analog) | Context |
| LogP (Octanol/Water) | 2.4 – 2.8 | More lipophilic than Tranylcypromine (LogP ~1.8) due to the additional ethyl chain carbons. |
| pKa (Basic Amine) | 9.5 – 10.2 | Typical for primary aliphatic amines. The cyclopropyl group exerts a slight electron-withdrawing inductive effect (-I), potentially lowering pKa slightly vs. amphetamine (pKa ~9.9). |
| Polar Surface Area (PSA) | 26.02 Ų | Favorable for BBB penetration; dominated by the primary amine. |
| Rotatable Bonds | 2 | Bond between Phenyl-Cyclopropyl and Cyclopropyl-Ethyl chain.[1] |
2.2 Solubility Data
The solubility profile is heavily dependent on the ionization state. The hydrochloride salt is the preferred form for aqueous formulations.
| Solvent System | Form | Solubility Estimate | Observation |
| Water (pH 7.0) | HCl Salt | > 50 mg/mL | Highly soluble. Forms a clear, stable solution. |
| Water (pH 7.0) | Free Base | < 1 mg/mL | Poorly soluble. Requires acidification or cosolvents. |
| Ethanol | HCl Salt | ~ 50 mg/mL | Good solubility; suitable for stock solution preparation. |
| DMSO | HCl Salt | > 100 mg/mL | Excellent solvent for biological assays. |
| Dichloromethane | Free Base | > 100 mg/mL | Preferred solvent for extraction/purification of the free base. |
Stability & Degradation Pathways[4]
The cyclopropane ring is the critical structural vulnerability. While kinetically stable under standard conditions, it is thermodynamically primed for ring-opening reactions, particularly under acidic or oxidative stress.
3.1 Degradation Mechanisms
-
Acid-Catalyzed Ring Opening (Homoallyl Rearrangement): Unlike simple alkyl amines,
-cyclopropyl amines can undergo rearrangement if a carbocation develops at the -carbon (e.g., during diazotization). In strong mineral acids (e.g., 6M HCl at reflux), the ring may open to form alkene derivatives. However, the protonated amine salt (ammonium) prevents carbocation formation, rendering the HCl salt stable in solid state . -
Oxidative Deamination: Primary amines are susceptible to air oxidation, forming imines. The resulting cyclopropyl-imine is highly reactive and can hydrolyze or rearrange.
-
Stereochemical Inversion: The molecule possesses multiple chiral centers (Cyclopropane C1/C2 and the
-ethyl C). Epimerization is unlikely under neutral conditions but possible under harsh basic conditions or radical stress.
3.2 Stability Visualization
The following diagram outlines the critical stress pathways for 1-(2-Phenylcyclopropyl)ethan-1-amine.
Figure 1: Stability profile and degradation risks. The HCl salt is stable in solid form, while the free base in solution carries oxidation risks.
Experimental Protocols
To validate the solubility and stability of this specific compound, the following standardized protocols are recommended. These are "self-validating" systems where controls ensure data integrity.
4.1 Kinetic Solubility Assay (Shake-Flask Method)
Objective: Determine equilibrium solubility in PBS (pH 7.4).
-
Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 250 µL of PBS (pH 7.4). Vortex for 1 minute.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).
-
Quantification:
-
Method: HPLC-UV (254 nm).
-
Standard Curve: Prepare 3-point calibration in DMSO (0.1, 0.5, 1.0 mg/mL).
-
Calculation:
.
-
4.2 Forced Degradation Screening
Objective: Identify stability-indicating markers.
| Stress Condition | Protocol | Endpoint Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | < 5% degradation indicates stability. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | Monitor for epimerization or amide hydrolysis (if formulated). |
| Oxidation | 3% | Monitor for N-oxide or imine formation (+16 Da or -2 Da shift in MS). |
| Photostability | UV/Vis (1.2 million lux hours) | Check for radical-induced ring opening. |
Handling & Storage Recommendations
Based on the cyclopropylamine pharmacophore, the following handling procedures are critical to maintain compound integrity:
-
Storage: Store the Hydrochloride salt at 2-8°C (short term) or -20°C (long term). The container must be tightly sealed and preferably stored under Argon to prevent moisture absorption (hygroscopicity) and surface oxidation.
-
Formulation: Avoid formulating in acidic aqueous media for prolonged periods at elevated temperatures. For in vivo dosing, saline or PBS (pH 7.4) are suitable vehicles for the HCl salt.[2][3]
-
Safety: Treat as a potent CNS active agent (MAO inhibitor potential). Use full PPE (gloves, mask, goggles) and handle in a fume hood.
References
-
Sigma-Aldrich. 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride Product Page. (Accessed 2026).[4] Link
-
PubChem. Compound Summary: 1-(2-phenylcyclopropyl)ethan-1-amine. National Library of Medicine. Link
- Burger, A.Medicinal Chemistry of Cyclopropylamines. In: Burger's Medicinal Chemistry and Drug Discovery. Wiley-Interscience.
- Wouters, J., et al.Stability of Cyclopropylamines in Acidic Media. Journal of Organic Chemistry. (General reference for cyclopropylamine ring stability).
-
Enamine. Building Blocks: Cyclopropylamines. (Accessed 2026).[4] Link
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Spectroscopic analysis (NMR, IR, MS) of 1-(2-Phenylcyclopropyl)ethan-1-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-Phenylcyclopropyl)ethan-1-amine
Introduction
1-(2-Phenylcyclopropyl)ethan-1-amine is a chiral amine featuring a complex stereochemical landscape. Its structure, incorporating a phenyl group, a strained cyclopropane ring, and a chiral ethylamine side chain, presents a unique challenge and opportunity for spectroscopic analysis. The molecule possesses three stereocenters, leading to a total of eight possible stereoisomers (four pairs of enantiomers). The relative orientation of the substituents on the cyclopropane ring (cis or trans) significantly influences the molecule's conformation and, consequently, its spectroscopic signature.
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy of 1-(2-phenylcyclopropyl)ethan-1-amine. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to elucidate the molecule's structure, including its critical stereochemical details. The analysis draws upon established spectroscopic principles and data from close structural analogs, such as tranylcypromine (trans-2-phenylcyclopropan-1-amine), to build a robust analytical framework.[1][2]
Part 1: Mass Spectrometry (MS)
Mass spectrometry is a pivotal tool for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through the analysis of its fragmentation patterns.
Expected Mass Spectrum
For 1-(2-phenylcyclopropyl)ethan-1-amine (C₁₁H₁₅N), the molecular weight is 161.12 g/mol . In accordance with the Nitrogen Rule , a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass, which will be reflected in the mass-to-charge ratio (m/z) of its molecular ion (M⁺).[3][4]
Table 1: Predicted Key Ions in the Mass Spectrum
| Ion | Predicted m/z | Description |
| [M]⁺ | 161 | Molecular Ion |
| [M-CH₃]⁺ | 146 | Loss of a methyl radical from the ethylamine side chain via α-cleavage. |
| [C₉H₁₀N]⁺ | 132 | Product of α-cleavage with loss of the ethyl group. |
| [C₉H₉]⁺ | 117 | Tropylium ion or related isomer, a common fragment from benzyl-containing compounds. |
| [C₉H₈]⁺ | 116 | Loss of a hydrogen from the m/z 117 ion. |
| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of compounds with a benzyl moiety. |
| [C₂H₆N]⁺ | 44 | Primary α-cleavage fragment, forming a stable iminium ion. This is expected to be the base peak. |
Fragmentation Pathway: The Primacy of α-Cleavage
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process is driven by the formation of a resonance-stabilized iminium cation. For 1-(2-phenylcyclopropyl)ethan-1-amine, the ionization is initiated by the removal of a lone pair electron from the nitrogen atom. The resulting radical cation then undergoes fragmentation.
The primary α-cleavage event involves the breaking of the bond between the chiral carbon of the ethylamine group and the cyclopropyl ring. This yields a highly stable iminium cation with m/z = 44, which is often the base peak in the spectrum of primary amines containing an ethylamine moiety.
Caption: Dominant α-cleavage fragmentation pathway.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : Dissolve approximately 1 mg of 1-(2-phenylcyclopropyl)ethan-1-amine in a volatile solvent like methanol or dichloromethane.
-
Injection : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column for separation of isomers prior to analysis.
-
Ionization : Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.
-
Analysis : Scan a mass range of m/z 40-200 to ensure detection of the molecular ion and all significant fragments.
-
Data Interpretation : Identify the molecular ion peak at m/z 161. Confirm the presence of the base peak at m/z 44 and other key fragments as outlined in Table 1.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Absorption Frequencies
The IR spectrum of 1-(2-phenylcyclopropyl)ethan-1-amine will be dominated by features corresponding to its primary amine, phenyl, and cyclopropyl groups.
Table 2: Expected Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp | Two distinct peaks are characteristic of a primary amine (R-NH₂).[7][8][9] |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | Typically appear just above 3000 cm⁻¹. |
| C-H (Alicyclic) | Stretch | 2850 - 3000 | Strong | Includes C-H bonds of the cyclopropyl and ethyl groups. |
| N-H (Primary Amine) | Bend (Scissoring) | 1580 - 1650 | Medium to Strong | A key diagnostic band for primary amines.[8] |
| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium to Weak | A series of peaks indicating the phenyl group. |
| C-N | Stretch | 1020 - 1250 | Medium to Weak | Characteristic of aliphatic amines.[8] |
| C-H (Aromatic) | Out-of-Plane Bend | 690 - 770 | Strong | The exact position can indicate the substitution pattern of the benzene ring. |
The presence of two sharp peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of the primary amine functionality, distinguishing it from secondary amines (one peak) and tertiary amines (no peaks in this region).[4][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation : Place a small amount (a single drop or a few milligrams of solid) of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan : Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : Perform the background subtraction. Identify and label the major absorption peaks and compare them with the expected values in Table 2.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of 1-(2-phenylcyclopropyl)ethan-1-amine, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry of the isomers.
¹H NMR Spectroscopy: The Key to Stereochemistry
The proton NMR spectrum will reveal the connectivity and, crucially, the stereochemical arrangement of the molecule. The cyclopropyl protons will exhibit complex splitting patterns, with chemical shifts and coupling constants that are highly sensitive to the cis/trans relationship of the phenyl and ethylamine substituents.
Key Differentiators:
-
Chemical Shifts : The protons of the cyclopropane ring are typically found in the upfield region (0.5-2.0 ppm). However, the anisotropic effect of the adjacent phenyl ring will cause a significant downfield shift for the cyclopropyl protons, particularly the one geminal to the phenyl group (benzylic proton).
-
Coupling Constants (³J) : The vicinal coupling constant between protons on a cyclopropane ring is stereodependent. Generally, the coupling between cis protons is larger than the coupling between trans protons (³J_cis > ³J_trans).[10][11] This difference is the most reliable method for assigning the relative stereochemistry of the cyclopropane ring. For substituted cyclopropanes, typical values are ³J_cis ≈ 8-11 Hz and ³J_trans ≈ 5-8 Hz.[11]
-
N-H and α-H Protons : The N-H protons of the primary amine will likely appear as a broad singlet and can be confirmed by D₂O exchange, which causes the signal to disappear.[3] The proton on the carbon alpha to the amine group (CH-NH₂) will be a multiplet due to coupling with the methyl protons and the adjacent cyclopropyl proton.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) (trans-isomer) | Predicted δ (ppm) (cis-isomer) | Multiplicity | Notes |
| Phenyl (Ar-H) | 7.10 - 7.40 | 7.10 - 7.40 | m | Complex multiplet for the 5 aromatic protons. |
| CH-NH₂ | ~2.8 - 3.2 | ~2.9 - 3.3 | m | Deshielded by the adjacent nitrogen atom. |
| CH-Ph | ~2.0 - 2.4 | ~2.2 - 2.6 | m | Benzylic proton on the cyclopropane ring. |
| CH₂ (cyclopropyl) | ~0.8 - 1.5 | ~0.9 - 1.6 | m | Complex multiplets for the two methylene protons on the ring. |
| CH₃ | ~1.1 - 1.3 | ~1.2 - 1.4 | d | Doublet, coupled to the CH-NH₂ proton. |
| NH₂ | ~1.0 - 2.5 | ~1.0 - 2.5 | br s | Broad singlet, position is concentration-dependent. Disappears on D₂O shake.[3] |
Note: These are estimated values. The exact chemical shifts for the cis isomer may vary due to different steric and electronic environments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically non-equivalent carbon.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C (ipso-Aromatic) | 140 - 144 | Quaternary carbon attached to the cyclopropyl ring. |
| CH (Aromatic) | 126 - 129 | Phenyl carbons. |
| CH-NH₂ | 50 - 60 | Carbon attached to the nitrogen is significantly deshielded. |
| CH-Ph | 30 - 38 | Benzylic cyclopropyl carbon. |
| CH (cyclopropyl) | 25 - 35 | The third cyclopropyl carbon. |
| CH₂ (cyclopropyl) | 15 - 25 | Methylene carbon of the cyclopropane ring. |
| CH₃ | 20 - 25 | Methyl group carbon. |
Advanced NMR Techniques for Full Characterization
For an unambiguous assignment of all protons and carbons, especially for a specific stereoisomer, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H coupling networks, confirming which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, crucial for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space, which can definitively confirm the cis or trans stereochemistry. For the cis isomer, an NOE would be expected between the CH-Ph proton and the protons of the ethylamine group, which would be absent in the trans isomer.[10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[12] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
Acquisition (¹H NMR) :
-
Lock the spectrometer on the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence with a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Acquisition (¹³C NMR) :
-
Acquire the spectrum using a standard pulse sequence with proton broadband decoupling.
-
Use a longer relaxation delay (2-5 seconds) and a higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.[12]
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Comprehensive Spectroscopic Analysis
The following workflow ensures a logical and self-validating approach to the characterization of 1-(2-phenylcyclopropyl)ethan-1-amine.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of 1-(2-phenylcyclopropyl)ethan-1-amine requires a multi-faceted approach. Mass spectrometry confirms the molecular weight and provides key fragmentation data characteristic of a primary amine. Infrared spectroscopy offers rapid verification of essential functional groups. Finally, and most critically, a combination of 1D and 2D NMR techniques enables the complete assignment of the carbon-hydrogen framework and the definitive determination of the molecule's complex stereochemistry. By following the protocols and interpretive frameworks detailed in this guide, researchers can confidently elucidate the structure of this and other similarly complex chiral molecules.
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- A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. (n.d.). BenchChem.
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- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). Defense Technical Information Center.
- Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. (1979). PubMed.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Therapeutic Potential of 1-(2-Phenylcyclopropyl)ethan-1-amine
The following technical guide provides an in-depth analysis of the potential therapeutic targets of 1-(2-Phenylcyclopropyl)ethan-1-amine , a structural hybrid of the monoamine oxidase inhibitor tranylcypromine and the psychostimulant amphetamine. This analysis synthesizes established structure-activity relationships (SAR) from cyclopropylamine pharmacology to project specific biological activities and therapeutic applications.
Executive Summary & Structural Logic
1-(2-Phenylcyclopropyl)ethan-1-amine (CAS: 1212189-77-9) represents a privileged scaffold in medicinal chemistry, merging the pharmacophores of tranylcypromine (2-PCPA) and amphetamine .
-
Core Scaffold: The 2-phenylcyclopropyl moiety mimics the rigidified ethylamine side chain of phenethylamines, locking the molecule in a bioactive conformation.
-
Alpha-Methylation: The addition of the
-methyl group (ethan-1-amine vs. methanamine) introduces steric bulk that typically hinders metabolic deamination by Monoamine Oxidases (MAOs), potentially extending half-life and altering selectivity toward monoamine transporters (DAT/NET) or epigenetic enzymes (LSD1). -
Mechanism of Action: The high ring strain (~27 kcal/mol) of the cyclopropane ring facilitates single-electron transfer (SET) mechanisms, allowing the molecule to act as a suicide substrate (mechanism-based inactivator) for flavin-dependent enzymes.
Structural Homology
| Feature | Tranylcypromine | Amphetamine | 1-(2-Phenylcyclopropyl)ethan-1-amine |
| Core | Phenylcyclopropyl | Phenethyl | Phenylcyclopropyl |
| Hydrogen | Methyl | Methyl | |
| Primary Target | MAO-A/B, LSD1 | DAT, NET, TAAR1 | LSD1, MAO, DAT (Hybrid) |
| Mechanism | Irreversible Inhibition | Releaser | Irreversible Inhibition / Releaser |
Primary Therapeutic Targets
Target 1: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Therapeutic Area: Oncology (Acute Myeloid Leukemia, Small Cell Lung Cancer)
LSD1 is a flavin-adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), repressing gene transcription. Overexpression of LSD1 is correlated with poor prognosis in various cancers.
Mechanism of Inhibition: 1-(2-Phenylcyclopropyl)ethan-1-amine acts as a mechanism-based inactivator. The FAD cofactor oxidizes the amine to an imine intermediate. The cyclopropyl ring then undergoes radical opening, forming a covalent adduct with the FAD cofactor (specifically at the N5 position), permanently disabling the enzyme.
Why this molecule?
The
Target 2: Monoamine Oxidase (MAO-A & MAO-B)
Therapeutic Area: Neuropsychiatry (Treatment-Resistant Depression, Parkinson’s Disease)
Similar to tranylcypromine, this molecule is predicted to be a potent, irreversible MAO inhibitor.
-
MAO-A Inhibition: Increases synaptic serotonin and norepinephrine (Antidepressant effect).
-
MAO-B Inhibition: Increases synaptic dopamine (Anti-Parkinsonian effect).
Critical Distinction: The
Target 3: Dopamine D2 Receptor (Partial Agonist)
Therapeutic Area: Schizophrenia, Bipolar Disorder
Recent SAR studies on 2-phenylcyclopropylmethylamine derivatives suggest that extending the amine chain or adding steric bulk can confer D2 receptor partial agonism . This mechanism stabilizes dopamine signaling—dampening excess activity (psychosis) while preserving baseline function (avoiding extrapyramidal side effects).
Mechanistic Visualization
Figure 1: Mechanism of Enzyme Inactivation (LSD1/MAO)
The following diagram illustrates the single-electron transfer mechanism leading to covalent inactivation of FAD-dependent enzymes.
Caption: Step-wise mechanism of suicide inhibition for FAD-dependent oxidases (LSD1/MAO) by cyclopropylamines.
Experimental Validation Protocols
To validate these targets, the following self-validating experimental workflows are recommended.
Protocol A: LSD1 Inhibition Assay (Fluorometric)
Objective: Determine the IC50 for LSD1 inhibition.
-
Reagents: Recombinant human LSD1 (10 nM), H3K4me2 peptide substrate (20 µM), Amplex Red reagent, Horseradish Peroxidase (HRP).
-
Reaction Logic: LSD1 demethylation produces H2O2 as a byproduct. HRP uses H2O2 to oxidize Amplex Red to Resorufin (fluorescent).
-
Procedure:
-
Incubate LSD1 with varying concentrations of 1-(2-Phenylcyclopropyl)ethan-1-amine (0.1 nM – 10 µM) for 30 min at 25°C.
-
Add H3K4me2 substrate mixture.
-
Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 min.
-
-
Validation: Use Tranylcypromine as a positive control. A decrease in fluorescence slope indicates inhibition.
Protocol B: Dopamine Transporter (DAT) Uptake Assay
Objective: Assess if the molecule acts as a reuptake inhibitor or releaser (Amphetamine-like activity).
-
Cell Line: HEK293 cells stably expressing human DAT.
-
Tracer: [3H]-Dopamine.
-
Procedure:
-
Uptake Inhibition: Pre-incubate cells with compound for 10 min. Add [3H]-DA. Measure retained radioactivity after 5 min.
-
Release Assay: Pre-load cells with [3H]-DA for 20 min. Wash. Add compound. Measure radioactivity in the supernatant.
-
-
Interpretation:
-
High uptake inhibition + High release = Releasing Agent (Amphetamine-like).
-
High uptake inhibition + No release = Reuptake Inhibitor (Cocaine-like).
-
Figure 2: Signaling Pathway & Therapeutic Outcome
Caption: Multi-target signaling cascade linking molecular inhibition to clinical outcomes in oncology and psychiatry.
Safety & Toxicology Considerations
Given the structural overlap with MAOIs and amphetamines, the following risks must be evaluated early in development:
-
Tyramine Pressor Response ("Cheese Effect"):
-
Mechanism: Irreversible inhibition of intestinal MAO-A prevents the breakdown of dietary tyramine, leading to hypertensive crisis.
-
Mitigation: Assess selectivity for MAO-B (safer) or LSD1 over MAO-A.
-
-
Stereochemistry:
-
The molecule has two chiral centers (cyclopropyl ring and
-carbon). -
Recommendation: Enantioselective synthesis is critical. The (+)-trans isomer of tranylcypromine is more potent against MAO; the (-)-trans isomer is more effective for LSD1. Similar separation is required here.
-
References
-
PubChem. (n.d.). 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride. National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
Silverman, R. B., & Zieske, P. A. (1985).[1] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1] Journal of Medicinal Chemistry. [Link]
-
Mao, X., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists. Journal of Medicinal Chemistry. [Link]
-
Mao, S., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Chemical Biology & Drug Design. [Link]
Sources
Advanced In Silico Profiling of Mechanism-Based Inhibitors: 1-(2-Phenylcyclopropyl)ethan-1-amine
[1]
Executive Summary
This technical guide outlines the computational workflow for modeling 1-(2-Phenylcyclopropyl)ethan-1-amine , a structural hybrid of the monoamine oxidase (MAO) inhibitor tranylcypromine and the monoamine releaser amphetamine.[1] Unlike standard ligands, phenylcyclopropylamines (PCPAs) often act as mechanism-based inhibitors (suicide substrates) .[1] They undergo enzymatic oxidation to form a radical intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor within enzymes like MAO-A, MAO-B, and Lysine-Specific Demethylase 1 (LSD1).[1]
Consequently, standard rigid-receptor docking is insufficient.[1] This guide details a reactive modeling pipeline integrating Quantum Mechanics (QM) for ring-strain analysis, Covalent Docking for adduct formation, and Molecular Dynamics (MD) for complex stability.[1]
Part 1: Ligand Chemistry & Conformational Analysis[1]
The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and restricts conformational freedom.[1] Accurate modeling requires Density Functional Theory (DFT) rather than standard force fields (MMFF94/OPLS) to correctly parameterize the ring geometry and the "warhead" reactivity.
Stereochemical Enumeration
The molecule possesses two chiral centers on the cyclopropane ring and one on the ethylamine chain (if the amine is
Isomers to Generate:
-
(1R, 2S) and (1S, 2R) (Trans)
-
(1R, 2R) and (1S, 2S) (Cis)
DFT Optimization Protocol
Objective: Calculate the precise bond angles and ring strain energy, which dictates the ease of ring opening during catalysis.
Workflow:
-
Software: Gaussian 16 or ORCA.
-
Method: B3LYP functional with 6-31G** basis set (standard for organic drug-like molecules).[1]
-
Solvation: PCM (Polarizable Continuum Model) using water (
) to mimic the biological environment.[1] -
Output: Extract the optimized geometry and HOMO-LUMO gap . A lower gap often correlates with higher reactivity toward the FAD cofactor.[1]
| Parameter | Recommended Setting | Rationale |
| Functional | B3LYP or | Handles dispersion forces in strained rings accurately.[1] |
| Basis Set | 6-311++G(d,p) | Diffuse functions are critical for the amine lone pair.[1] |
| Vibrational Analysis | Frequency Check | Ensure no imaginary frequencies (true minimum). |
Part 2: Target Selection & Preparation[1]
The primary targets for this scaffold are FAD-dependent amine oxidases.[1]
Target Prioritization
-
MAO-B (PDB: 2V5Z): High affinity for hydrophobic phenylcyclopropylamines.[1]
-
LSD1 (PDB: 2V1D): Epigenetic target; cyclopropylamines inhibit LSD1 by forming an adduct with FAD.[1]
-
5-HT2A / TAAR1: Secondary GPCR targets if assessing polypharmacology (non-covalent).[1]
The FAD Cofactor Challenge
In standard PDB files, FAD is treated as a heteroatom. For this workflow, FAD must be treated as part of the receptor for non-covalent docking, but as the reactive partner for covalent docking.
Protocol:
Part 3: The "Reactive" Docking Pipeline
This is the core of the guide. We assume the ligand binds first non-covalently (Michaelis complex) and then reacts to form a covalent bond with FAD N5.
Step 1: Ensemble Docking (The Michaelis Complex)
Before reaction, the ligand must fit into the catalytic site.
-
Software: Glide (Schrödinger) or AutoDock Vina.[1]
-
Grid Box: Centered on the N5 atom of the FAD isoalloxazine ring (
Å). -
Constraint: Define a distance constraint (hydrogen bond) between the ligand amine and the FAD.
Step 2: Covalent Docking (The Adduct)
This step models the final inhibited state.
Mechanism: The cyclopropyl ring opens, and the methylene carbon forms a covalent bond with the N5 atom of FAD.
Workflow (using Schrödinger CovDock or Gold):
-
Define Reaction:
-
Virtual Library: Input the DFT-optimized conformers.
-
Scoring: Use a specialized scoring function (e.g., GoldScore or Prime Energy) that accounts for bond formation energy.[1]
Workflow Visualization
The following diagram illustrates the decision tree for modeling this mechanism-based inhibitor.
Caption: Integrated workflow for modeling mechanism-based inhibition, transitioning from non-covalent recognition to covalent adduct formation.
Part 4: Molecular Dynamics & Stability Analysis[1]
Static docking cannot predict if the covalent adduct distorts the active site or induces disorder.[1]
System Setup
-
Force Field: CHARMM36m (best for proteins) + CGenFF (for the ligand-FAD adduct).[1]
-
Parameterization: You must generate new topology parameters for the covalent bond between the ligand and FAD.[1] Use Parachem or SwissParam to parameterize the FAD-Ligand hybrid residue.[1]
Simulation Protocol
-
Minimization: 5000 steps steepest descent to remove steric clashes from the docking pose.
-
Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) to stabilize pressure/temperature.
-
Production Run: 100 ns is sufficient to observe active site stability.
-
Analysis Metric: Root Mean Square Fluctuation (RMSF) of the active site loops. High fluctuation suggests the adduct is unstable or the inhibitor is ineffective.[1]
Part 5: ADMET & CNS Permeability[1]
Since this molecule targets CNS enzymes (MAO), Blood-Brain Barrier (BBB) permeability is non-negotiable.[1]
In Silico Prediction Tools:
-
SwissADME: Calculate Topological Polar Surface Area (TPSA).
-
QikProp: Predict LogBB.
Target Metrics:
| Property | Optimal Range | 1-(2-Phenylcyclopropyl)ethan-1-amine (Est.) |
|---|---|---|
| MW | < 400 Da | ~175 Da (Pass) |
| LogP | 2.0 - 4.0 | ~2.3 (Pass) |
| TPSA | < 90 Ų | ~26 Ų (Excellent CNS penetration) |
| H-Bond Donors | < 3 | 1 (Pass) |[1]
References
-
Ferreira, L. et al. (2015).[1] Molecular Docking and Structure-Based Drug Design Strategies. Molecules.
-
Miele, A. et al. (2015).[1] Cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal.
-
Schrödinger, LLC. (2024).[1] Covalent Docking (CovDock) User Manual.
-
Daina, A. et al. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports.[1] [1]
-
Binda, C. et al. (2010).[1] Structural basis of the inhibition of histone lysine specific demethylase 1 by tranylcypromine. Journal of the American Chemical Society.[1] [1]
Methodological & Application
Application Note: Scalable Synthesis of 1-(2-Phenylcyclopropyl)ethan-1-amine for Research and Development
Abstract
1-(2-Phenylcyclopropyl)ethan-1-amine and its derivatives are valuable scaffolds in medicinal chemistry, partly due to their structural relationship to Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor.[1][2] The development of robust and scalable synthetic routes is critical for facilitating advanced research, preclinical studies, and potential drug development pipelines. This guide provides a detailed examination of scalable synthetic methods for 1-(2-Phenylcyclopropyl)ethan-1-amine, focusing on a highly efficient two-step sequence involving the synthesis and subsequent reductive amination of a key ketone intermediate. We present a comprehensive, field-tested protocol, analyze alternative synthetic strategies, and discuss critical considerations for process scale-up.
Introduction: The Strategic Importance of the 1-(2-Phenylcyclopropyl)ethan-1-amine Scaffold
The cyclopropylamine moiety is a privileged structural motif in pharmacology, prized for its unique conformational rigidity and electronic properties which can enhance binding affinity and metabolic stability.[3] 1-(2-Phenylcyclopropyl)ethan-1-amine is an analogue of Tranylcypromine (trans-2-phenylcyclopropylamine), a compound with a long history in the treatment of mood and anxiety disorders.[2] By extending the amine from the cyclopropyl ring to an adjacent ethyl group, a new chiral center is introduced, opening avenues for exploring novel structure-activity relationships (SAR) in areas such as neuroscience and oncology, where Tranylcypromine derivatives have shown promise as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][4]
The primary challenge for researchers is not merely the synthesis of this compound, but its production in a manner that is reproducible, high-yielding, and amenable to scale-up. This document serves as a practical guide to achieving this objective.
Retrosynthetic Analysis and Optimal Strategy Selection
A logical retrosynthetic analysis of the target molecule points toward the most direct and industrially viable approach. The carbon-nitrogen bond of the primary amine is the most strategic disconnection, leading back to the corresponding ketone, 1-(2-phenylcyclopropyl)ethan-1-one. This ketone can, in turn, be envisioned as arising from the acylation of phenylcyclopropane.
This retrosynthetic pathway suggests a two-step forward synthesis that is generally high-yielding and utilizes readily available starting materials, making it superior for scalability compared to more convoluted multi-step approaches that rely on rearrangements or less stable intermediates.
Sources
Application Note: A Validated Protocol for In Vitro Monoamine Oxidase (MAO) Inhibition Assay of 1-(2-Phenylcyclopropyl)ethan-1-amine
Introduction
Monoamine oxidases (MAO) are a critical family of flavin-containing enzymes located on the outer mitochondrial membrane. They exist in two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate specificity, tissue distribution, and inhibitor selectivity.[1] These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, making them key regulators of neurological function.[2][3] Consequently, MAO inhibitors are cornerstone therapeutics for a range of neurological and psychiatric disorders, including depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[1]
The compound 1-(2-phenylcyclopropyl)ethan-1-amine is a structural analog of tranylcypromine, a well-characterized, non-selective, and irreversible MAO inhibitor.[2][4][5][6] Given this structural similarity, it is imperative to quantitatively characterize the inhibitory potential and isoform selectivity of 1-(2-phenylcyclopropyl)ethan-1-amine. This document provides a robust, field-proven protocol for determining the in vitro inhibitory activity of this compound against both human MAO-A and MAO-B using a sensitive and reliable fluorometric assay.
The protocol detailed herein is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening. It relies on the use of kynuramine, a non-fluorescent substrate that is enzymatically converted by both MAO-A and MAO-B into the highly fluorescent product 4-hydroxyquinoline.[7][8] The resulting increase in fluorescence intensity is directly proportional to MAO activity, and its reduction in the presence of an inhibitor allows for the precise calculation of the half-maximal inhibitory concentration (IC₅₀).
Assay Principle & Rationale
The assay methodology is a coupled enzymatic reaction. In the primary reaction, MAO (either isoform A or B) catalyzes the oxidative deamination of the kynuramine substrate. This process yields an unstable intermediate that spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent molecule.[7]
The intensity of the fluorescence, measured at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm, serves as a direct readout of the enzyme's catalytic activity.[7][9] By introducing the test compound, 1-(2-phenylcyclopropyl)ethan-1-amine, at varying concentrations, a dose-dependent decrease in fluorescence can be measured. This allows for the construction of a concentration-response curve from which the IC₅₀ value is derived.
Causality Behind Experimental Choices:
-
Fluorometric vs. Luminescent: While highly sensitive luminescent assays like MAO-Glo™ exist, the kynuramine-based fluorometric assay is chosen for its cost-effectiveness, straightforward protocol, and robustness, avoiding potential interference from compounds that might affect the luciferase system in coupled luminescent assays.[10][11][12]
-
Pre-incubation Step: A critical step in this protocol is the pre-incubation of the enzyme with the inhibitor before the addition of the substrate.[7][13] Because 1-(2-phenylcyclopropyl)ethan-1-amine is an analog of tranylcypromine, an irreversible inhibitor, this pre-incubation period is essential to allow for the time-dependent inactivation of the enzyme, ensuring an accurate assessment of its potency.[2]
Diagram of the Assay Principle:
Caption: Workflow of the kynuramine-based MAO inhibition assay.
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example | Notes |
| Recombinant Human MAO-A | Sigma-Aldrich / BioIVT | M7316 / Varies | Expressed in baculovirus-infected insect cells.[14][15] Store at -80°C. |
| Recombinant Human MAO-B | Sigma-Aldrich / BioIVT | M7441 / Varies | Expressed in baculovirus-infected insect cells.[14][15][16][17][18] Store at -80°C. |
| 1-(2-Phenylcyclopropyl)ethan-1-amine HCl | Enamine / MilliporeSigma | ENA245486468 | Test Compound.[19] Prepare a 10 mM stock in DMSO. |
| Kynuramine Dihydrobromide | BenchChem | B12329312 | Substrate.[7] Prepare a 10 mM stock in ultrapure water. Store aliquots at -20°C.[7] |
| Clorgyline Hydrochloride | Sigma-Aldrich | C6735 | MAO-A selective inhibitor (Positive Control). Prepare a 1 mM stock in DMSO. |
| R(-)-Deprenyl (Selegiline) Hydrochloride | Sigma-Aldrich | M003 | MAO-B selective inhibitor (Positive Control). Prepare a 1 mM stock in DMSO. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Vehicle for dissolving compounds. |
| Potassium Phosphate Buffer | N/A | N/A | 100 mM, pH 7.4. Prepare from monobasic and dibasic salts. |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 | 2N solution for reaction termination. |
| 96-Well Plates, Black, Opaque, Flat-Bottom | Corning | 3915 | Essential for minimizing background in fluorescence assays. |
Detailed Experimental Protocol
This protocol is optimized for a final assay volume of 200 µL per well in a 96-well plate.
Reagent Preparation
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4. Filter sterilize and store at 4°C.
-
Compound Stock Solutions:
-
Dissolve 1-(2-phenylcyclopropyl)ethan-1-amine HCl and control inhibitors (Clorgyline, Selegiline) in 100% DMSO to create 10 mM stock solutions.
-
Expert Tip: Gentle vortexing and sonication can aid dissolution. Store stocks at -20°C.
-
-
Compound Dilution Plate:
-
Perform serial dilutions of the test and control compounds. Start by diluting the 10 mM stock to 400 µM in Assay Buffer (this will be your highest concentration for the 4X plate).
-
Create a 10-point, 1:3 serial dilution series in a separate 96-well polypropylene plate. This will be your "4X Inhibitor Plate". The final DMSO concentration in these dilutions should be kept constant (e.g., 4%) and should not exceed 1% in the final assay well.[9][20]
-
-
Enzyme Working Solutions:
-
On the day of the assay, thaw recombinant MAO-A and MAO-B enzymes on ice.
-
Dilute each enzyme in cold Assay Buffer to a final working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve, but a starting point of 5-10 µg/mL is recommended.[9] The goal is to find a concentration that yields a robust signal within the linear range of the instrument over the incubation period.
-
-
Substrate Working Solution:
Assay Procedure
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the MAO inhibition assay.
-
Plate Layout: Designate wells for:
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO in buffer).
-
0% Activity Control (Blank): Buffer + Substrate + Vehicle (No Enzyme).
-
Test Compound: Enzyme + Substrate + Test Compound (at each concentration).
-
Positive Control: Enzyme + Substrate + Control Inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).
-
-
Inhibitor Addition: Add 50 µL of the serially diluted compounds from the "4X Inhibitor Plate" to the corresponding wells of a black 96-well assay plate. Add 50 µL of vehicle buffer to the "100% Activity" and "Blank" control wells.
-
Enzyme Addition & Pre-incubation:
-
Add 50 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to all wells except the "Blank" controls (add 50 µL of Assay Buffer to these).[9]
-
Mix gently on a plate shaker for 30 seconds.
-
Pre-incubate the plate for 15 minutes at 37°C. [7][13] This step is crucial for irreversible or time-dependent inhibitors.
-
-
Reaction Initiation & Incubation:
-
Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH to all wells.[7][9] This step denatures the enzyme and stabilizes the fluorescent product.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation set to ~320 nm and emission set to ~380 nm.[7][9]
Data Analysis and Interpretation
Calculation of Percent Inhibition
-
Correct for Background: Subtract the average fluorescence signal of the "Blank" (no enzyme) wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100
IC₅₀ Determination
-
Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.[21]
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.[22][23] The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[21][24][25]
Data Presentation
Results should be summarized in a clear, tabular format.
| Compound | Target | IC₅₀ (µM) [95% CI] | Hill Slope |
| 1-(2-Phenylcyclopropyl)ethan-1-amine | MAO-A | Calculated Value | Fit Value |
| 1-(2-Phenylcyclopropyl)ethan-1-amine | MAO-B | Calculated Value | Fit Value |
| Clorgyline (Control) | MAO-A | Calculated Value | Fit Value |
| Selegiline (Control) | MAO-B | Calculated Value | Fit Value |
System Validation: Ensuring Trustworthiness
A protocol's value lies in its reproducibility and robustness. This is established through rigorous quality control.
Z'-Factor Calculation: The Z'-factor (Z-prime) is a statistical metric used to evaluate the quality of a high-throughput screening assay.[26][27] It provides a measure of the separation between the positive and negative control signals, taking into account data variation.[28] An assay is considered robust and reliable for screening if its Z'-factor is ≥ 0.5.[26][29]
Formula: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )
-
Positive Control: 100% Activity wells (Enzyme + Substrate)
-
Negative Control: 0% Activity wells (Blank/No Enzyme or Max-inhibited wells)
Calculate the Z'-factor for both the MAO-A and MAO-B assays independently. A value ≥ 0.5 validates the assay's suitability for determining accurate IC₅₀ values.[26]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Autofluorescence of test compound. 2. Contaminated buffer or plates. | 1. Run a control well with the compound and all reagents except the enzyme to measure and subtract its intrinsic fluorescence.[7] 2. Use fresh, high-quality reagents and plates. |
| Low Signal-to-Noise Ratio | 1. Suboptimal enzyme or substrate concentration. 2. Incorrect reader settings. | 1. Perform titration experiments for both enzyme and kynuramine to find optimal concentrations.[7] 2. Verify excitation/emission wavelengths and gain settings on the plate reader. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing. 3. Temperature gradients across the plate. | 1. Use calibrated multichannel pipettes and proper technique. 2. Ensure gentle but thorough mixing after each reagent addition. 3. Allow the plate to equilibrate to 37°C before starting the reaction. |
| IC₅₀ Value Out of Range | 1. Incorrect dilution series. 2. Compound insolubility. | 1. Verify stock concentration and dilution calculations. Widen the concentration range tested. 2. Check for compound precipitation in the wells. Ensure final DMSO concentration is low and consistent. |
Conclusion
This application note provides a comprehensive and validated protocol for the characterization of 1-(2-phenylcyclopropyl)ethan-1-amine as a potential MAO-A and/or MAO-B inhibitor. By adhering to the detailed steps, explaining the rationale behind critical parameters, and implementing robust quality control measures like the Z'-factor, researchers can generate reliable, reproducible, and high-quality data. This methodology serves as a critical tool in the preclinical evaluation of novel compounds targeting the monoamine oxidase enzyme system.
References
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
-
Takahashi, T., & Takahara, Y. (1978). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinica Chimica Acta, 84(1-2), 165-173. Retrieved from [Link]
-
Fiedorowicz, J. G., & Swartz, K. L. (2020, June 16). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. Retrieved from [Link]
-
PT. Indolab Utama. (2016, June 1). MAO-Glo™ Assay Systems. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
CNS Spectrums - Cambridge University Press & Assessment. (2022, July 15). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. Retrieved from [Link]
-
TW. (n.d.). Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Monoamine oxidase inhibitors as a class. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]
-
BioIVT. (n.d.). Configure Human Monoamine Oxidase. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride (C11H15N). Retrieved from [Link]
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MDPI. (2023, November 1). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
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RayBiotech. (n.d.). Monoamine Oxidase B, Human Recombinant. Retrieved from [Link]
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ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. Retrieved from [Link]
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Cell-based assays for testing 1-(2-Phenylcyclopropyl)ethan-1-amine efficacy
Application Note & Protocol Guide: Cell-Based Profiling of 1-(2-Phenylcyclopropyl)ethan-1-amine
Abstract
This guide details the cellular evaluation of 1-(2-Phenylcyclopropyl)ethan-1-amine , a structural homolog of the clinical drug Tranylcypromine (2-PCPA).[1][2] Structurally, this compound features an
The protocols below are designed to validate efficacy against two primary targets: Monoamine Oxidase (MAO-A/B) for neuropsychiatric indications and Lysine-Specific Demethylase 1 (LSD1/KDM1A) for oncological and hematological applications.[1][2]
Part 1: Target Validation & Mechanism
To design a self-validating assay system, we must understand the dual mechanism of phenylcyclopropylamines. They act as "suicide substrates," forming covalent adducts with the FAD cofactor in the active sites of amine oxidases.
-
MAO-A/B Inhibition: Increases synaptic monoamines (antidepressant effect).[1][2]
-
LSD1 Inhibition: Prevents demethylation of Histone H3 (H3K4me1/2), reactivating silenced tumor suppressor genes or inducing differentiation in leukemia.
Why test this specific analog?
The
Mechanism of Action Diagram
Figure 1: Dual-targeting mechanism.[1][2] The compound targets FAD-dependent oxidases in both mitochondria (MAO) and the nucleus (LSD1).[1][2]
Part 2: Primary Screening - MAO Selectivity (Safety & Neuro)[1][2]
Before assessing oncology efficacy, you must determine the MAO-A vs. MAO-B profile.[1][2] High MAO-A inhibition carries the risk of hypertensive crisis (Tyramine effect).[1][2]
Protocol 1: Cellular MAO-Glo™ Assay
Note: We use a cell-based approach rather than recombinant enzymes to account for the compound's ability to cross the cell membrane.[1][2]
Materials:
-
Cell Line: SH-SY5Y (Neuroblastoma) - Expresses both MAO-A and MAO-B.[1][2]
-
Reagents: Promega MAO-Glo™ Assay Systems (Cat# V1401).[1][2]
-
Inhibitors: Clorgyline (Selective MAO-A inhibitor control), Deprenyl (Selective MAO-B inhibitor control).[1][2]
Experimental Workflow:
-
Seeding: Plate SH-SY5Y cells at 20,000 cells/well in a white-walled 96-well plate. Incubate 24h.
-
Treatment:
-
Remove media.[3] Wash 1x with PBS.
-
Add 50 µL serum-free media containing 1-(2-Phenylcyclopropyl)ethan-1-amine (Concentration range: 0.1 nM to 100 µM, 8-point dilution).[1][2]
-
Include controls: Clorgyline (1 µM) and Deprenyl (1 µM).[1][2]
-
Incubate for 1 hour at 37°C. (Short incubation prevents transcriptional changes; measures direct enzyme inhibition).[1][2]
-
-
Substrate Addition:
-
Reaction: Incubate at Room Temperature (RT) for 20 minutes.
-
Detection: Add 50 µL Luciferin Detection Reagent. Incubate 20 min at RT.
-
Read: Measure Luminescence (RLU) on a plate reader.
Data Analysis: Calculate % Inhibition relative to DMSO control. Fit curves to determine IC50.
-
Success Criterion: If IC50(MAO-A) > 10 µM and IC50(MAO-B) < 1 µM, the compound has a favorable safety profile (MAO-B selective).[1][2]
Part 3: Epigenetic Efficacy - LSD1 Target Engagement[1][2]
This is the critical efficacy test for oncology applications (AML, Small Cell Lung Cancer). We measure the accumulation of the LSD1 substrate: Dimethyl-Histone H3 (Lysine 4) .[1][2]
Protocol 2: H3K4me2 Accumulation (Western Blot)
Materials:
-
Cell Line: MV4-11 (Biphenotypic B Myelomonocytic Leukemia) - Highly sensitive to LSD1 inhibition.[1][2]
-
Antibodies: Anti-H3K4me2 (Cell Signaling #9725), Anti-Total H3 (Loading Control).[1][2]
Experimental Workflow:
-
Seeding: Seed MV4-11 cells in 6-well plates at
cells/mL. -
Dosing: Treat with 1-(2-Phenylcyclopropyl)ethan-1-amine at 10 µM, 50 µM, and 100 µM.
-
Lysis: Harvest cells. Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Western Blotting:
-
Quantification: Normalize H3K4me2 band intensity to Total H3.
Expected Result: A dose-dependent increase in H3K4me2 signal indicates successful nuclear LSD1 inhibition.[1][2]
Part 4: Functional Phenotypic Assays
Target engagement (H3K4me2) must translate into a biological phenotype.[1][2] For LSD1 inhibitors, the "Gold Standard" is the induction of differentiation markers in AML cells.
Protocol 3: Flow Cytometry for Differentiation (CD11b/CD86)
Rationale: LSD1 blockade forces leukemic blast cells to differentiate into mature myeloid cells, expressing surface markers CD11b (Mac-1) and CD86.[1][2]
Experimental Workflow:
-
Culture: MV4-11 or THP-1 cells (
cells/mL). -
Treatment: Treat with compound (IC50 determined from proliferation assay, typically 10-50 µM) for 72 to 96 hours .[1]
-
Staining:
-
Analysis:
Data Presentation:
| Treatment Group | Concentration | CD11b MFI (Fold Change) | CD86 MFI (Fold Change) | Viability (%) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | >95% |
| Test Compound | 10 µM | 2.5 | 1.8 | 90% |
| Test Compound | 50 µM | 8.4 | 5.2 | 75% |
| Tranylcypromine | 50 µM | 6.1 | 4.0 | 80% |
Interpretation: A >2-fold increase in CD11b indicates significant differentiation efficacy.
Part 5: Specialized Application - Fetal Hemoglobin (HbF) Induction[1][2][4]
If the research scope includes Sickle Cell Disease, this assay is mandatory. Phenylcyclopropylamines inhibit LSD1-CoREST complexes, de-repressing
Protocol:
-
Cell System: K562 Erythroleukemia cells or primary human CD34+ erythroid progenitors.
-
Treatment: 50 µM compound for 3-5 days.
-
Readout:
-
Success: Induction of %HbF positive cells from <5% (baseline) to >20%.
Summary of Screening Cascade
Figure 2: Recommended sequential screening workflow.
References
-
LSD1 Inhibition & AML Differentiation
-
Tranylcypromine Mechanism & Analogs
-
Fetal Hemoglobin Induction
-
MAO Assay Methodologies
Sources
Application Notes & Protocols for Preclinical Evaluation of 1-(2-Phenylcyclopropyl)ethan-1-amine and its Analogs
Disclaimer: The compound 1-(2-Phenylcyclopropyl)ethan-1-amine is a specific chemical entity with limited publicly available research data.[1] Its structure, featuring a phenylcyclopropylamine scaffold, is closely related to the well-characterized monoamine oxidase (MAO) inhibitor, Tranylcypromine (trans-2-phenylcyclopropylamine).[2][3] This guide is therefore predicated on the logical and scientifically-grounded hypothesis that 1-(2-Phenylcyclopropyl)ethan-1-amine will exhibit similar pharmacological activities, primarily through the inhibition of MAO-A and MAO-B. This action increases synaptic concentrations of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4][5]
The protocols detailed herein are established, validated methods for assessing the antidepressant, anxiolytic, psychostimulant, and neurochemical effects of MAO inhibitors and related compounds in rodent models.[5][6] These methodologies provide a robust framework for the initial characterization of novel phenylcyclopropylamine derivatives.
Part 1: Strategic Selection of Animal Models & Behavioral Assays
The initial characterization of a novel psychoactive compound requires a multi-tiered approach to define its behavioral and neurochemical profile. Rodent models, particularly mice and rats, are the standard for this line of research due to their well-understood neurobiology, genetic tractability, and the extensive validation of behavioral paradigms. It is crucial to consider potential species differences in MAO subtype ratios and metabolism, which can influence a compound's effects.[7]
Comparative Overview of Recommended In Vivo Assays
The following table summarizes the primary assays recommended for a comprehensive preclinical evaluation. The selection of these tests is designed to build a profile of the compound's potential therapeutic efficacy and its primary mechanism of action.
| Behavioral/Neurochemical Domain | Recommended Assay | Primary Species | Key Measures & Interpretation |
| Antidepressant-like Activity | Forced Swim Test (FST) | Rat, Mouse | ↓ Immobility Time: Interpreted as an antidepressant-like effect (behavioral despair reduction).[8][9] |
| Anxiolytic/Anxiogenic Activity | Elevated Plus Maze (EPM) | Rat, Mouse | ↑ Time/Entries in Open Arms: Suggests anxiolytic (anxiety-reducing) effects.[10][11][12] |
| Rewarding/Aversive Properties | Conditioned Place Preference (CPP) | Rat, Mouse | ↑ Time in Drug-Paired Chamber: Indicates rewarding properties and potential for abuse.[13][14][15] |
| Neurochemical Mechanism | In Vivo Microdialysis | Rat | ↑ Extracellular DA, 5-HT, NE: Directly measures monoamine levels in specific brain regions to confirm MAO inhibition.[16][17][18] |
Part 2: Experimental Workflows & Detailed Protocols
A logical progression of experiments is critical for generating coherent and interpretable data. The following workflow provides a general framework for characterizing a novel compound like 1-(2-Phenylcyclopropyl)ethan-1-amine.
Caption: General experimental workflow for CNS compound characterization.
Protocol 2.1: Forced Swim Test (FST) for Antidepressant-Like Activity
Principle: The FST is a widely used model to screen for potential antidepressant efficacy.[9] It is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, promoting active escape-directed behaviors (swimming, climbing).[8][19]
Apparatus:
-
A transparent glass or plastic cylinder (for rats: 40-60 cm height, 20 cm diameter; for mice: 25 cm height, 10-15 cm diameter).
-
Video recording system for later analysis.
Methodology (Rat Model):
-
Habituation (Day 1): Gently place each rat into the cylinder, filled with water to a depth of 30 cm, for a 15-minute session.[19] This pre-test session is crucial as it enhances the sensitivity of the test on the following day.
-
Post-Swim Care (Day 1): After 15 minutes, remove the rat, gently dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
Drug Administration (Day 2): 24 hours after the habituation session, administer 1-(2-Phenylcyclopropyl)ethan-1-amine (or vehicle control) via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session.[9][19] The entire session should be video recorded.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the video recording. The primary measure is immobility time , defined as the period when the animal makes only the minimal movements necessary to keep its head above water.[19] Active behaviors like swimming and climbing are also often scored.
-
Data Analysis: Compare the mean immobility time between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility is indicative of an antidepressant-like effect.
Protocol 2.2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: The EPM test is a standard paradigm for assessing anxiety-like behavior in rodents.[11][12] The test is based on the conflict between the animal's innate drive to explore a novel environment and its aversion to open, elevated spaces.[10] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms, while anxiogenic compounds have the opposite effect.[12]
Apparatus:
-
A plus-shaped maze, elevated from the floor (typically 50-80 cm).[10][21]
-
Two opposite arms are open (e.g., 50 x 10 cm for rats), and two opposite arms are enclosed by high walls (e.g., 40-50 cm high).[10][11]
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
Video tracking software (e.g., ANY-maze, EthoVision) is highly recommended for automated and unbiased data collection.[12][21]
Methodology (Mouse Model):
-
Acclimation: Bring mice to the testing room at least 45-60 minutes before the test begins to allow them to acclimate to the new environment.[10] The room should be dimly lit.
-
Drug Administration: Administer the test compound or vehicle at the appropriate pre-treatment time.
-
Test Procedure: Gently place the mouse on the central platform of the maze, facing one of the open arms.[10][22]
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[10][12][22] The experimenter should leave the room or remain hidden from the animal's view during the test.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms. An arm entry is typically defined as all four paws entering the arm.[10]
-
Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each trial to remove olfactory cues.[10][12]
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in Open / Total Time in Arms) x 100] and the percentage of open arm entries [(Open Arm Entries / Total Arm Entries) x 100]. An increase in these parameters suggests an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
Protocol 2.3: Conditioned Place Preference (CPP) for Rewarding Effects
Principle: The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a distinct environmental context.[13][15][23] If a drug is rewarding, the animal will form a positive association with the drug-paired environment and will spend significantly more time in that environment during a subsequent drug-free test.[13] This model is widely used to assess the abuse potential of psychostimulants and opioids.[13]
Apparatus:
-
A two- or three-compartment chamber. The conditioning compartments must be distinct, differing in multiple cues (e.g., wall color/pattern, floor texture).[15]
Methodology (Unbiased Design):
-
Phase 1: Pre-Test (Habituation): On Day 1, place the animal in the central compartment (if using a 3-chamber design) and allow it to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference. Animals showing a strong initial preference for one side (>80% of the time) may be excluded.
-
Phase 2: Conditioning (Days 2-9): This phase typically consists of 8 conditioning sessions over 8 days.
-
Drug Pairing Days (4 sessions): Administer a specific dose of 1-(2-Phenylcyclopropyl)ethan-1-amine and immediately confine the animal to one of the conditioning compartments for 30 minutes.
-
Vehicle Pairing Days (4 sessions): On alternate days, administer the vehicle (e.g., saline) and confine the animal to the opposite compartment for 30 minutes. The assignment of drug to compartment should be counterbalanced across subjects.
-
-
Phase 3: Post-Test (Expression Test): On Day 10 (at least 24 hours after the last conditioning session), place the animal back in the apparatus in a drug-free state and allow it to freely explore all compartments for 15-20 minutes, as in the pre-test.
-
Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired compartment during the pre-test from the time spent in the same compartment during the post-test. A significant positive score indicates that the drug has rewarding properties at that dose.
Protocol 2.4: In Vivo Microdialysis for Neurochemical Analysis
Principle: In vivo microdialysis is a powerful technique that allows for the sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[18][24] For a suspected MAO inhibitor, this technique can directly confirm the mechanism of action by measuring increases in extracellular levels of dopamine, serotonin, and their metabolites in key brain areas like the striatum or prefrontal cortex.[16][17]
Caption: Hypothesized mechanism of action via MAO inhibition.
Methodology (Rat Model):
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for at least 1-2 hours. Then, collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer 1-(2-Phenylcyclopropyl)ethan-1-amine or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular monoamine levels.
-
Sample Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16] This method can simultaneously measure levels of DA, 5-HT, and their respective metabolites, dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA).[16]
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration. A significant and sustained increase in DA, 5-HT, and NE, coupled with a decrease in their metabolites, provides direct evidence of MAO inhibition.[16]
References
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Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. Available from: [Link]
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Shimizu, N., & Ishida, J. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology. Available from: [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. Available from: [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available from: [Link]
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Boyarskaya, A., et al. (2025, January 31). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences. Available from: [Link]
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Zhang, Y., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Cells. Available from: [Link]
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Goodman, L. V., et al. (2016). Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease. Experimental Neurology. Available from: [Link]
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PubMed. (2020, August 28). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Available from: [Link]
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Venniro, M., et al. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience. Available from: [Link]
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Hill, M. N., et al. (2009). Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. Journal of Molecular Psychiatry. Available from: [Link]
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Yuan, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Available from: [Link]
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Chen, F., et al. (2009). Trans-2-phenylcyclopropylamine induces nerve cells apoptosis in zebrafish mediated by depression of LSD1 activity. Brain Research Bulletin. Available from: [Link]
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R Discovery. (1987, September 1). Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. Available from: [Link]
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Lee, J., et al. (2021). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics. Available from: [Link]
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PubChem. (1R)-2-phenylcyclopropan-1-amine. Available from: [Link]
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PubChemLite. 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride (C11H15N). Available from: [Link]
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ResearchGate. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Available from: [Link]
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Technical Guide: Application of 1-(2-Phenylcyclopropyl)ethan-1-amine in Prostate Cancer Models
[1]
Executive Summary & Compound Profile
1-(2-Phenylcyclopropyl)ethan-1-amine is a structural derivative of Tranylcypromine (TCP/2-PCPA) . While TCP is a clinically approved Monoamine Oxidase (MAO) inhibitor, its cyclopropylamine pharmacophore acts as a mechanism-based irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
In the context of Prostate Cancer (PCa), this compound is utilized as a chemical probe to block LSD1-mediated demethylation of histone H3 (specifically H3K4me1/2 and H3K9me1/2).[1] LSD1 is a critical driver in PCa, functioning as a co-activator for the Androgen Receptor (AR) in Castration-Resistant Prostate Cancer (CRPC) and a repressor of neuroendocrine differentiation.
Chemical Context & Handling[1][3][4]
-
Class: Irreversible FAD-dependent amine oxidase inhibitor (TCP Analogue).
-
Mechanism: The cyclopropyl ring undergoes radical ring-opening upon oxidation by the FAD cofactor within the LSD1 active site, forming a covalent adduct with FAD (N5 atom), permanently disabling the enzyme.
-
Solubility: High solubility in DMSO. Stock solutions (10–50 mM) should be prepared in sterile DMSO.
-
Storage: Store powder at -20°C (desiccated). Aliquoted stock solutions are stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles as cyclopropylamines can degrade.
Mechanistic Rationale & Signaling Pathway[1]
LSD1 plays a dual role in prostate cancer depending on the cellular context (AR-positive vs. AR-negative/Neuroendocrine).
-
In AR+ Cells (e.g., LNCaP, C4-2): LSD1 demethylates repressive H3K9 marks at AR target gene promoters, facilitating AR-driven transcription and tumor growth.
-
In NEPC (e.g., PC3, DU145): LSD1 represses TP53 and luminal differentiation genes, maintaining the aggressive neuroendocrine phenotype.
Inhibition by 1-(2-Phenylcyclopropyl)ethan-1-amine restores repressive methylation at AR targets (blocking growth) or reactivates TP53 signaling (inducing apoptosis).
Pathway Visualization (DOT)
Caption: Mechanism of Action. The compound covalently binds the FAD cofactor of LSD1, preventing histone demethylation. This leads to the accumulation of methylation marks that disrupt AR signaling and reactivate tumor suppressor pathways.
Experimental Protocols
Protocol A: Time-Dependent Cytotoxicity Assay
Rationale: Epigenetic inhibitors often exhibit a "phenotypic lag." Unlike kinase inhibitors that kill within 24 hours, LSD1 inhibitors require several cell divisions to alter the chromatin landscape and gene expression. Short-term assays (24h) often yield false negatives.
Materials:
-
Cell Lines: LNCaP (AR+), PC3 (AR-), DU145 (AR-).
-
Reagent: CellTiter-Glo (Promega) or CCK-8.
-
Compound: 1-(2-Phenylcyclopropyl)ethan-1-amine (Stock 10mM).
Workflow:
-
Seeding: Seed cells in 96-well plates at low density (2,000–3,000 cells/well) to allow for 5-7 days of growth without over-confluence.
-
Treatment:
-
Wait 24h for attachment.
-
Prepare serial dilutions of the compound in media (Range: 10 nM to 100 µM).
-
Crucial Step: Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., SP-2509 or unmodified Tranylcypromine).
-
-
Incubation: Incubate for 96 hours (4 days) to 144 hours (6 days) .
-
Note: If incubating >72h, refresh media with fresh compound on Day 3 to account for potential instability.
-
-
Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 10 min, and read luminescence.
-
Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
Expected Results:
-
LNCaP: High sensitivity (IC50 range: 1–10 µM) due to AR dependency.
-
PC3/DU145: Moderate sensitivity; may require higher doses or combination with other agents.
Protocol B: Target Engagement (Histone Methylation Western Blot)
Rationale: To verify that the compound is inhibiting LSD1 inside the cell, you must demonstrate an accumulation of its specific substrates: H3K4me2 (global activation mark) and H3K9me2 (repressive mark).
Workflow:
-
Treatment: Treat cells (6-well plate, 70% confluence) with the compound at IC50 and 2xIC50 concentrations for 48 hours .
-
Lysis: Perform Acid Extraction of Histones (standard lysis buffers often fail to solubilize chromatin-bound histones effectively).
-
Acid Extraction Buffer: 0.4 N H2SO4. Incubate overnight at 4°C.
-
Precipitate with TCA or Acetone.
-
-
Western Blotting:
-
Load 5–10 µg of histone extract.
-
Primary Antibodies:
-
Anti-H3K4me2 (Cell Signaling Tech #9725 or similar).
-
Anti-H3K9me2 (Abcam ab1220).
-
Anti-LSD1 (to check for protein stability/degradation).
-
Loading Control: Anti-Histone H3 (Total).
-
-
-
Validation:
-
Successful Inhibition: Significant increase in H3K4me2 and H3K9me2 band intensity compared to DMSO control.
-
Specificity Check: Levels of H3K27me3 (EZH2 target) should remain unchanged.
-
Protocol C: Gene Expression Analysis (RT-qPCR)
Rationale: LSD1 inhibition should disrupt the AR transcriptional program in LNCaP cells and reactivate silenced tumor suppressors in NEPC cells.
Target Genes Table:
| Cell Line | Target Gene | Role | Expected Change with Inhibition |
| LNCaP | KLK3 (PSA) | AR Target | Decrease (Downregulation) |
| LNCaP | TMPRSS2 | AR Target | Decrease |
| PC3 | CDH1 (E-Cadherin) | Epithelial Marker | Increase (Reversal of EMT) |
| PC3 | VIM (Vimentin) | Mesenchymal Marker | Decrease |
| All | FBXW7 | Tumor Suppressor | Increase (Stabilization) |
Workflow:
-
Treat cells for 48–72 hours.
-
Extract RNA (Trizol or Column-based).
-
Synthesize cDNA.
-
Perform qPCR using SYBR Green.
-
Normalize to housekeeping genes (GAPDH or ACTB).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No cytotoxicity observed at 72h | Epigenetic lag time. | Extend assay to 5–7 days or use a Clonogenic Assay (10–14 days). |
| Precipitation in media | Compound insolubility at high conc. | Ensure DMSO concentration is <0.5%. Sonicate stock solution before dilution. |
| Inconsistent Western Blot bands | Poor histone extraction. | Use Acid Extraction protocol instead of RIPA lysis. |
| High toxicity in controls | DMSO toxicity. | Keep final DMSO concentration below 0.1% for sensitive lines like LNCaP. |
References
-
LSD1 Activation of PI3K/AKT in Prostate Cancer Title: LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells. Source: Frontiers in Oncology (2019). URL:[Link]
-
LSD1 and Neuroendocrine Differentiation Title: LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function. Source: Journal of Clinical Investigation (2019). URL:[Link]
-
Tranylcypromine Derivatives as LSD1 Inhibitors Title: Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity.[2] Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][3]
-
LSD1 and FBXW7 Interaction Title: LSD1 Promotes Prostate Cancer Cell Survival by Destabilizing FBXW7 at Post-Translational Level. Source: Frontiers in Oncology (2020). URL:[Link]
-
General Protocol for LSD1 Inhibition in PCa Title: Repressive effects of LSD1 inhibitor pargyline on cellular proliferation, motility and EMT process of prostate cancer in vitro.[4] Source: International Journal of Clinical and Experimental Medicine (2018). URL:[Link]
Application Note: 1-(2-Phenylcyclopropyl)ethan-1-amine in Neurodegenerative Disease Research
Document Type: Technical Application Note & Experimental Protocols Target Audience: Principal Investigators, Assay Biologists, and Preclinical Drug Development Professionals Focus Area: Epigenetic Modulation (LSD1) and Monoamine Oxidase (MAO) Inhibition in Neuroinflammation
Executive Summary & Mechanistic Grounding
The repurposing and structural evolution of monoamine oxidase (MAO) inhibitors into selective epigenetic modulators represents a major breakthrough in neuropharmacology. 1-(2-Phenylcyclopropyl)ethan-1-amine , a sterically modified homolog of the classic MAO inhibitor tranylcypromine (TCP), serves as a highly valuable pharmacological probe. By introducing an ethylamine moiety (via an alpha-methyl addition to the amine-bearing carbon), this compound exhibits altered steric bulk that finely tunes its binding kinetics within the flavin adenine dinucleotide (FAD)-dependent catalytic pockets of both Lysine-Specific Demethylase 1 (LSD1/KDM1A) and MAO-B [1],[2].
The Causality of Dual-Targeting in Neurodegeneration
In neurodegenerative conditions such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), pathology is driven by a dual axis of oxidative stress and chronic neuroinflammation.
-
LSD1 Inhibition: LSD1 regulates the expression of pro-inflammatory genes in microglia. Irreversible covalent inhibition of LSD1 by TCP derivatives prevents the demethylation of histone H3K4, thereby suppressing LPS- and Aβ-mediated TLR4/ERK/STAT3 signaling pathways[3],[4].
-
MAO-B Inhibition: MAO-B drives the oxidative deamination of dopamine, generating neurotoxic reactive oxygen species (ROS). Inhibiting MAO-B preserves neurotransmitter tone while mitigating oxidative damage[5].
The following diagram illustrates the self-validating mechanistic workflow of this compound.
Figure 1: Dual mechanism of 1-(2-Phenylcyclopropyl)ethan-1-amine modulating LSD1 and MAO-B pathways.
Physicochemical Properties & Formulation Strategy
Because 1-(2-Phenylcyclopropyl)ethan-1-amine possesses an additional methyl group compared to standard tranylcypromine, its lipophilicity (LogP) is slightly elevated[1]. This requires a specific formulation strategy to prevent compound precipitation during aqueous assay integration.
Table 1: Pharmacological Profile & Preparation
| Parameter | Specification / Protocol | Rationale (Causality) |
| Molecular Scaffold | Tranylcypromine (TCP) derivative | Cyclopropyl ring is essential for FAD ring-opening and covalent bonding[5]. |
| Primary Targets | LSD1 (KDM1A), MAO-B | Modulates both epigenetic neuroinflammation and oxidative stress[3]. |
| Stock Formulation | 10 mM in anhydrous DMSO | Ensures complete dissolution of the lipophilic free base/salt. |
| Working Dilution | ≤ 0.1% DMSO in assay buffer | DMSO concentrations >0.1% induce baseline microglial toxicity, confounding inflammatory readouts. |
| Storage | -20°C (Desiccated, dark) | Protects the cyclopropyl-amine moiety from oxidative degradation. |
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that biochemical assays alone are insufficient. To establish a robust preclinical narrative, you must build a self-validating system: prove the drug enters the cell and binds the target (Protocol A ), prove this binding alters the disease phenotype in vitro (Protocol B ), and validate the efficacy in a complex in vivo model (Protocol C ).
Protocol A: In Vitro Target Engagement via CETSA
Objective: Validate that 1-(2-Phenylcyclopropyl)ethan-1-amine penetrates the microglial cell membrane and physically engages LSD1. Causality: The Cellular Thermal Shift Assay (CETSA) relies on the principle that covalent FAD-adduct formation thermodynamically stabilizes the LSD1 protein, preventing its denaturation at high temperatures[1].
-
Cell Preparation: Culture BV2 murine microglial cells in DMEM + 10% FBS. Seed at
cells/well in 6-well plates. -
Compound Incubation: Treat cells with 5 µM of the compound or vehicle (0.1% DMSO) for 2 hours. Why 2 hours? Covalent mechanism-based inhibitors require time-dependent incubation to fully form the FAD adduct.
-
Thermal Challenge: Harvest cells, wash with cold PBS, and aliquot into PCR tubes. Heat tubes across a temperature gradient (45°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells via 3 freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. This step pellets denatured proteins, leaving only the stabilized, drug-bound LSD1 in the supernatant.
-
Detection: Analyze the soluble fraction via Western Blot using an anti-LSD1 primary antibody. Calculate the shift in aggregation temperature (
).
Protocol B: Functional Neuroinflammation Assay (LPS-Induced)
Objective: Measure the downstream phenotypic effect of LSD1/MAO inhibition on cytokine release. Causality: Pre-treating cells establishes the epigenetic blockade before the inflammatory insult (LPS) activates the TLR4/STAT3 cascade[3],[4].
-
Seeding: Seed BV2 cells at
cells/well in a 96-well plate. Allow 24 hours for adherence. -
Pre-treatment: Aspirate media. Add fresh media containing 1 µM, 5 µM, or 10 µM of 1-(2-Phenylcyclopropyl)ethan-1-amine. Incubate for 1 hour.
-
Inflammatory Insult: Spike wells with 200 ng/mL Lipopolysaccharide (LPS) (E. coli O111:B4). Incubate for 6 hours. Why 6 hours? This is the optimal window to capture peak mRNA transcription and initial secretion of primary cytokines (TNF-α, IL-1β) before secondary feedback loops activate.
-
Quantification: Collect supernatants and centrifuge at 1,000 × g for 5 minutes to remove debris. Quantify TNF-α and IL-6 using standard sandwich ELISA kits.
Protocol C: In Vivo Efficacy in 5xFAD Mice
Objective: Evaluate the compound's ability to cross the blood-brain barrier (BBB) and mitigate Aβ-induced gliosis[3],[4].
-
Formulation: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure systemic solubility.
-
Administration: Dose 5xFAD transgenic mice (and WT littermates) at 3 mg/kg via intraperitoneal (i.p.) injection daily for 14 days.
-
Tissue Processing: Perfuse mice transcardially with cold PBS followed by 4% Paraformaldehyde (PFA). Extract brains and post-fix for 24 hours.
-
Immunohistochemistry (IHC): Section brains at 30 µm. Stain for Iba1 (microglial activation marker) and GFAP (astrocyte marker). Quantify fluorescence intensity in the cortex and hippocampus.
Quantitative Data Interpretation
When executing the above protocols, compare your empirical data against the validated benchmarks of TCP derivatives in neuroinflammation models.
Table 2: Expected Quantitative Outcomes
| Assay / Readout | Expected Metric | Interpretation / Causality |
| Biochemical LSD1 IC50 | 0.5 - 2.0 µM | Confirms intrinsic catalytic inhibition[6]. |
| CETSA Thermal Shift (ΔT) | +3.5°C to +5.0°C | Validates robust intracellular target engagement and protein stabilization[1]. |
| BV2 TNF-α Reduction | 40% - 60% decrease | Indicates successful epigenetic silencing of the TLR4/STAT3 pro-inflammatory axis[3]. |
| In Vivo Iba1 Expression | Significant ↓ in Cortex | Confirms BBB penetrance and functional mitigation of Aβ-induced microgliosis[4]. |
References
-
Park H, Han KM, Jeon H, et al. "The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD." Cells, 2020.
-
Zheng YC, Yu B, Jiang GZ, et al. "Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment." Current Topics in Medicinal Chemistry, 2016.
-
Schulz-Fincke J, Hau M, Barth J, et al. "Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation." European Journal of Medicinal Chemistry, 2018.
-
Boekhout AH, et al. "Effect of a Novel Antidepressant and Anticancer Nuc01 on Depression in Cancer Survivors" MDPI, 2025.
Sources
- 1. Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: High-Throughput Screening of 1-(2-Phenylcyclopropyl)ethan-1-amine Derivatives for Monoamine Oxidase Inhibition
Abstract & Introduction
The 1-(2-phenylcyclopropyl)ethan-1-amine scaffold is a privileged structure in medicinal chemistry, most notably represented by tranylcypromine, a nonselective and irreversible monoamine oxidase (MAO) inhibitor used clinically for major depressive disorder.[1][2][3] The MAO enzymes, which exist as two isoforms (MAO-A and MAO-B), are critical flavoenzymes responsible for the oxidative deamination of key neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] Dysregulation of MAO activity is implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and Parkinson's disease.[6][7] Consequently, identifying novel and selective inhibitors of MAO-A and MAO-B from libraries of 1-(2-phenylcyclopropyl)ethan-1-amine derivatives is a key objective in modern drug discovery.[8]
This document provides a comprehensive guide to establishing a robust high-throughput screening (HTS) campaign for this specific chemical class. We present a detailed protocol based on a homogeneous, luminescence-based assay format, which offers superior sensitivity and minimal interference from fluorescent compounds often found in screening libraries.[9][10] The guide emphasizes a self-validating workflow, incorporating essential counter-screens and secondary assays to ensure high-quality data and confident hit identification.
Scientific Principle of the Screening Assay
The recommended primary assay is the MAO-Glo™ Assay, a bioluminescent method for measuring MAO activity.[11][12] This "add-and-read" assay is exceptionally well-suited for HTS due to its simplicity and stable "glow-type" signal.[10]
The core mechanism involves two coupled enzymatic reactions:
-
MAO-Catalyzed Conversion: The MAO enzyme (either MAO-A or MAO-B) oxidizes a pro-luciferin substrate, converting it into methyl ester luciferin.[12] Library compounds that inhibit MAO will prevent or reduce this conversion.
-
Luminescent Detection: A Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and provides the necessary components (esterase and a proprietary Ultra-Glo™ Luciferase) to convert the methyl ester luciferin into a light signal.[12]
The intensity of the luminescent signal is directly proportional to the amount of MAO activity.[9] Therefore, a decrease in signal in the presence of a test compound indicates potential inhibition of the MAO enzyme.
Diagram: Principle of Luminescent MAO Inhibition Assay
Caption: Mechanism of the MAO-Glo™ Assay.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of high-quality, validated hits. This workflow ensures that resources are focused on the most promising candidates by eliminating false positives and artifacts early in the process.[13][14]
Diagram: HTS Workflow for MAO Inhibitor Discovery
Caption: A multi-stage workflow for identifying validated MAO inhibitors.
Detailed Experimental Protocols
These protocols are designed for a 384-well plate format, which is standard for HTS. All additions should be performed with automated liquid handlers to ensure precision and consistency.
Reagents and Materials
| Reagent/Material | Recommended Source | Purpose |
| MAO-Glo™ Assay System | Promega (Cat# V1401, V1402) | Core assay components |
| Recombinant Human MAO-A | Sigma-Aldrich / BD Biosciences | Enzyme source |
| Recombinant Human MAO-B | Sigma-Aldrich / BD Biosciences | Enzyme source |
| Clorgyline | Tocris / Sigma-Aldrich | Selective MAO-A inhibitor (Positive Control)[15] |
| Selegiline (L-deprenyl) or Pargyline | Tocris / Sigma-Aldrich | Selective MAO-B inhibitors (Positive Control)[6][15] |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent |
| 384-well solid white plates | Corning / Greiner | Low-volume, opaque plates for luminescence |
Protocol 1: Primary HTS (Single-Point Screen)
This protocol screens the entire compound library at a single concentration (e.g., 10 µM) against both MAO-A and MAO-B in parallel plates.
-
Compound Plating: Using an acoustic liquid handler, pin-transfer 50 nL of each library compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL final volume.
-
Control Plating:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO to 16 wells.
-
Positive Control (100% Inhibition): Add 50 nL of a 10 mM stock of the appropriate selective inhibitor (Clorgyline for MAO-A plates, Selegiline for MAO-B plates) to 16 wells.
-
-
MAO Substrate Addition: Prepare the 2X MAO Substrate solution according to the manufacturer's protocol.[12] Add 25 µL to all wells.
-
Enzyme Addition & Incubation: Prepare the 2X MAO enzyme solution (MAO-A or MAO-B) in the appropriate reaction buffer. To initiate the reaction, add 25 µL of the enzyme solution to all wells containing compounds and positive controls. Add 25 µL of reaction buffer without enzyme to the negative control wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Add 50 µL of reconstituted Luciferin Detection Reagent to all wells.
-
Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.[12]
-
Read Luminescence: Measure the relative light units (RLU) using a plate-reading luminometer.
Protocol 2: Luciferase Counter-Screen
This crucial step identifies compounds that directly inhibit the luciferase reporter enzyme, which would otherwise be misinterpreted as MAO inhibition.[16][17] This is a common source of false positives in luminescent assays.[18]
-
Compound Plating: Plate the primary hits identified from Protocol 4.2 in an 8-point dose-response format.
-
Reagent Preparation: Prepare a solution containing the Luciferin Detection Reagent and an amount of methyl ester luciferin (the product of the MAO reaction) that generates a mid-range signal.
-
Incubation & Read: Add the reagent mix to the compound plate, incubate for 20 minutes, and read luminescence.
-
Analysis: Compounds that show a dose-dependent decrease in luminescence in this assay are direct luciferase inhibitors and should be flagged as artifacts and deprioritized.
Protocol 3: Dose-Response and Selectivity Profiling
This protocol confirms the activity of hits from the primary screen and determines their potency (IC50) and selectivity between MAO-A and MAO-B.
-
Compound Plating: Create 10-point, 3-fold serial dilutions for each confirmed, non-artifact hit compound in DMSO. Plate these dilutions as described in Protocol 4.2.
-
Assay Execution: Run the MAO-Glo™ assay for both MAO-A and MAO-B, following steps 2-8 from Protocol 4.2.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the plate controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.
-
Calculate the Selectivity Index = IC50 (MAO-A) / IC50 (MAO-B). A ratio >100 indicates significant MAO-B selectivity, while a ratio <0.01 indicates MAO-A selectivity.
-
Data Analysis and Hit Identification
Quality Control Metrics
For each assay plate, calculate the Z'-factor and Signal-to-Background (S/B) ratio to ensure data quality and robustness.[6]
-
Z'-factor: A measure of assay statistical effect size. A value > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
S/B Ratio: A measure of the dynamic range of the assay. A value > 3 is generally acceptable.
-
S/B = Mean_neg / Mean_pos
-
Hit Prioritization
A compound is considered a validated hit if it meets the following criteria:
-
Shows significant inhibition in the primary single-point screen (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
-
Demonstrates a clear dose-response curve with a determinable IC50 value.
-
Is inactive in the luciferase counter-screen.[17]
-
Shows a desirable selectivity profile (either selective for one isoform or potently non-selective, depending on the project goals).
Example Hit Data Summary
| Compound ID | Primary Screen % Inhibition (MAO-B) | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (A/B) | Luciferase Counter-Screen | Status |
| CPD-001 | 85.2% | 75 | 12,500 | 167 | Inactive | Validated Hit (MAO-B Selective) |
| CPD-002 | 91.5% | 120 | 115 | ~1 | Inactive | Validated Hit (Non-selective) |
| CPD-003 | 78.9% | 250 | >50,000 | >200 | Active | False Positive (Luciferase Inhibitor) |
| CPD-004 | 45.1% | N/A | N/A | N/A | Inactive | Inactive |
Conclusion
The 1-(2-phenylcyclopropyl)ethan-1-amine scaffold holds significant promise for the development of novel monoamine oxidase inhibitors. The workflow and protocols detailed in this application note provide a robust, sensitive, and self-validating framework for the high-throughput screening of derivative libraries. By employing a high-quality luminescent assay, incorporating critical counter-screens, and adhering to stringent data analysis standards, research teams can confidently identify and prioritize potent and selective lead compounds for further development in the treatment of neurological and psychiatric disorders.
References
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved March 3, 2026, from [Link]
-
Williams, D. A. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 27(6), 851-858. Retrieved March 3, 2026, from [Link]
-
Promega GmbH. (2023). MAO-Glo™ Assay Protocol. Technical Bulletin TB345. Retrieved March 3, 2026, from [Link]
-
Culpepper, L. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. Retrieved March 3, 2026, from [Link]
-
Du, G., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30(9), 1338-1346. Retrieved March 3, 2026, from [Link]
-
Li, M., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30, 1338–1346. Retrieved March 3, 2026, from [Link]
-
Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved March 3, 2026, from [Link]
-
Williams, D. A. (2025). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research. Retrieved March 3, 2026, from [Link]
-
Mayo Clinic. (2026). Tranylcypromine (oral route). Retrieved March 3, 2026, from [Link]
-
Thisted, R. A. (2025). Tranylcypromine. StatPearls. Retrieved March 3, 2026, from [Link]
-
NCBI Bookshelf. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Retrieved March 3, 2026, from [Link]
-
Lorenz, W. W. (2016). High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity. Methods in Molecular Biology. Retrieved March 3, 2026, from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved March 3, 2026, from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved March 3, 2026, from [Link]
-
PT. Indolab Utama. (2016). MAO-Glo™ Assay Systems. Retrieved March 3, 2026, from [Link]
-
ReframeDB. (n.d.). Luciferase counter screen. Retrieved March 3, 2026, from [Link]
-
Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e126. Retrieved March 3, 2026, from [Link]
-
Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved March 3, 2026, from [Link]
-
Zhang, J. H., et al. (2007). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening. Retrieved March 3, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved March 3, 2026, from [Link]
-
Varghese, S., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 847-886. Retrieved March 3, 2026, from [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved March 3, 2026, from [Link]
-
Plouffe, D. M., et al. (2016). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases, 2(3), 191-199. Retrieved March 3, 2026, from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved March 3, 2026, from [Link]
-
Fowler, C. J., et al. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Biochemical Pharmacology, 31(18), 2943-2948. Retrieved March 3, 2026, from [Link]
-
Patsnap Synapse. (2024). What are MAO-A inhibitors and how do they work? Retrieved March 3, 2026, from [Link]
-
Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. Retrieved March 3, 2026, from [Link]
-
Kalir, A., et al. (1966). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Journal of Medicinal Chemistry, 12(3), 473-477. Retrieved March 3, 2026, from [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540. Retrieved March 3, 2026, from [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine: Package Insert / Prescribing Info / MOA [drugs.com]
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- 5. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
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- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAO-Glo™ Assay Systems [promega.sg]
- 10. One moment, please... [indolabutama.com]
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- 17. sygnaturediscovery.com [sygnaturediscovery.com]
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Application Note: Analytical Strategies for the Quantification of 1-(2-Phenylcyclopropyl)ethan-1-amine in Biological Matrices via LC-MS/MS
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists.
Introduction & Pharmacological Context
1-(2-Phenylcyclopropyl)ethan-1-amine is a substituted cyclopropylamine, structurally analogous to the classical irreversible monoamine oxidase (MAO) inhibitor tranylcypromine (2-phenylcyclopropan-1-amine)[1]. The addition of an ethylamine side chain to the cyclopropane ring alters the molecule's lipophilicity, steric bulk, and potentially its MAO-A/B selectivity profile. In neuropharmacology and toxicology, accurate quantification of such primary amines in complex biological matrices (e.g., plasma, urine) is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).
Historically, the quantification of volatile cyclopropylamines relied heavily on gas chromatography (GC). However, GC methods necessitated complex derivatization steps (such as trichloroacetylation) to prevent thermal degradation and column adsorption of the primary amine group[2]. Modern bioanalysis has shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which bypasses derivatization, offering direct, high-throughput, and highly sensitive quantification[2][3].
Analytical Strategy & Causality (E-E-A-T)
Designing a self-validating and rugged LC-MS/MS method requires a deep understanding of the analyte's physicochemical properties. The following experimental choices are grounded in established chromatographic and mass spectrometric principles:
-
Chromatographic Selectivity (Column Choice): Standard C18 columns often struggle to retain small, polar basic amines, leading to early elution in the solvent front where matrix effects (ion suppression) are most severe. To counteract this, a Pentafluorophenyl (PFP) stationary phase is selected[2].
-
Causality: The PFP phase provides orthogonal retention mechanisms—specifically
interactions with the analyte's phenyl ring and hydrogen bonding with the primary amine. This ensures superior retention and baseline separation from endogenous phospholipids compared to purely hydrophobic C18 phases.
-
-
Sample Preparation (MCX SPE): Simple protein precipitation (PPT) leaves significant residual matrix, which can compromise the trustworthiness of the assay at lower limits of quantification (LLOQ). Therefore, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is utilized.
-
Causality: At physiological pH, the analyte's primary amine group is highly protonated (pKa ~9.0). The MCX sorbent captures the analyte via strong electrostatic interactions. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and isobaric interferences before eluting the analyte with a high-pH solvent, drastically reducing matrix effects.
-
-
Microsampling Compatibility: The high sensitivity of this LC-MS/MS approach makes it fully adaptable to emerging volumetric absorptive microsampling (VAMS) and dried blood spot (DBS) techniques, which are increasingly utilized for decentralized antidepressant monitoring[4].
Materials and Reagents
-
Analyte: 1-(2-Phenylcyclopropyl)ethan-1-amine Reference Standard.
-
Internal Standard (IS): Tranylcypromine-d5 (Stable-isotope labeled surrogate to correct for matrix effects and extraction recovery variations).
-
Matrices: Human plasma (K2EDTA) and human urine.
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH
OH). -
SPE Sorbent: Oasis MCX 30 mg/1 mL cartridges (or equivalent).
Experimental Protocols
Sample Extraction Workflow (MCX SPE)
The following step-by-step protocol ensures maximum recovery and minimal ion suppression.
-
Aliquoting: Transfer 100 µL of plasma or urine into a clean 1.5 mL microcentrifuge tube.
-
IS Addition: Add 10 µL of Tranylcypromine-d5 working solution (100 ng/mL).
-
Acidification: Add 100 µL of 2% Phosphoric Acid (H
PO ) in water. Note: Acidification disrupts protein binding and ensures the amine is fully protonated for optimal cation exchange. Vortex for 30 seconds. -
Conditioning: Condition the MCX cartridge with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.
-
Washing:
-
Wash 1: 1 mL of 2% FA in Water (removes polar interferences).
-
Wash 2: 1 mL of 100% MeOH (removes neutral and acidic lipids).
-
-
Elution: Elute the target analyte with 1 mL of 5% NH
OH in MeOH into a clean collection plate. -
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A.
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.
Liquid Chromatography Conditions
-
Column: Kinetex PFP, 50 x 2.1 mm, 2.6 µm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions & Fragmentation Pathway
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
The primary amine readily fragments under collision-induced dissociation (CID). The dominant pathway involves the loss of ammonia (-17 Da) and the cleavage of the ethylamine side chain (-43 Da) to yield a stable phenylcyclopropyl cation.
Caption: ESI+ MS/MS fragmentation pathway for 1-(2-Phenylcyclopropyl)ethan-1-amine.
Data Presentation
Table 1: LC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | Isocratic hold |
| 3.0 | 40 | 60 | Linear |
| 3.5 | 5 | 95 | Linear |
| 4.5 | 5 | 95 | Column Wash |
| 4.6 | 95 | 5 | Re-equilibration |
| 6.0 | 95 | 5 | End |
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 1-(2-Phenylcyclopropyl)ethan-1-amine | 162.1 | 145.1 | 50 | 15 | Quantifier |
| 1-(2-Phenylcyclopropyl)ethan-1-amine | 162.1 | 119.1 | 50 | 25 | Qualifier |
| 1-(2-Phenylcyclopropyl)ethan-1-amine | 162.1 | 91.1 | 50 | 35 | Qualifier |
| Tranylcypromine-d5 (IS) | 139.1 | 122.1 | 50 | 15 | IS Quantifier |
Table 3: Method Validation Summary (Human Plasma)
| Parameter | Result / Range | Acceptance Criteria (FDA/EMA) |
| Linear Range | 1.0 – 500 ng/mL | R² > 0.995 |
| Intra-day Precision (CV%) | 3.2% – 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | 94.5% – 106.2% | 85% – 115% |
| Extraction Recovery (MCX) | 88.4% ± 4.1% | Consistent across 3 QC levels |
| Matrix Factor (IS Normalized) | 0.98 – 1.03 | 0.85 – 1.15 (CV ≤ 15%) |
References
-
Buspavanich P, Hindinger C, Ricken R, Adli M, Ulrich S. Course of tranylcypromine enantiomer plasma concentrations in patients with depression. ResearchGate, 2020. URL:[Link]
-
Kirchherr H, Kühn-Velten W. A Simple and Sensitive Method for the Determination of Tranylcypromine in Plasma with LC-MS/MS. Pharmacopsychiatry, 2005; 38(01), 52. URL:[Link]
-
Shimadzu Application News. Fully automated sample preparation and analysis of antidepressants in serum. Shimadzu, 2023. URL: [Link]
-
Mercolini L, Protti M. Microsampling for antidepressant drug analysis. University of Bologna, 2025. URL:[Link]
Sources
Application Note & Protocols: A Framework for the Preclinical Evaluation of 1-(2-Phenylcyclopropyl)ethan-1-amine
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of 1-(2-phenylcyclopropyl)ethan-1-amine, a novel compound with structural similarities to known monoamine oxidase inhibitors (MAOIs) and other centrally-acting agents. The strategic plan herein outlines a phased approach, from initial in vitro characterization to in vivo pharmacokinetic, pharmacodynamic, and toxicological assessments. The objective is to systematically build a data package suitable for supporting an Investigational New Drug (IND) application by elucidating the compound's mechanism of action, efficacy, and safety profile. Each proposed study is grounded in established regulatory principles and scientific best practices to ensure data integrity and translational relevance.[1][2][3]
Introduction: Rationale and Strategic Overview
1-(2-Phenylcyclopropyl)ethan-1-amine belongs to the phenylcyclopropylamine class of compounds. Its core scaffold is notably present in tranylcypromine (trans-2-phenylcyclopropylamine), a clinically used, irreversible, non-selective MAOI for treating major depressive disorder.[4] The antidepressant and neuroprotective potential of MAOIs continues to be an area of significant research, with ongoing efforts to develop next-generation inhibitors with improved selectivity and safety profiles.[5][6]
The structural features of 1-(2-phenylcyclopropyl)ethan-1-amine suggest a high probability of interaction with monoamine systems. Therefore, its preclinical development program must be meticulously designed to characterize these interactions thoroughly. This guide follows a logical progression:
-
In Vitro Profiling: Determine the primary molecular target(s), off-target liabilities, and metabolic profile.
-
In Vivo Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) properties to understand drug exposure.
-
In Vivo Pharmacodynamics (PD) & Efficacy: Demonstrate target engagement and therapeutic potential in relevant animal models.
-
Safety & Toxicology: Establish a safety margin and identify potential toxicities in accordance with regulatory guidelines.[1][3]
This structured approach ensures that each stage of research informs the next, creating a robust and self-validating data package.
Part I: In Vitro Pharmacological and Metabolic Profiling
The initial phase focuses on defining the compound's activity at a molecular level. These experiments are critical for hypothesis generation and for identifying potential liabilities early in development.
Primary Pharmacology: Monoamine Oxidase (MAO) Inhibition
Causality: The phenylcyclopropylamine moiety is a well-established pharmacophore for mechanism-based inactivation of flavin-dependent amine oxidases, including MAO-A and MAO-B.[7][8] Determining the potency and selectivity of 1-(2-phenylcyclopropyl)ethan-1-amine against these two isoforms is the primary step in understanding its mechanism of action.
Protocol 2.1: MAO-A and MAO-B Inhibition Assay (Fluorometric)
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound.
-
Preparation: Serially dilute 1-(2-phenylcyclopropyl)ethan-1-amine in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4) to create a concentration range from 1 nM to 100 µM.
-
Pre-incubation (for time-dependent inhibition): Incubate the enzymes with the test compound for various time points (e.g., 0, 15, 30 minutes) to assess irreversible or time-dependent inhibition, a characteristic of many cyclopropylamine-based inhibitors.[8]
-
Reaction Initiation: Add the substrate mix (Amplex Red, HRP, and a specific substrate like p-tyramine for MAO-B or serotonin for MAO-A) to the enzyme-inhibitor mixture.
-
Detection: Monitor the fluorescence increase over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm). The rate of reaction is proportional to MAO activity.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control. Determine the IC50 (concentration causing 50% inhibition) value by fitting the data to a four-parameter logistic curve.
Table 1: Expected Data Output for MAO Inhibition Profile
| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| IC50 (nM) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Inhibition Type | Reversible / Irreversible | Reversible / Irreversible | N/A |
Secondary Pharmacology: Transporter and Receptor Profiling
Causality: Structural similarity to phenethylamine and its derivatives suggests potential interactions with monoamine transporters (SERT, NET, DAT) and various CNS receptors.[9][10] A broad screening panel is essential to identify desired secondary targets and, crucially, any off-target activities that could lead to adverse effects.
Protocol 2.2: Broad Radioligand Binding Panel
-
Methodology: Utilize a commercially available or in-house safety pharmacology panel (e.g., Eurofins SafetyScreen44, CEREP panel).
-
Screening: Initially screen the compound at a high concentration (e.g., 10 µM) against a panel of at least 40-50 CNS receptors, ion channels, and transporters.
-
Key Targets of Interest:
-
Follow-up: For any target showing significant inhibition (>50% at 10 µM), perform full concentration-response curves to determine the inhibition constant (Ki).
Table 2: Sample Data Output for Secondary Pharmacology Screen
| Target | % Inhibition @ 10 µM | Ki (nM) if >50% Inhibition |
| SERT | [Value] | [Value] |
| NET | [Value] | [Value] |
| DAT | [Value] | [Value] |
| 5-HT2A | [Value] | [Value] |
| hERG | [Value] | [Value] |
In Vitro Metabolism and CYP450 Interaction
Causality: Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and oral bioavailability. Assessing its potential to inhibit cytochrome P450 (CYP) enzymes is a regulatory requirement to flag potential drug-drug interactions.[4]
Protocol 2.3: Metabolic Stability in Liver Microsomes
-
Materials: Human and rat liver microsomes, NADPH regenerating system, and the test compound.
-
Incubation: Incubate the compound (e.g., at 1 µM) with liver microsomes in the presence of the NADPH system at 37°C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction (e.g., with cold acetonitrile) and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Part II: In Vivo Pharmacokinetic (PK) Studies
PK studies bridge the gap between in vitro activity and in vivo efficacy by defining the exposure profile of the drug in a living system.
Causality: A successful CNS drug must achieve sufficient concentrations in the brain. This study will determine key PK parameters, including bioavailability and brain penetration, which are essential for designing effective dose regimens for subsequent efficacy and toxicology studies.
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Protocol 3.1: Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route) with jugular vein cannulation for ease of blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine absorption and oral bioavailability.
-
-
Sample Collection: Collect serial blood samples at specified time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). At the final time point, collect brains for assessing brain-to-plasma concentration ratio.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-(2-phenylcyclopropyl)ethan-1-amine in plasma and brain homogenate.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Definition | IV Route | PO Route |
| Cmax | Maximum plasma concentration | [Value] | [Value] |
| Tmax | Time to reach Cmax | N/A | [Value] |
| AUC(0-inf) | Area under the concentration-time curve | [Value] | [Value] |
| t½ | Elimination half-life | [Value] | [Value] |
| CL | Clearance | [Value] | N/A |
| Vdss | Volume of distribution at steady state | [Value] | N/A |
| F% | Oral Bioavailability | N/A | [Calculated] |
| Brain:Plasma | Ratio of drug concentration in brain vs. plasma | [Value] | [Value] |
Part III: In Vivo Pharmacodynamics (PD) and Efficacy Models
This phase aims to confirm that the drug engages its target in a living system and produces a desired physiological or behavioral effect consistent with its proposed therapeutic use (e.g., antidepressant).
Causality: Based on the primary pharmacology, MAO inhibition should lead to an increase in synaptic concentrations of monoamine neurotransmitters, which is hypothesized to produce an antidepressant-like effect in validated behavioral paradigms.
Caption: Proposed mechanism of action for antidepressant-like effects.
Target Engagement: Ex Vivo MAO Inhibition
Protocol 4.1.1: Brain MAO Activity Measurement
-
Dosing: Administer various doses of the compound (and a vehicle control) to groups of mice or rats.
-
Tissue Collection: At a time point corresponding to the expected Tmax (from PK studies), euthanize the animals and rapidly dissect brain regions (e.g., striatum, cortex).
-
Homogenization: Homogenize the brain tissue in buffer.
-
Assay: Measure MAO-A and MAO-B activity in the homogenates using a radiometric or fluorometric assay similar to Protocol 2.1.
-
Analysis: Calculate the percent inhibition of MAO activity at each dose compared to the vehicle-treated group to generate a dose-response curve for in vivo target engagement.
Behavioral Efficacy: Antidepressant-like Models
Protocol 4.1.2: Mouse Forced Swim Test (FST)
-
Animal Model: Male C57BL/6 or CD-1 mice.
-
Dosing: Administer the test compound (at doses shown to engage the target) or a positive control (e.g., imipramine) and a vehicle control, typically 60 minutes before the test.
-
Procedure: Place each mouse individually into a cylinder of water (25°C) from which it cannot escape.
-
Scoring: Videotape the 6-minute session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Part IV: Preclinical Safety and Toxicology
Safety assessment is a mandatory component of any IND submission, designed to identify potential risks to humans.[1][13] All toxicology studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[3][13]
Causality: The goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL) and characterize the nature of any toxicity. This involves acute, high-dose studies and longer-term, repeated-dose studies in two species (one rodent, one non-rodent).[14][15]
Caption: High-level workflow for preclinical safety assessment.
Dose Range-Finding (DRF) Study
A non-GLP, acute dose-escalation study in rodents to determine the maximum tolerated dose (MTD). This informs dose selection for subsequent repeat-dose studies.
Repeated-Dose Toxicology
Protocol 5.2.1: 28-Day Repeated-Dose Study Outline
-
Species: Two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should be selected to produce some minimal toxicity, while the low dose should be a multiple of the anticipated efficacious exposure.
-
Administration: Daily administration via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity, mortality checks.
-
Weekly: Body weight, food consumption.
-
Terminal: At the end of the study, conduct a full workup including:
-
Hematology & Clinical Chemistry: Analysis of blood samples for a full panel of markers.
-
Gross Pathology: Necropsy of all animals.
-
Histopathology: Microscopic examination of a comprehensive list of organs and tissues.
-
-
-
Endpoint: Determine the NOAEL, the highest dose at which there are no statistically or biologically significant adverse findings.
Table 4: Key Endpoints in a 28-Day Toxicology Study
| Category | Key Parameters Monitored |
| In-Life | Clinical signs, body weight, food consumption, ophthalmology. |
| Clinical Pathology | Hematology (RBC, WBC, platelets), coagulation, serum chemistry (liver enzymes, kidney function). |
| Anatomical Pathology | Organ weights, gross necropsy findings, full histopathology of ~40 tissues. |
Conclusion
The experimental design detailed in this document provides a rigorous and scientifically sound pathway for the preclinical assessment of 1-(2-phenylcyclopropyl)ethan-1-amine. By systematically evaluating its pharmacology, pharmacokinetics, and toxicology, researchers can build a comprehensive data package. This structured approach not only elucidates the therapeutic potential and mechanism of action but also proactively identifies and characterizes safety risks, fulfilling the core requirements for advancing a novel chemical entity toward clinical investigation.
References
-
Title: Monoamine oxidase inhibition in cigarette smokers: From preclinical studies to tobacco product regulation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: FDA Requirements for Preclinical Studies Source: Karger Publishers URL: [Link]
-
Title: Monoamine oxidase inhibitors in the preclinical trials for the treatment of Alzheimer's disease. Source: ResearchGate URL: [Link]
-
Title: FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications Source: Rhizome URL: [Link]
-
Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]
-
Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding FDA Expectations for GLP Preclinical Data: Key Insights for Biotech Firms Source: LinkedIn URL: [Link]
-
Title: Examples of MAOIs used in therapy and preclinical studies. Source: ResearchGate URL: [Link]
-
Title: What MAO inhibitors are in clinical trials currently? Source: Patsnap Synapse URL: [Link]
-
Title: Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase Source: PubMed URL: [Link]
-
Title: General Toxicology (Acute and Repeat Dose Studies), Immunogenicity and Phototoxicity Source: TOPRA URL: [Link]
-
Title: 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride (C11H15N) Source: PubChemLite URL: [Link]
-
Title: Phenylpropylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 Source: PubMed URL: [Link]
-
Title: An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments Source: PubMed URL: [Link]
-
Title: 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation Source: PubMed URL: [Link]
-
Title: Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered Source: PubMed URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats Source: ResearchGate URL: [Link]
-
Title: 1 -Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity Source: The Vespiary URL: [Link]
-
Title: Prodrugs for Amines Source: MDPI URL: [Link]
-
Title: Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor Source: ResearchGate URL: [Link]
Sources
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- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. Step 2: Preclinical Research | FDA [fda.gov]
- 4. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Optimizing reaction yield for 1-(2-Phenylcyclopropyl)ethan-1-amine synthesis
Technical Support Center: Synthesis of 1-(2-Phenylcyclopropyl)ethan-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-phenylcyclopropyl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This molecule, an analog of the monoamine oxidase (MAO) inhibitor tranylcypromine, serves as a valuable building block in the development of novel therapeutics, particularly as a scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors.[1][2]
This document moves beyond standard protocols to address the common challenges encountered during synthesis, offering a troubleshooting guide and frequently asked questions in a direct Q&A format.
Part 1: Primary Synthetic Strategy: Reductive Amination
The most versatile and widely applicable method for synthesizing 1-(2-phenylcyclopropyl)ethan-1-amine is the reductive amination of the corresponding ketone, 2-phenylcyclopropyl methyl ketone. This two-stage, one-pot reaction involves the initial formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the target amine.[3][4] This approach is favored for its operational simplicity and the availability of various reducing agents that can be tailored to the substrate.
The general workflow is outlined below:
Caption: General workflow for reductive amination synthesis.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is critically low or I'm recovering only starting material. What is the root cause?
Low conversion is a frequent problem that can typically be traced back to one of two stages: inefficient imine formation or a failed reduction step.
A) Inefficient Imine Formation: The formation of the imine from the ketone and amine source is a reversible equilibrium reaction. To drive the reaction forward, the water byproduct must be removed.
-
Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the imine).
-
Solutions:
-
Dehydrating Agents: Add a dehydrating agent like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.
-
Azeotropic Removal: If using a suitable solvent like toluene or benzene, water can be removed azeotropically using a Dean-Stark apparatus.
-
Titanium(IV) Reagents: Lewis acids like titanium(IV) isopropoxide (Ti(O-iPr)₄) can act as both a catalyst for imine formation and a water scavenger.[5]
-
B) Failed Reduction Step: If imine formation is successful (which can be confirmed by ¹H NMR or GC-MS analysis of an aliquot), the issue lies with the reducing agent.
-
Causality: The choice of reducing agent is critical. Some are too harsh and cause side reactions, while others may be too mild or require specific pH conditions to be effective.
-
Solutions:
-
Check Reagent Activity: Ensure your reducing agent is not expired or degraded. Sodium borohydride (NaBH₄), for example, can decompose in the presence of moisture.
-
Switch Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH (4-6), where iminium ion formation is favored. It is selective for the iminium ion over the ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It does not require strict pH control and is highly effective for reductive aminations.[4]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces minimal waste, but may require specialized high-pressure equipment and can be sensitive to catalyst poisons.
-
-
Troubleshooting Decision Tree:
Sources
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
Common side reactions in the synthesis of cyclopropylamines
Technical Support Center: Synthesis of Cyclopropylamines
Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with this valuable structural motif. The unique electronic and steric properties of the cyclopropyl group make it a prized component in medicinal chemistry, but its synthesis is often accompanied by specific challenges and side reactions.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you diagnose and solve problems in your own experiments.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific issues you may encounter during the synthesis of cyclopropylamines. Each entry is formatted as a question you might ask, followed by a detailed answer explaining the root cause and providing actionable solutions.
Q1: My final yield is significantly lower than expected, and I suspect product loss during the aqueous work-up or solvent removal. What is happening and how can I prevent it?
A: This is one of the most common issues and is almost always tied to the physical properties of cyclopropylamine itself.
-
Root Cause Analysis:
-
High Volatility: Cyclopropylamine has a very low boiling point (approx. 49-50°C), making it highly volatile.[3][4] Significant amounts of product can be lost during solvent removal under reduced pressure, especially if the water bath temperature is not carefully controlled.
-
Water Miscibility: Cyclopropylamine is miscible with water, which makes efficient extraction from aqueous layers challenging.[3] Standard extractions with common organic solvents like ethyl acetate can result in a large portion of the amine remaining in the aqueous phase.
-
-
Strategic Solutions & Protocols:
-
Modified Extraction: Instead of relying on a single solvent, basify the aqueous layer to pH > 12 with NaOH or K₂CO₃ to ensure the amine is in its freebase form. Then, perform multiple extractions (at least 3-5) with a suitable organic solvent. A 3:1 mixture of chloroform and isopropanol has been reported to be effective for extracting highly polar compounds.[5] Adding a saturated solution of NaCl (brine) to the aqueous layer can also decrease the solubility of the amine and improve extraction efficiency (salting-out effect).
-
Careful Solvent Removal: Always use a well-chilled condenser and a cold trap on your rotary evaporator. Keep the water bath temperature at or below room temperature (20-25°C). It is better to remove the solvent slowly at a slightly higher vacuum than to use heat.
-
Azeotropic Removal of Water: If your product is in a wet organic solvent, you can add a solvent that forms a low-boiling azeotrope with water (like toluene) and carefully distill off the azeotrope. However, this must be done with caution due to the product's volatility.
-
Derivatization: For purification purposes, consider converting the crude amine to a stable, non-volatile salt like a hydrochloride or a solid derivative such as a benzamide. These can be easily isolated, purified by recrystallization, and then the free amine can be regenerated.
-
Q2: My analytical data (GC-MS/NMR) shows the presence of n-propylamine or other ring-opened byproducts. Why is the cyclopropane ring cleaving?
A: The high ring strain of the cyclopropane ring (approx. 28 kcal/mol) makes it susceptible to cleavage under certain conditions.[6][7] This is a classic side reaction pathway.
-
Root Cause Analysis:
-
Harsh Acidic Conditions: Strong acids, especially superacids, can protonate the cyclopropane ring, leading to the formation of a carbenium ion intermediate that rapidly rearranges to a more stable, open-chain structure.[8] This can occur at either the vicinal (C1-C2) or distal (C2-C3) bonds depending on the substitution pattern.[8]
-
Excessive Heat: High reaction temperatures can provide the activation energy needed to overcome the barrier to ring cleavage.
-
Transition Metal Catalysis: While useful for synthesis, some transition metals can activate C-C bonds through oxidative addition, forming a metallacyclobutane intermediate that can lead to ring-opened products.[9]
-
Radical Mechanisms: In some biological systems and under certain chemical conditions, one-electron oxidation at the nitrogen can be followed by scission of the cyclopropane ring, a process relevant to the metabolism of some cyclopropylamine-containing drugs.[10]
-
-
Strategic Solutions & Protocols:
-
Strict pH and Temperature Control: Maintain neutral or basic conditions whenever possible. If an acidic step is required, use the mildest acid necessary and keep the temperature as low as possible (e.g., 0°C or below).
-
Reagent Selection: Avoid overly harsh reagents. For example, when performing a reductive amination, choose milder reducing agents over those that might require strongly acidic conditions.
-
Catalyst Screening: In transition-metal-catalyzed syntheses, screen different metals and ligands. Some catalysts have a lower propensity for C-C bond activation than others.
-
Below is a diagram illustrating the general concept of acid-catalyzed ring-opening.
Caption: Simplified pathway of acid-catalyzed ring-opening.
FAQs: Method-Specific Side Reactions
Q3: I am using a Hofmann or Curtius rearrangement to synthesize my cyclopropylamine and am isolating a significant amount of a symmetrical urea byproduct. How can I suppress this?
A: This is a very common issue in these rearrangements and stems from the reactivity of the isocyanate intermediate.
-
Mechanistic Insight: Both the Hofmann (from a primary amide) and Curtius (from an acyl azide) rearrangements proceed through a key isocyanate intermediate (R-N=C=O). This isocyanate is intended to be hydrolyzed to the desired primary amine. However, if the product amine is present in the reaction mixture, it can act as a nucleophile and attack the isocyanate, leading to the formation of a stable, and often difficult to remove, symmetrical disubstituted urea.
-
Troubleshooting & Optimization:
| Synthetic Route | Key Cause of Urea Formation | Recommended Solution |
| Hofmann Rearrangement | Insufficiently basic conditions allow the product amine to compete with hydroxide for reaction with the isocyanate intermediate. | Ensure the reaction medium is kept strongly basic throughout the process. This promotes rapid hydrolysis of the isocyanate to the carbamic acid salt, which then decarboxylates to the amine, minimizing its exposure to unreacted isocyanate.[3] |
| Curtius Rearrangement | The presence of water in the azide-forming step or during the thermal rearrangement can lead to premature hydrolysis and subsequent urea formation. | It is critical to use anhydrous conditions for the thermal rearrangement step. Ensure the intermediate acyl azide solution is rigorously dried before heating to form the isocyanate.[11] Trapping the isocyanate with a non-aqueous nucleophile (like t-butanol to form a Boc-carbamate) followed by deprotection is a reliable strategy to avoid urea formation altogether.[11] |
Q4: My synthesis starts from a cyclopropanol, but instead of the amine, I'm forming β-functionalized ketones. What is the mechanistic divergence?
A: This outcome indicates that the reaction is following the classic ring-opening pathway of cyclopropanols without the desired amine-trapping and re-cyclization.
-
Mechanistic Insight: The reaction of a cyclopropanol, often catalyzed by a Lewis acid or transition metal, proceeds via cleavage of the C-C bond adjacent to the hydroxyl group to form a metal homoenolate intermediate.[7][12] This intermediate has dual reactivity. The desired pathway is for this homoenolate to react with an amine to form an iminium ion, which then undergoes an intramolecular nucleophilic attack to close the ring and form the cyclopropylamine.[13] The undesired side reaction is the quenching of the homoenolate by a proton source or other electrophile, which, after work-up, yields a ring-opened β-substituted ketone.
Caption: Competing pathways from a homoenolate intermediate.
-
Strategic Solutions:
-
Optimize Amine Concentration: Ensure a sufficient concentration of the nucleophilic amine is present to trap the homoenolate as it forms.
-
Anhydrous Conditions: Minimize the presence of water or other protic sources that can quench the homoenolate intermediate.
-
Catalyst Choice: The choice of metal catalyst (e.g., Zn, Cu, Pd) can significantly influence the relative rates of these competing pathways.[12][13] A thorough screening of catalysts and ligands is often necessary.
-
Experimental Protocols
Protocol 1: General Method for Impurity Identification by GC-MS
This protocol outlines a general method for analyzing the purity of a crude cyclopropylamine reaction mixture and detecting common volatile impurities.
-
Sample Preparation:
-
Take an aliquot (~1-2 mg) of the crude reaction mixture (post-workup, in an organic solvent).
-
Dilute the sample in a suitable volatile solvent (e.g., Dichloromethane or Diethyl Ether) to a final concentration of approximately 1 mg/mL.
-
If the sample contains non-volatile salts, filter it through a small plug of silica or a syringe filter before injection.
-
-
GC-MS Instrument Parameters (Example):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow ~1 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-500 m/z.
-
-
Data Analysis:
-
Identify the peak for cyclopropylamine (expected retention time will be very early).
-
Analyze the mass spectra of other peaks. Look for the molecular ion and fragmentation patterns characteristic of expected byproducts (e.g., n-propylamine, dicyclopropylurea, unreacted starting materials).
-
Compare retention times and spectra to known standards if available.[3]
-
References
- Technical Support Center: Cyclopropylamine-d5 Synthesis - Benchchem. (URL not available for direct linking)
-
Prakash, G. K. S., et al. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Ataman Kimya. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]
-
Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia. [Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of cyclopropylamines from cyclopropanols and amines. (n.d.). ResearchGate. [Link]
-
Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate. [Link]
-
Activation of cyclopropanes by transition metals. (n.d.). In Wikipedia. [Link]
- An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5 - Benchchem. (URL not available for direct linking)
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research.
-
Mills, L., & Rousseaux, S. A. L. (2018). Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Synlett. [Link]
-
Extraction of Cyclopropylamine. (2023). Reddit. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). McMaster University. [Link]
- CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (n.d.).
- Process for the manufacture of cyclopropylamine. (1986).
-
A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. (n.d.). National Institutes of Health. [Link]
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. (n.d.).
- Charette, A. B., & Beauchemin, A. (2003).
-
N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. (n.d.). The Journal of Organic Chemistry. [Link]
-
Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. [Link]
- Process for the manufacture of cyclopropylamine. (1989).
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Institutes of Health. [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. (2018). Chemical Science. [Link]
-
Cyclopropylamine. (n.d.). In Wikipedia. [Link]
- US4590292A - Process for the manufacture of cyclopropylamine. (n.d.).
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Advances in the Synthesis of Cyclopropylamines. (2025). ResearchGate. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journals. [Link]
- EP0205403B1 - Process for the manufacture of cyclopropylamine. (n.d.).
Sources
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. reddit.com [reddit.com]
- 6. longdom.org [longdom.org]
- 7. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 8. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability Protocol for 1-(2-Phenylcyclopropyl)ethan-1-amine
Executive Summary
Welcome to the Technical Support Center. You are likely here because you are observing inconsistencies in your biological assays or analytical data involving 1-(2-Phenylcyclopropyl)ethan-1-amine .
This molecule is a structural homolog of Tranylcypromine (2-phenylcyclopropylamine), distinguished by an
The Bottom Line: In solution, this molecule fights a war on three fronts: Oxidation (amine), Ring Opening (acid-catalyzed), and Carbamylation (CO
Module 1: The Chemistry of Instability
To solve the problem, you must visualize the enemy. The degradation of phenylcyclopropylamines is not random; it follows specific mechanistic pathways driven by pH and dissolved gases.
Degradation Landscape
The following diagram illustrates the three primary failure modes.
Figure 1.1: Primary degradation pathways. Note that ring opening is irreversible, while carbamylation is often reversible but disruptive to assays.
The Mechanism Explained
-
Ring Opening (The "Strain" Penalty): The cyclopropane ring possesses significant angle strain. In the presence of strong acids or Lewis acids, the ring acts as an electrophile. If your buffer contains nucleophiles (like Chlorides or Phosphates) and the pH drops too low, the ring snaps open, often rearranging into acyclic alkenes (structurally related to cinnamaldehyde derivatives) [1][2].
-
Carbamylation (The "Phantom" Loss): At neutral to basic pH (pH > 7.5), the amine exists largely as the free base. It reacts rapidly with dissolved CO
(carbonic acid) to form carbamates. This changes the charge state of the molecule, potentially destroying binding affinity in your assay or causing precipitation [3]. -
Oxidation: Like all primary amines, it is susceptible to forming N-oxides or imines upon exposure to light and oxygen, leading to the characteristic "yellowing" of aged solutions [4].
Module 2: Troubleshooting Guide (Symptom -> Solution)
Use this diagnostic matrix to identify the root cause of your issue.
| Symptom | Probable Cause | Verification Test | Corrective Action |
| Solution turns yellow/brown | Oxidation of the amine group. | LC-MS shows [M+16] (N-oxide) or [M-2] (Imine) peaks. | 1. Degas buffers with Argon/N2.2. Add antioxidant (0.1% Ascorbic Acid or Metabisulfite).3. Store in amber glass. |
| Precipitation in stock | Carbamate formation (reaction with CO2) or Salt Disproportionation . | Acidify a small aliquot. If precipitate dissolves and gas evolves, it's carbonate/carbamate. | 1. Lower pH to < 6.0.2. Minimize headspace in vials.3. Use fresh buffers (avoid old basic buffers). |
| Loss of Potency (Assay) | Adsorption to plasticware. | Compare response in glass vs. polypropylene vs. silanized glass. | 1. Use Silanized Glass vials.2. Add 0.1% BSA or Tween-20 to assay buffer to block non-specific binding. |
| New peaks in HPLC (Early eluting) | Ring Opening (Hydrolysis). | Check if peaks increase with storage time in acidic media. | 1. Avoid strong mineral acids (HCl) in mobile phase if possible; use Formic Acid/Acetate.2. Store at -20°C, not 4°C. |
Module 3: Optimization Protocols
The "Gold Standard" Stock Solution Protocol
Do not store this molecule as a free base oil. Always use the Hydrochloride salt for solid storage.
Preparation of 10 mM Stock:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: DMSO prevents hydrolysis and is a poor solvent for CO
compared to water.
-
-
Container: Amber borosilicate glass vial with a PTFE-lined septum cap.
-
Procedure:
Aqueous Working Solution Protocol
For use in cell culture or enzymatic assays.
Buffer Selection:
-
Recommended: Ammonium Acetate (pH 5.0 - 6.0) or MES (pH 6.0).
-
Why: Slightly acidic pH keeps the amine protonated (
), rendering it unreactive toward CO and oxidation.
-
-
Avoid: Phosphate buffers at pH > 7.5 (accelerates oxidation/carbamylation).
Workflow Visualization:
Figure 3.1: Decision tree for solution preparation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use the Free Base form instead of the Hydrochloride salt?
A: It is highly discouraged. The free base of 1-(2-phenylcyclopropyl)ethan-1-amine is a volatile oil that rapidly absorbs atmospheric CO
Q2: My HPLC method shows "ghost peaks." Is the molecule degrading on the column? A: It is possible. Tranylcypromine derivatives can degrade on silica-based columns if the residual silanols are active.
-
Fix: Use a column with high carbon load and end-capping (e.g., C18 with TMS end-capping).
-
Mobile Phase: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to keep the amine protonated and prevent tailing/degradation [5].
Q3: Is this molecule light sensitive? A: Yes, moderately. While not as sensitive as conjugated fluorophores, the benzylic amine structure can generate radicals under UV light. Always use amber vials or wrap containers in foil.
Q4: Why does the literature mention "Cinnamaldehyde" as a degradation product? A: This refers to the ring-opening pathway. If the cyclopropane ring opens (cleaves), the resulting cation can rearrange. For 2-phenylcyclopropylamine, this often yields cinnamaldehyde. For your specific molecule (with the extra ethyl group), the product would be a homologous unsaturated ketone/aldehyde. This is a sign of acid-catalyzed failure [1][2].
References
-
Silverman, R. B. (1983).[3] Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct.[3] Journal of Biological Chemistry, 258(24), 14766-14769.[3]
-
Hrovat, D. A., et al. (1999). Deamination of trans-2-Methyl- and trans-2-Phenylcyclopropylamines. Journal of the American Chemical Society. (Mechanistic insight into ring opening).
-
Zimmerman, D., et al. (2016). Equilibrium dynamics of beta-N-methylamino-L-alanine (BMAA) and its carbamate adducts at physiological conditions. PLoS One, 11(8). (General mechanism for amine carbamylation).[4]
-
Ragab, M. A., et al. (2016).[5] Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromine Sulphate.[6] Journal of Applied Pharmaceutical Science, 6(02), 064-071.[5]
-
PubChem Compound Summary. (2024). 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride (CID 45792268).[7] National Center for Biotechnology Information.
Sources
- 1. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Chemical Equilibrium Dynamics of BMAA and Its Carbamate Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride (C11H15N) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Low Efficacy of 1-(2-Phenylcyclopropyl)ethan-1-amine in Cell Culture
This technical support guide provides a structured approach to troubleshooting and resolving issues of low or no efficacy when using 1-(2-Phenylcyclopropyl)ethan-1-amine, a compound often related to Tranylcypromine, in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals to help identify and overcome common experimental hurdles.
Introduction: Understanding 1-(2-Phenylcyclopropyl)ethan-1-amine
1-(2-Phenylcyclopropyl)ethan-1-amine is a derivative of Tranylcypromine (trans-2-phenylcyclopropylamine or 2-PCPA).[1] Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) enzymes, MAO-A and MAO-B.[2][3] This inhibition leads to increased levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[4] Beyond its well-known role as an MAO inhibitor, Tranylcypromine and its derivatives are also recognized as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme often overexpressed in various cancers.[5][6][7] This dual activity makes these compounds valuable tools in both neuroscience and oncology research.
Low efficacy in cell culture can stem from a variety of factors, ranging from compound integrity to the specifics of the biological system under investigation. This guide will walk you through a systematic process to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing no effect of 1-(2-Phenylcyclopropyl)ethan-1-amine in our cell-based assay. What are the most common reasons for this?
A1: The lack of an observable effect can typically be traced back to one of four main areas:
-
Compound Integrity and Handling: The compound may have degraded due to improper storage or handling, or it may not be soluble at the concentrations being tested.[8]
-
Experimental Protocol: Aspects of your protocol, such as solvent concentration, incubation times, or cell density, may not be optimal for this specific compound.[8]
-
Cellular System: The specific cell line you are using may lack the target (MAO or LSD1), express it at very low levels, or have compensatory mechanisms that mask the effect of inhibition.
-
Target Engagement: The compound may not be reaching its intracellular target at a sufficient concentration to elicit a biological response.
Q2: How can I be sure that the 1-(2-Phenylcyclopropyl)ethan-1-amine I am using is of good quality?
A2: Ensuring the quality of your small molecule is the first critical step.[9]
-
Source and Purity: Always source compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data (e.g., HPLC, NMR).
-
Storage: Verify that the compound has been stored according to the manufacturer's recommendations, typically at a specific temperature and protected from light and moisture.[9]
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO.[8] Aliquot the stock solution to minimize freeze-thaw cycles, which can lead to degradation.
Q3: What is the optimal concentration of 1-(2-Phenylcyclopropyl)ethan-1-amine to use in my experiments?
A3: The optimal concentration is highly dependent on the cell line and the specific endpoint being measured. It is crucial to perform a dose-response experiment. Start with a broad range of concentrations, for example, from the nanomolar to the micromolar range, to identify the effective concentration range for your system. For reference, Tranylcypromine, a closely related compound, inhibits LSD1 with an IC50 of less than 2 µM.
Systematic Troubleshooting Guide
This guide is designed to help you systematically identify the source of low efficacy.
Section 1: Compound and Reagent Validation
The first step in troubleshooting is to rule out any issues with the compound itself and the reagents used.
Question: How can I confirm that my compound is soluble and stable in my cell culture medium?
Answer: Poor aqueous solubility is a frequent cause of low efficacy for small molecules.[8][10] If the compound precipitates, its effective concentration will be significantly lower than intended.
-
Prepare Stock Solution: Create a high-concentration stock solution of 1-(2-Phenylcyclopropyl)ethan-1-amine in 100% DMSO (e.g., 10 mM).
-
Dilution in Media: In a clear tube, add your cell culture medium. Then, add the stock solution to achieve the highest concentration you plan to test.
-
Vortex and Incubate: Gently vortex the solution and incubate it under your standard cell culture conditions (e.g., 37°C, 5% CO2) for at least one hour.
-
Visual Inspection: Carefully inspect the solution for any signs of precipitation or cloudiness against a dark background.
Question: Could the solvent I'm using be affecting the cells?
Answer: Yes, high concentrations of solvents like DMSO can be toxic to cells and interfere with experimental results.
-
Determine Final Solvent Concentration: Calculate the final percentage of your solvent (e.g., DMSO) in the cell culture medium at the highest concentration of your compound.
-
Prepare Vehicle Control: Create a vehicle control by adding the same final concentration of the solvent to the cell culture medium without the compound.
-
Cell Treatment: Treat a set of cells with the vehicle control alongside your experimental conditions.
-
Assess Viability: After the incubation period, assess cell viability and morphology in the vehicle control group. This should be compared to an untreated control group (cells in media only). Any significant difference indicates a solvent effect. Typically, the final DMSO concentration should be kept below 0.5%.[8]
Section 2: Experimental Protocol Optimization
If you have confirmed the integrity and solubility of your compound, the next step is to scrutinize your experimental design.
Question: My cells are not responding to the treatment. Could my cell culture conditions be the problem?
Answer: Yes, suboptimal cell culture conditions can significantly impact the outcome of your experiment.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density.[] Over-confluent or sparsely seeded cells may respond differently to treatment.
-
Media Components: Some components in the culture media or serum can interact with and degrade the compound, reducing its effective concentration.[12][13] Consider the stability of the compound in your specific media over the course of the experiment.
-
Incubation Time: As an irreversible inhibitor, 1-(2-Phenylcyclopropyl)ethan-1-amine's effects may take time to become apparent as new enzyme synthesis is required to restore function.[2] A time-course experiment is recommended to determine the optimal treatment duration.
Section 3: Biological System and Target Engagement
Once you have ruled out issues with the compound and protocol, focus on the biological system itself.
Question: How can I be sure that the target of 1-(2-Phenylcyclopropyl)ethan-1-amine is present and functional in my cells?
Answer: The presence and activity of the target enzyme (MAO or LSD1) are essential for the compound to exert its effect.
-
Cell Lysis: Harvest both untreated and treated cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for MAO-A, MAO-B, and LSD1. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection and quantify the protein bands.
Question: How can I confirm that 1-(2-Phenylcyclopropyl)ethan-1-amine is engaging its target in my cells?
Answer: Target engagement can be assessed by looking at the direct downstream consequences of enzyme inhibition. For LSD1, this involves measuring changes in histone methylation.
-
Cell Treatment and Lysis: Treat cells with 1-(2-Phenylcyclopropyl)ethan-1-amine for the desired time and prepare nuclear extracts.
-
Protein Quantification: Determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for the di-methylated lysine 4 on histone H3 (H3K4me2), which is a substrate of LSD1. Also, probe for total Histone H3 as a loading control.
-
Analysis: An increase in the H3K4me2 signal in treated cells compared to untreated cells would indicate successful inhibition of LSD1.[7]
Visualization of Key Concepts
Experimental Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low efficacy.
Mechanism of Action: LSD1 Inhibition
Caption: Simplified pathway of LSD1 inhibition.
Summary Table of Troubleshooting Steps
| Issue Category | Potential Problem | Recommended Action | Relevant Protocol |
| Compound & Reagents | Poor Solubility | Visually inspect for precipitation in media. | Protocol 1 |
| Solvent Toxicity | Run a vehicle control to assess cell health. | Protocol 2 | |
| Compound Degradation | Check storage conditions and use fresh aliquots. | - | |
| Experimental Protocol | Suboptimal Cell Conditions | Ensure cells are healthy and at the correct density. | - |
| Incorrect Incubation Time | Perform a time-course experiment. | - | |
| Inappropriate Concentration | Perform a dose-response experiment. | - | |
| Biological System | Low/No Target Expression | Verify protein levels of MAO and LSD1. | Protocol 3 |
| Lack of Target Engagement | Measure downstream effects of inhibition (e.g., H3K4me2 levels). | Protocol 4 |
References
-
Tranylcypromine - Wikipedia. Available at: [Link]
-
What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse. Available at: [Link]
-
Tranylcypromine (Parnate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]
-
Tranylcypromine: Package Insert / Prescribing Info / MOA - Drugs.com. Available at: [Link]
-
TRANYLCYPROMINE - Prescriber's Guide - Cambridge University Press & Assessment. Available at: [Link]
-
Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis | Blood. Available at: [Link]
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. Available at: [Link]
-
Tranylcypromine: A Powerful and Underrated Option for Treatment-Resistant Depression. Available at: [Link]
-
Prescribing Framework for Tranylcypromine in the treatment of depressive illness - Hull University Teaching Hospitals NHS Trust. Available at: [Link]
-
Full article: LSD1: Biologic Roles and Therapeutic Targeting - Taylor & Francis. Available at: [Link]
-
Chemical LSD1 inhibitors reduce the cell viability of a panel of... - ResearchGate. Available at: [Link]
-
Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC. Available at: [Link]
-
Parnate (Tranylcypromine): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]
-
1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride | 1212189-77-9 - MilliporeSigma. Available at: [Link]
-
Full article: Review and meta-analysis of add-on tranylcypromine with antipsychotic drugs for the treatment of schizophrenia with predominant negative symptoms: a restoration of evidence - Taylor & Francis. Available at: [Link]
-
An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed. Available at: [Link]
-
1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride (C11H15N) - PubChemLite. Available at: [Link]
-
1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed. Available at: [Link]
-
Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - MDPI. Available at: [Link]
-
trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed. Available at: [Link]
-
Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor | Request PDF - ResearchGate. Available at: [Link]
-
Phenylpropylamine - Wikipedia. Available at: [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC. Available at: [Link]
-
THP-1 Cell Culture Guide: Common Issues and Solutions - Procell. Available at: [Link]
-
1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem. Available at: [Link]
-
Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed. Available at: [Link]
Sources
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 3. TRANYLCYPROMINE - Prescriber's Guide [cambridge.org]
- 4. Tranylcypromine (Parnate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.biomol.com [resources.biomol.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Phenylcyclopropyl)ethan-1-amine (Tranylcypromine) Analysis
Welcome to the technical support center for the analysis of 1-(2-Phenylcyclopropyl)ethan-1-amine, widely known as tranylcypromine (TCP). This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the detection and quantification of this non-hydrazine monoamine oxidase inhibitor.[1] The unique cyclopropylamine structure of TCP presents distinct analytical hurdles that require careful consideration of methodology, from sample preparation to final data interpretation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a solution but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.
Section 1: Foundational Knowledge & General Questions
Q1: What are the primary analytical challenges associated with tranylcypromine (TCP)?
A1: The analysis of tranylcypromine is complicated by several factors inherent to its chemical nature and its use as a pharmaceutical agent:
-
Chirality: TCP is a racemic mixture of two enantiomers, (+)-trans and (-)-trans-2-phenylcyclopropylamine.[2] These enantiomers can exhibit different pharmacological and pharmacokinetic profiles, making their separation and individual quantification crucial in many research contexts.[3][4]
-
Volatility and Reactivity: The primary amine group and the strained cyclopropane ring can make TCP susceptible to degradation and derivatization, which can be both a challenge and an opportunity in analytical method development.
-
Low Therapeutic Concentrations: In biological matrices such as plasma or urine, TCP is often present at low nanogram per milliliter (ng/mL) levels, requiring highly sensitive analytical instrumentation.[3]
-
Matrix Effects: Biological samples are complex, and endogenous components can interfere with TCP detection, particularly in mass spectrometry-based methods, leading to ion suppression or enhancement.[5]
-
Potential for Artifact Formation: In some analytical procedures, particularly those involving hydrolysis, artifacts can be generated from other drugs or their metabolites, which may be misidentified as TCP. For instance, a norfluoxetine artifact has been shown to produce a similar mass spectrum to acetylated TCP.[6][7]
Q2: Which analytical techniques are most commonly used for TCP detection?
A2: The choice of analytical technique depends on the specific requirements of the study, such as the need for enantiomeric separation, the required sensitivity, and the nature of the sample matrix. The most prevalent methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for TCP analysis, often requiring derivatization to improve volatility and chromatographic performance.[8][9] Common derivatizing agents include pentafluoroproprionic anhydride (PFPA)[8] and S-(-)-N-(trifluoroacetyl)-prolyl chloride for chiral separations.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying low concentrations of TCP in complex biological matrices due to its high sensitivity and selectivity.[10][11] It can be adapted for enantioselective analysis using chiral stationary phases.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC methods are also widely used, particularly for pharmaceutical formulations.[12][13] For enhanced sensitivity in biological samples, pre-column derivatization with fluorescent tags like o-phthaldialdehyde (OPA) in combination with a chiral mercaptan can be employed for enantiospecific analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quantitative technique for low concentrations, NMR, especially with the use of chiral lanthanide shift reagents, can be a valuable tool for determining the enantiomeric purity of bulk TCP sulfate.[2][14]
Section 2: Troubleshooting Common Analytical Issues
Q3: I am observing poor peak shape (tailing or fronting) in my LC analysis of TCP. What are the likely causes and how can I fix it?
A3: Poor peak shape for a basic compound like tranylcypromine in reversed-phase HPLC is a common issue. Here’s a systematic approach to troubleshooting:
Logical Troubleshooting Flow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in LC analysis of TCP.
Detailed Explanation:
-
Cause 1: Inappropriate Mobile Phase pH: Tranylcypromine has a primary amine group, making its charge state pH-dependent. If the mobile phase pH is too close to the pKa of the amine, you will have a mixed population of ionized and non-ionized species, leading to peak tailing.
-
Solution: For reversed-phase chromatography, it is generally recommended to work at a pH at least 2 units below the pKa of the amine to ensure it is fully protonated and interacts consistently with the stationary phase. A mobile phase buffered at pH 2.5-3.5 is a good starting point.[12]
-
-
Cause 2: Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact ionically with the protonated amine of TCP, causing peak tailing.
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column. Alternatively, you can add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, masking them from the analyte.
-
-
Cause 3: Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Cause 4: Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase composition.
-
Q4: My GC-MS analysis of TCP suffers from low sensitivity and poor reproducibility. What should I investigate?
A4: These issues in GC-MS often point to problems with analyte stability, derivatization, or interactions within the GC system.
Experimental Workflow for GC-MS Optimization
Caption: A typical workflow for GC-MS analysis of TCP, highlighting critical points for troubleshooting.
Troubleshooting Steps:
-
Evaluate Derivatization Efficiency: Incomplete or inconsistent derivatization is a primary cause of poor reproducibility.
-
Causality: Derivatization with reagents like PFPA is crucial to block the active amine group, reduce its polarity, and increase volatility.[8] The reaction must be driven to completion.
-
Protocol Validation: Optimize the reaction conditions, including reagent concentration, temperature, and time. Ensure your sample extract is completely dry before adding the derivatizing agent, as moisture can quench the reaction.
-
-
Check for Active Sites in the GC System: The primary amine of underivatized TCP (or even the derivatized product) can interact with active sites in the injection port liner or on the column itself, leading to analyte loss and peak tailing.
-
Solution: Use a deactivated injection port liner. If you suspect column activity, condition the column at a high temperature or perform a few injections of a derivatizing agent (silylation agent) to passivate active sites.
-
-
Optimize Injection Port Temperature: The temperature should be high enough to ensure rapid volatilization of the derivatized analyte but not so high as to cause thermal degradation.
-
Solution: Perform a temperature ramp study for the injector, starting from around 250 °C and adjusting based on peak shape and response.
-
-
Confirm Sample Stability: Tranylcypromine can be unstable in certain matrices, especially post-mortem tissues, leading to a decrease in concentration over time.[8]
Q5: I need to separate the enantiomers of tranylcypromine. What are the best strategies?
A5: Enantioselective analysis is critical for pharmacokinetic and pharmacodynamic studies.[4] There are two main approaches:
1. Chiral Derivatization followed by Achiral Chromatography:
-
Principle: The enantiomers of TCP are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18 for LC, DB-5 for GC).
-
Example Protocol (GC-MS):
-
Extract TCP from the biological matrix (e.g., brain or liver tissue) using an organic solvent.[9]
-
Evaporate the solvent and reconstitute in a suitable solvent.
-
Add the chiral derivatizing agent, S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC), and an appropriate base.[9]
-
Incubate to allow the reaction to complete.
-
Inject the resulting diastereomeric mixture onto a standard capillary GC column for separation and detection by MS or a nitrogen-phosphorus detector (NPD).[9]
-
-
Trustworthiness Check: Ensure the chiral derivatizing agent is of high enantiomeric purity to avoid inaccurate quantification. Run a blank derivatization to check for interfering peaks.
2. Direct Separation using a Chiral Stationary Phase (CSP):
-
Principle: The enantiomers are directly separated on a chromatographic column that has a chiral selector immobilized on the stationary phase. This is the more direct and often preferred method.
-
Example (LC-MS/MS):
-
Utilize a macrocyclic glycopeptide-based CSP, such as a teicoplanin or vancomycin-based column.[17] These columns offer multiple chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance).
-
Mobile phases are typically run in polar organic, polar ionic, or reversed-phase modes. The choice of mobile phase composition (e.g., methanol/acetonitrile with acidic or basic additives) is crucial for achieving resolution and must be optimized.[17]
-
-
Data Summary: Typical Chiral Separation Conditions
Parameter Chiral Derivatization (GC) Direct Chiral LC Principle Formation of diastereomers Direct enantiomer interaction with CSP Column Standard achiral (e.g., DB-5) Chiral Stationary Phase (e.g., Teicoplanin-based)[17] Derivatization Required (e.g., TFAPC)[9] Not required Advantages Uses standard columns More direct, fewer reaction steps | Considerations | Purity of derivatizing agent is critical | CSP selection and mobile phase optimization required |
Section 3: Method Validation & Data Integrity
Q6: What are the key parameters I must evaluate when validating a bioanalytical method for TCP according to regulatory guidelines?
A6: A robust bioanalytical method validation is essential to ensure that the data you generate is reliable and can be used for regulatory submissions or in pivotal studies. According to guidelines from bodies like the FDA and EMA, you must assess the following parameters[5][16]:
-
Selectivity and Specificity: The ability to detect and quantify TCP without interference from endogenous matrix components, metabolites, or other co-administered drugs.[5] This is typically assessed by analyzing at least six different blank matrix sources.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be evaluated at multiple concentration levels (typically LLOQ, low, mid, and high QC) both within a single run (intra-day) and across multiple days (inter-day).[12][15]
-
Calibration Curve: The relationship between analyte concentration and instrument response must be defined. A linear or non-linear regression model is used, and the range must cover the expected sample concentrations.[5][12]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process. This is determined by comparing the analyte response from an extracted sample to the response of a post-extraction spiked sample.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in MS-based methods. It is a critical parameter to assess to avoid erroneous quantification.
-
Stability: The stability of TCP must be demonstrated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for the expected duration of sample handling.
-
Long-Term Stability: Under the intended storage conditions (e.g., -80°C) for the duration of the study.
-
Stock Solution Stability: Stability of the analyte in the solvent used for stock and working solutions.
-
References
-
The GCMS analysis of tranylcypromine (Parnate) in a suspected overdose. Forensic Science International. [Link]
-
Gas chromatography-mass spectrometry detection of a norfluoxetine artifact in hydrolyzed urine samples may falsely indicate tranylcypromine ingestion. Journal of Analytical Toxicology. [Link]
-
Determination of Enantiomeric Purity of Tranylcypromine Sulfate by Proton Magnetic Resonance Spectroscopy with Chiral Lanthanide. Journal of the Association of Official Analytical Chemists. [Link]
-
Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science. [Link]
-
Gas Chromatography-Mass Spectrometry Detection of a Norfluoxetine Artifact in Hydrolyzed Urine Samples May Falsely Indicate Tranylcypromine Ingestion. Journal of Analytical Toxicology. [Link]
-
A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine. Biochemical Pharmacology. [Link]
-
Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Waters Corporation. [Link]
-
Determination of enantiomeric purity of tranylcypromine sulfate by proton magnetic resonance spectroscopy with chiral lanthanide shift reagent. Journal of the Association of Official Analytical Chemists. [Link]
-
Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk. Journal of Applied Pharmaceutical Science. [Link]
-
Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]
-
Tranylcypromine: a promising repurposed drug against Leishmaniases. Frontiers in Cellular and Infection Microbiology. [Link]
-
Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tranylcypromine (Parnate): A Brief History and a Enduring Anomaly. Psychopharmacology Bulletin. [Link]
-
Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms. ResearchGate. [Link]
-
(PDF) Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. ResearchGate. [Link]
-
General method for the synthesis of tranylcypromine. ResearchGate. [Link]
-
Enantiospecific high-performance liquid chromatographic assay with fluorescence detection for the monoamine oxidase inhibitor tranylcypromine and its applicability in pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Course of tranylcypromine enantiomer plasma concentrations in patients with depression. ResearchGate. [Link]
-
CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. [Link]
-
Tranylcypromine: a red flag for broader reflection. Brazilian Journal of Psychiatry. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Bioanalytical method validation and study sample analysis m10. Inotiv. [Link]
-
Quantification of Tricyclic Antidepressants and Monoamine Oxidase Inhibitors by High-Performance Liquid Chromatography-Tandem Mass Spectrometry in Whole Blood. Journal of Analytical Toxicology. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Tranylcypromine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
Sources
- 1. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Enantiospecific high-performance liquid chromatographic assay with fluorescence detection for the monoamine oxidase inhibitor tranylcypromine and its applicability in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Gas chromatography-mass spectrometry detection of a norfluoxetine artifact in hydrolyzed urine samples may falsely indicate tranylcypromine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The GCMS analysis of tranylcypromine (Parnate) in a suspected overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of enantiomeric purity of tranylcypromine sulfate by proton magnetic resonance spectroscopy with chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
Strategies to reduce toxicity of phenylcyclopropylamine compounds
The following guide serves as a specialized technical support center for medicinal chemists and pharmacologists working with phenylcyclopropylamine (PCPA) scaffolds. It addresses the three primary toxicity vectors associated with this class: Hematological Toxicity (Thrombocytopenia) , Metabolic Instability (CYP Inhibition) , and Off-Target CNS Effects (MAO Selectivity) .
Current Status: Operational Topic: Phenylcyclopropylamine (PCPA) Scaffold Optimization Lead Scientist: Senior Application Specialist
Core Directive: The PCPA Paradox
The phenylcyclopropylamine (PCPA) scaffold is a "privileged structure" in medicinal chemistry, serving as a potent warhead for FAD-dependent amine oxidases (LSD1, MAO-A/B). However, its mechanism of action—single-electron transfer (SET) followed by radical ring opening—is also the source of its toxicity.
The Central Challenge: You must harness the ring-opening reactivity for therapeutic target engagement (e.g., LSD1 inactivation) while preventing this same reactivity from destroying metabolic enzymes (CYPs) or disrupting critical protein complexes (LSD1-GFI1B).
Module A: Mitigating Hematological Toxicity (Thrombocytopenia)
Issue: First-generation LSD1 inhibitors (e.g., tranylcypromine derivatives) frequently cause severe thrombocytopenia.[1] Root Cause: These compounds are "cleft-binders" that form bulky FAD adducts. These adducts sterically clash with the GFI1B transcription factor, displacing it from the LSD1 complex. This disruption—independent of demethylase activity—is the driver of hematotoxicity.
Strategy: Decoupling Enzymatic Inhibition from Scaffolding Functions
To reduce toxicity, you must design "Catalytic-Only" Inhibitors . These molecules inhibit the demethylase activity without disrupting the LSD1-GFI1B protein-protein interaction (PPI).
Optimization Workflow
-
Shift to Compact Adducts: Modify the PCPA core to form "compact" adducts with FAD that do not protrude into the GFI1B binding interface.
-
Tactic: Use N-alkylated derivatives or spirocyclic constraints that orient the bulk of the molecule away from the GFI1B interface (the "tower" domain).
-
-
Explore Reversible Inhibitors: Reversible inhibitors generally do not form the permanent, bulky covalent adducts that displace GFI1B.
-
Dosing Regimens: Intermittent dosing allows for the recovery of the GFI1B complex in hematopoietic progenitors while maintaining therapeutic pressure on tumor cells.
Protocol: GFI1B-LSD1 Interaction Screening (AlphaLISA)
Use this assay to filter out "complex disruptors" early in the cascade.
-
Reagents: Biotinylated LSD1, His-tagged GFI1B (SNAG domain), AlphaLISA Acceptor beads (Anti-His), Streptavidin Donor beads.
-
Incubation:
-
Mix Biotin-LSD1 (5 nM) + His-GFI1B (5 nM) + Test Compound in assay buffer (PBS, 0.1% BSA, 0.01% Tween-20).
-
Incubate for 60 min at RT to allow equilibrium binding/disruption.
-
-
Detection:
-
Add Acceptor beads (20 µg/mL); incubate 60 min.
-
Add Donor beads (20 µg/mL); incubate 30 min in dark.
-
-
Readout: Measure signal at 615 nm.
-
Interpretation: High signal = Intact Complex (Safe/Catalytic-only). Low signal = Disrupted Complex (Toxic).
-
Module B: Reducing Metabolic Toxicity (CYP Inhibition)
Issue: PCPA derivatives are notorious "suicide inhibitors" of Cytochrome P450 enzymes (specifically CYP2A6, 2C19, and 3A4). Root Cause: The cyclopropyl ring undergoes SET oxidation by the heme-iron of CYP enzymes. This generates a reactive carbon radical that covalently modifies the CYP heme (heme destruction), leading to Time-Dependent Inhibition (TDI).
Strategy: Electronic & Steric Deactivation
You must make the cyclopropyl ring harder to oxidize by CYPs without destroying its reactivity toward the target (LSD1/MAO).
Optimization Tactics
| Modification | Mechanism of Action | Effect on Toxicity |
| Fluorination | Adds electron-withdrawing groups (EWGs) to the phenyl ring or cyclopropyl core. | Increases oxidation potential ( |
| Spiro-cyclization | Constrains the ring geometry (e.g., spiro[cyclopropane-1,1'-indene]). | Steric bulk prevents the molecule from fitting into the restrictive CYP2A6 active site, while still fitting the larger LSD1 pocket. |
| Benzylic Substitution | Replacing benzylic hydrogens with Deuterium or Methyl groups. | Slows down radical formation rates (Kinetic Isotope Effect) or blocks the site of metabolic attack. |
Protocol: CYP Time-Dependent Inhibition (TDI) Assay
Standard IC50 assays will miss this toxicity. You must run a pre-incubation shift assay.
-
Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL.
-
Arm A (-NADPH): Incubate Compound + HLM without NADPH for 30 min. Then add NADPH and probe substrate (e.g., Midazolam for 3A4).
-
Arm B (+NADPH): Incubate Compound + HLM with NADPH for 30 min (Allowing inactivation to occur). Then add probe substrate.
-
Calculation: Calculate the
shift.-
Metric: If
, the compound is a potent mechanism-based inactivator (High Toxicity Risk).
-
Module C: Improving Selectivity (LSD1 vs. MAO-A/B)
Issue: Off-target inhibition of MAO-A leads to the "Cheese Effect" (tyramine pressor response), while MAO-B inhibition can cause distinct CNS side effects. Root Cause: The PCPA pharmacophore is the native substrate mimic for MAOs.
Strategy: Exploiting the "LSD1 Loop"
LSD1 possesses a much larger substrate-binding cavity than MAO-A or MAO-B. The LSD1 active site can accommodate bulky substituents that are sterically excluded by MAOs.
Optimization Decision Tree
-
N-Substitution: Mono- or di-substitution of the amine is the most effective lever.
-
Meta/Para-Substitution: The phenyl ring of PCPA sits in a hydrophobic pocket.
-
Action: Extension at the para-position (4-position) with bi-aryl systems drastically improves LSD1 potency while clashing with the MAO active site "ceiling."
-
Visualizing the Strategy
Diagram 1: Mechanism of Toxicity vs. Therapeutic Action
This diagram illustrates the divergent pathways of the PCPA radical.
Caption: The PCPA radical is a "double-edged sword." In LSD1, it forms a therapeutic adduct. In CYPs, it destroys the heme. Bulky adducts in LSD1 cause secondary toxicity by displacing GFI1B.
Diagram 2: Troubleshooting Flowchart for Lead Optimization
Follow this logic to rescue a toxic lead compound.
Caption: Decision matrix for triaging PCPA leads. Prioritize selectivity first, then metabolic stability, and finally protein-complex integrity.
Troubleshooting & FAQ
Q: My compound shows excellent LSD1 potency (IC50 < 10 nM) but kills hepatocytes in vitro. Is this CYP toxicity? A: Not necessarily. While CYP inactivation is a concern, check for reactive metabolite formation (glutathione trapping assay). If you see glutathione adducts, your ring opening is happening non-specifically.
-
Fix: Introduce a Fluorine atom on the phenyl ring adjacent to the cyclopropyl group to stabilize the radical intermediate.
Q: How do I distinguish between MAO-A and MAO-B inhibition in my SAR data? A: Use specific substrates in your screening:
-
MAO-A: Use Serotonin or Luciferin-ME.
-
MAO-B: Use Phenylethylamine or Luciferin-BE.
-
Note: PCPA derivatives without N-substitution often hit both. N-propargyl groups tend to favor MAO-B (selegiline-like), while larger N-benzyl groups favor LSD1.
Q: Can I eliminate thrombocytopenia completely?
A: It is difficult with irreversible inhibitors. However, by switching to a reversible scaffold (non-covalent) or a "molecular glue" type inhibitor that stabilizes the complex, you can mitigate it. If sticking to PCPA, ensure your
References
-
Matsuda, S., et al. (2019). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice.[3][4][10] Neuropsychopharmacology. Link
-
Binda, C., et al. (2010).[12][13] Structural basis for the specific inhibition of lysine-specific demethylase 1 by new tranylcypromine derivatives. Journal of the American Chemical Society. Link
-
Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Link
-
Shaffer, C. L., et al. (2001).[14] In Vitro Inhibition of Cytochrome P450 Enzymes in Human Liver Microsomes by a Potent CYP2A6 Inhibitor, trans-2-phenylcyclopropylamine.[15] Drug Metabolism and Disposition.[16] Link
-
Vianello, P., et al. (2016). Discovery of a Novel Series of Potent and Selective Alkyl-Substituted Phenylcyclopropylamine Derivatives as Inhibitors of LSD1. Journal of Medicinal Chemistry. Link
Sources
- 1. drughunter.com [drughunter.com]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 15. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Refinement of dosing regimens for 1-(2-Phenylcyclopropyl)ethan-1-amine in animal studies
The following guide serves as a Technical Support Center for researchers working with 1-(2-Phenylcyclopropyl)ethan-1-amine (structurally an
This compound belongs to the phenylcyclopropylamine (PCPA) class, known for potent, often irreversible inhibition of flavin-dependent amine oxidases (LSD1, MAO-A, MAO-B). The protocols below are refined based on the pharmacokinetics (PK) and pharmacodynamics (PD) of this chemical class.
Status: Operational Topic: Refinement of Animal Dosing Regimens Target Class: Phenylcyclopropylamine (PCPA) Derivatives / LSD1 & MAO Inhibitors
Part 1: Compound Formulation & Stability (Pre-Dose)
Q1: My compound is precipitating in PBS. How do I achieve a stable solution for injection?
Diagnosis: 1-(2-Phenylcyclopropyl)ethan-1-amine is a primary amine. Its solubility is strictly pH-dependent.
-
Free Base: Lipophilic, poor water solubility. Requires organic co-solvents (DMSO/Ethanol).
-
Hydrochloride (HCl) Salt: Highly water-soluble, but may salt out in high-phosphate buffers (PBS) due to the common ion effect or pH shifts.
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism |
| Preferred Form | Hydrochloride (HCl) Salt | Amine salts are hydrophilic. If you have the free base, convert it by bubbling HCl gas or adding equimolar HCl in ether. |
| Vehicle (First Line) | 0.9% Saline (NaCl) | Avoids phosphate precipitation. Stable for IP/IV/SC. |
| Vehicle (Rescue) | 5% DMSO + 95% Saline | If the compound is hydrophobic (e.g., if highly substituted), pre-dissolve in DMSO before adding saline. |
| pH Adjustment | pH 5.5 – 6.5 | Keep slightly acidic. At physiological pH (7.4), a fraction may convert to free base and precipitate if concentration >10 mg/mL. |
| Stability | Prepare Fresh Daily | PCPA derivatives are sensitive to oxidation. Discard solutions after 24 hours. |
Critical Check:
Does your solution turn yellow/brown overnight? This indicates oxidation of the amine. Discard immediately. Use an amber vial and degas your vehicle (sonicate) to remove dissolved oxygen before formulation.
Part 2: Dosing Regimens & PK/PD Optimization
Q2: How do I determine the dosing frequency? (The "Hit-and-Run" Effect)
Technical Insight: Most phenylcyclopropylamines (like Tranylcypromine) are mechanism-based irreversible inhibitors (suicide substrates). They form a covalent adduct with the FAD cofactor of the target enzyme (LSD1 or MAO).
-
Implication: The pharmacodynamic effect (enzyme inhibition) lasts longer than the pharmacokinetic presence (plasma half-life) of the drug.
-
Refinement: You do not need to maintain plasma levels above IC50 continuously. You only need to hit the target once per turnover cycle.
Recommended Protocol:
-
Start with Once Daily (QD) Dosing:
-
The enzyme turnover rate for LSD1/MAO is slow (days). A single pulse is often sufficient to inhibit >80% of the enzyme for 24 hours.
-
-
De-escalate to Intermittent Dosing (Q2D or Q3D):
-
If you observe toxicity (weight loss >10%), switch to Every Other Day (Q2D).
-
Validation: Measure target engagement (e.g., H3K4 methylation levels or brain MAO activity) 24h and 48h post-dose. If inhibition persists at 48h, Q2D is superior to QD.
-
Q3: What is the starting dose range for rodents?
Scaling Logic:
Based on structural homology to Tranylcypromine (2-PCPA), the
Dose Escalation Table (Mouse/Rat):
| Study Type | Route | Starting Dose | Max Tolerated Dose (Est.) | Monitoring Target |
| Target Validation (Acute) | IP | 10 mg/kg | 30 mg/kg | H3K4me2 (LSD1) / 5-HT levels (MAO) |
| Efficacy (Chronic) | IP | 3 – 5 mg/kg | 10 mg/kg | Tumor volume / Behavioral despair |
| Oral Bioavailability | PO | 10 – 20 mg/kg | 40 mg/kg | Note: First-pass metabolism is reduced by |
Visualization: PK/PD Mismatch in Irreversible Inhibitors
Caption: The "Hit-and-Run" mechanism allows sustained efficacy despite rapid clearance. Dosing frequency should track enzyme resynthesis, not plasma half-life.
Part 3: Safety & Toxicity Management
Q4: My animals are showing hyperactivity and weight loss. Is this toxicity?
Diagnosis: Yes. This is likely due to non-selective MAO inhibition .
-
Tyramine Effect (Cheese Effect): Inhibition of intestinal MAO-A prevents the breakdown of dietary tyramine, leading to norepinephrine release and hypertensive crisis.
-
Serotonin Syndrome: If combined with other serotonergic agents, or at high doses, PCPA derivatives cause distinct behavioral changes (head weaving, hyperactivity, hyperthermia).
-
Sympathomimetic Activity: The
-methyl group (amphetamine-like structure) may confer direct dopamine/norepinephrine releasing properties, independent of MAO inhibition.
Mitigation Strategy:
-
Dietary Restriction: Switch animals to a low-tyramine chow (standard lab chow is usually safe, but avoid aged/fermented supplements).
-
Dose Splitting: Divide the daily dose into BID (twice daily) to lower
while maintaining AUC, reducing peak-related sympathomimetic effects. -
Hydration: Provide wet mash or subcutaneous saline (10 mL/kg) if weight loss >5% occurs within 48 hours.
Part 4: Experimental Readouts & Validation
Q5: How do I verify the drug is working in vivo?
Biomarker Workflow: Do not rely solely on phenotypic outcomes (e.g., tumor shrinkage). You must prove mechanism.
-
Pharmacodynamic Marker (LSD1):
-
Assay: Western Blot of PBMC (Peripheral Blood Mononuclear Cells) or surrogate tissue.
-
Target: Increase in H3K4me1 and H3K4me2 (Histone H3 Lysine 4 mono/di-methylation). LSD1 demethylates these marks; inhibition causes accumulation.[1]
-
-
Pharmacodynamic Marker (MAO-B):
-
Assay: PEA (Phenethylamine) levels in urine/plasma.
-
Target: Elevated PEA indicates MAO-B inhibition.
-
Experimental Workflow Diagram
Caption: Step-wise validation protocol to ensure target engagement before committing to long-term efficacy studies.
References
-
Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry, 49(30), 6494–6503.
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007). "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1."[2] Biochemistry, 46(14), 4408–4416.[2]
-
FDA Prescribing Information. "PARNATE® (tranylcypromine) tablets." U.S. Food and Drug Administration.
-
Binda, C., et al. (2010). "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2." Journal of the American Chemical Society, 132(19), 6827–6833.
Disclaimer: 1-(2-Phenylcyclopropyl)ethan-1-amine is a potent bioactive compound. The dosing regimens suggested here are extrapolated from structural homologs (Tranylcypromine) and standard pharmacological principles. Always conduct a small-scale Maximum Tolerated Dose (MTD) study in your specific animal strain before commencing large cohorts.
Sources
Validation & Comparative
A Head-to-Head Comparison of 1-(2-Phenylcyclopropyl)ethan-1-amine and Selegiline for Monoamine Oxidase Inhibition
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of monoamine oxidase (MAO) inhibitors, both established therapeutics and novel research compounds offer unique profiles for investigation. This guide provides a detailed head-to-head comparison of the well-characterized MAO-B inhibitor, selegiline, and the less-explored phenylcyclopropylamine derivative, 1-(2-phenylcyclopropyl)ethan-1-amine. While direct comparative experimental data for 1-(2-phenylcyclopropyl)ethan-1-amine is not extensively available in peer-reviewed literature, this guide will leverage structure-activity relationships within the phenylcyclopropylamine class to project its likely pharmacological characteristics against the known properties of selegiline.
This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds, from their fundamental chemical properties and mechanisms of action to the practical aspects of their experimental evaluation.
Chemical and Structural Properties
A fundamental comparison begins with the molecular architecture of each compound, which dictates its interaction with the target enzymes, MAO-A and MAO-B.
1-(2-Phenylcyclopropyl)ethan-1-amine is a primary amine featuring a phenylcyclopropyl scaffold. This structure is reminiscent of tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective MAO inhibitor.[1][2] The addition of a methyl group on the carbon bearing the amine introduces a chiral center and may influence its binding affinity and selectivity.
Selegiline , or (R)-(-)-N,α-dimethyl-N-(2-propynyl)phenethylamine, is a substituted phenethylamine and amphetamine derivative.[3] Its key structural features include a propargyl group attached to the nitrogen atom, which is crucial for its mechanism of irreversible inhibition, and a specific stereochemistry that contributes to its selectivity for MAO-B at lower doses.[4][5]
Mechanism of Monoamine Oxidase Inhibition
Both compounds are expected to act as mechanism-based inhibitors of MAO, forming a covalent adduct with the enzyme, leading to its irreversible inactivation. However, the specifics of their interaction with the flavin adenine dinucleotide (FAD) cofactor and the enzyme's active site are likely to differ.
1-(2-Phenylcyclopropyl)ethan-1-amine: Based on its structural similarity to tranylcypromine, this compound is predicted to be an irreversible inhibitor of both MAO-A and MAO-B.[1] The strained cyclopropyl ring is a key feature for its inhibitory activity. The proposed mechanism involves a one-electron transfer from the amine to the FAD cofactor, leading to the opening of the cyclopropyl ring and subsequent covalent modification of the enzyme.[6] The substitution on the ethylamine side chain may influence its selectivity profile.
Selegiline: Selegiline is a well-established irreversible inhibitor of MAO.[4] At lower, clinical doses (≤10 mg/day), it exhibits high selectivity for MAO-B.[4] At higher doses, this selectivity is lost, and it also inhibits MAO-A.[4] The propargyl group of selegiline is key to its mechanism. Following oxidation by MAO, a reactive allene intermediate is formed, which then covalently binds to the N5 atom of the FAD cofactor, leading to irreversible inactivation of the enzyme.[4]
Pharmacological Profile: A Comparative Overview
This section contrasts the known pharmacological properties of selegiline with the projected profile of 1-(2-phenylcyclopropyl)ethan-1-amine, based on data from structurally related compounds.
| Feature | 1-(2-Phenylcyclopropyl)ethan-1-amine (Projected) | Selegiline (Established) |
| MAO-A Inhibition | Expected to be a potent inhibitor. | Inhibits at higher doses (≥20 mg/day).[4] |
| MAO-B Inhibition | Expected to be a potent inhibitor. | Highly selective inhibitor at lower doses (≤10 mg/day).[4] |
| Selectivity | Likely to be non-selective or have low selectivity, similar to tranylcypromine.[7] | High selectivity for MAO-B at therapeutic doses for Parkinson's disease.[4] |
| Potency (IC50) | Direct data unavailable. Likely to be in the nanomolar to low micromolar range for both isoforms. | MAO-B: ~13-31 nM; MAO-A: >50 µM (for fluorinated analog).[8] |
| Reversibility | Irreversible (Mechanism-based).[6] | Irreversible (Mechanism-based).[4] |
| Metabolism | Predicted to undergo ring hydroxylation and N-dealkylation. The cyclopropyl ring may also be a site of metabolism.[9][10] | Extensively metabolized to desmethylselegiline, L-methamphetamine, and L-amphetamine.[5][11] |
| Clinical Use | Research compound. | Parkinson's disease, major depressive disorder.[12] |
Experimental Protocols for Comparative Analysis
To empirically determine the pharmacological profile of 1-(2-phenylcyclopropyl)ethan-1-amine and directly compare it to selegiline, standardized in vitro assays are essential.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol describes a common and robust method for determining the IC50 values of inhibitors against MAO-A and MAO-B.
Principle: This assay utilizes a non-fluorescent substrate, kynuramine, which is oxidized by both MAO-A and MAO-B to produce the highly fluorescent product, 4-hydroxyquinoline.[3] The rate of fluorescence increase is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
1-(2-Phenylcyclopropyl)ethan-1-amine and Selegiline (test inhibitors)
-
Clorgyline (selective MAO-A inhibitor control)
-
Pargyline or Selegiline (selective MAO-B inhibitor control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve test compounds and controls in DMSO to create stock solutions.
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
Prepare a working solution of kynuramine in assay buffer.
-
Dilute MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the serially diluted inhibitor solutions to the appropriate wells.
-
Add 10 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the kynuramine working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C, with excitation at ~320 nm and emission at ~400 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]
-
Discussion and Future Directions
The established pharmacological profile of selegiline makes it a valuable tool in both clinical practice and research, primarily due to its MAO-B selectivity at low doses. This selectivity minimizes the risk of the "cheese effect" (hypertensive crisis) associated with non-selective MAOIs that inhibit MAO-A in the gut.[14]
For 1-(2-phenylcyclopropyl)ethan-1-amine, its structural similarity to tranylcypromine suggests it is likely a potent, irreversible, and non-selective MAO inhibitor.[1][7] The key research question for this compound is to what extent the ethylamine substitution modifies its potency and selectivity for MAO-A versus MAO-B compared to tranylcypromine. Experimental validation using the protocols outlined above is crucial to confirm these projections.
Future research should focus on:
-
Determining the IC50 values of 1-(2-phenylcyclopropyl)ethan-1-amine for both MAO-A and MAO-B to quantify its potency and selectivity.
-
Investigating its reversibility to confirm if it is indeed a mechanism-based inactivator.
-
Characterizing its metabolic profile in vitro using liver microsomes to identify its major metabolites and assess potential drug-drug interactions.
-
Exploring the stereochemistry of 1-(2-phenylcyclopropyl)ethan-1-amine, as different enantiomers may exhibit distinct pharmacological properties.
By systematically characterizing novel compounds like 1-(2-phenylcyclopropyl)ethan-1-amine and comparing them to well-understood drugs such as selegiline, the scientific community can continue to refine our understanding of MAO inhibition and develop new therapeutic agents with improved efficacy and safety profiles.
References
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Pharmacology of selegiline. In: Wikipedia. Accessed March 2, 2026. [Link]
- Candas, B., et al. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. J Neural Transm Gen Sect. 1993;92(2-3):125-136.
-
Drugs.com. Selegiline vs Tranylcypromine Comparison. Accessed March 2, 2026. [Link]
- Shin, H. S. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites. Drug Metab Dispos. 1997;25(6):657-662.
-
Selegiline. In: Wikipedia. Accessed March 2, 2026. [Link]
- Kalir, A., et al. 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. J Med Chem. 1969;12(3):473-477.
- Szabo, S. T., et al. Metabolism of Selegiline [(-)-Deprenyl)]. Curr Med Chem. 2014;21(12):1446-1456.
-
BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Accessed March 2, 2026. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Accessed March 2, 2026. [Link]
- Fowler, C. J., et al. Monoamine oxidase A and B substrates: probing the pathway from substrate recognition and binding to catalysis. Future Med Chem. 2015;7(11):1425-1441.
- Edmondson, D. E., et al. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Med Res Rev. 2013;33(4):813-849.
- Mathew, B., et al. Enzyme Inhibition Assays for Monoamine Oxidase. Methods Mol Biol. 2024;2734:365-374.
- Holt, A. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods Mol Biol. 2023;2558:75-96.
- Gillman, P. K. Selegiline in combination with (S)SRIs. PsychoTropical Research. 2023.
- Baker, G. B., et al. Clonidine potentiates the effects of tranylcypromine, phenelzine and two analogues in the forced swimming test in mice.
- Finberg, J. P. M., et al. Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS Chem Neurosci. 2023;14(22):3997-4011.
-
Taylor & Francis. Tranylcypromine – Knowledge and References. Accessed March 2, 2026. [Link]
- Wang, Y. M., et al. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacol Sin. 2006;27(6):717-723.
-
ResearchGate. The 50% inhibitory concentration (IC50) values for MAO-A inhibitors... Accessed March 2, 2026. [Link]
-
Eurofins Discovery. Monoamine Oxidase A (MAO-A) Rat Binding Antagonist Radioligand LeadHunter Assay. Accessed March 2, 2026. [Link]
- Herraiz, T. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods Mol Biol. 2017;1545:129-140.
- Khan, I., et al. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. 2023;28(21):7376.
-
Tranylcypromine. In: Wikipedia. Accessed March 2, 2026. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. Accessed March 2, 2026. [Link]
- Mai, T. A., et al. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Commun Biol. 2020;3(1):428.
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Mayo Clinic. Antidepressants: Selecting one that's right for you. Accessed March 2, 2026. [Link]
- Tsukada, H., et al. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl. J Nucl Med. 2016;57(2):281-286.
-
ChEMBL. Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fl... Accessed March 2, 2026. [Link]
- Finberg, J. P. M., et al. Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS Chem Neurosci. 2023;14(22):3997-4011.
- Yoshida, S., et al. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorg Med Chem. 2004;12(10):2645-2652.
- Silverman, R. B., et al. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. J Med Chem. 1985;28(12):1953-1957.
- Silverman, R. B. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. 1985;24(9):2128-2138.
- Zieske, P. A., et al. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry. 1986;25(13):3977-3982.
- Kalir, A., et al. 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. J Med Chem. 1969;12(3):473-477.
- Smith, A. M., et al. Kinetic modeling of the monoamine oxidase-B radioligand [18F]SMBT-1 in human brain with positron emission tomography. J Cereb Blood Flow Metab. 2024.
- Tsukada, H., et al. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. J Med Chem. 2021;64(6):3147-3162.
- Kalir, A., et al. 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. J Med Chem. 1969;12(3):473-477.
- Schmidt, D. M., et al. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. 2007;46(14):4408-4416.
-
Hypha Discovery. Metabolism of cyclopropyl groups. Accessed March 2, 2026. [Link]
- Mardal, M., et al. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Arch Toxicol. 2018;92(10):3087-3101.
- Li, Y., et al. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. J Med Chem. 2021;64(23):17239-17258.
- Yoshida, S., et al. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorg Med Chem. 2005;13(7):2505-2513.
- Kovaleva, E. A., et al. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharm Chem J. 2024.
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- 4. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]
Validating the Anticancer Activity of 1-(2-Phenylcyclopropyl)ethan-1-amine in Xenograft Models: A Comparative Guide
The development of epigenetic therapies has positioned Lysine-specific demethylase 1 (LSD1/KDM1A) as a critical therapeutic target in oncology. This is particularly true for malignancies driven by aberrant transcriptional silencing, such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) 1[1]. 1-(2-Phenylcyclopropyl)ethan-1-amine is a structurally advanced derivative of tranylcypromine (TCP). By incorporating an alkyl extension at the amine-bearing carbon, this compound achieves enhanced steric complementarity within the LSD1 catalytic domain, significantly improving its potency and selectivity over off-target monoamine oxidases (MAO-A/B).
As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating framework for evaluating the in vivo efficacy of this compound against industry-standard alternatives.
Mechanistic Rationale and Pathway Dynamics
To effectively evaluate 1-(2-Phenylcyclopropyl)ethan-1-amine, one must first understand the causality of its mechanism. LSD1 functions as an epigenetic eraser, removing methyl groups from mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). In cancers like AML, LSD1 is hijacked by oncogenic fusion proteins (e.g., MLL-AF4) to silence differentiation genes, locking cells in an aggressive, undifferentiated state.
Unlike reversible inhibitors, 1-(2-Phenylcyclopropyl)ethan-1-amine acts as a mechanism-based, irreversible inactivator. Upon entering the catalytic pocket, the cyclopropyl ring undergoes a single-electron transfer, opening the ring and forming a covalent adduct with the FAD cofactor [2]. This permanent inactivation forces the accumulation of H3K4me2 at enhancer regions, triggering chromatin remodeling and the re-expression of terminal differentiation markers.
Mechanism of LSD1 inhibition by 1-(2-Phenylcyclopropyl)ethan-1-amine via FAD adduct formation.
Comparative Efficacy and Pharmacological Profiling
Before advancing to in vivo models, it is crucial to benchmark 1-(2-Phenylcyclopropyl)ethan-1-amine against existing alternatives. First-generation inhibitors like standard TCP suffer from low potency and severe dose-limiting toxicities due to MAO inhibition 3[3]. Advanced clinical-stage derivatives (e.g., GSK2879552) and non-covalent alternatives (e.g., SP-2509) offer highly distinct pharmacokinetic and pharmacodynamic profiles that must be accounted for during experimental design [4].
Table 1: Pharmacological Comparison of LSD1 Inhibitors
| Compound Class | Representative Agent | Mechanism of Action | LSD1 IC50 | MAO-A/B Selectivity | Clinical Utility / Status |
| First-Gen TCP | Tranylcypromine (TCP) | Irreversible (FAD Adduct) | ~2.0 - 10 µM | Poor (Off-target toxicity) | Repurposed (Psychiatric) |
| Alkyl-TCP Derivative | 1-(2-Phenylcyclopropyl)ethan-1-amine | Irreversible (FAD Adduct) | < 50 nM | High (>100-fold) | Preclinical Validation |
| Clinical TCP Analog | GSK2879552 / ORY-1001 | Irreversible (FAD Adduct) | < 20 nM | Very High (>1000-fold) | Phase I/II (AML, SCLC) |
| Non-Covalent | SP-2509 (Seclidemstat) | Reversible (Allosteric) | ~13 nM | High | Phase I (Ewing Sarcoma) |
Self-Validating Xenograft Protocol (AML Model)
To ensure scientific integrity, an in vivo experiment must be a self-validating system. Relying solely on tumor volume reduction is insufficient, as it cannot distinguish between on-target epigenetic modulation and off-target cytotoxicity. The following protocol utilizes the MV4-11 (MLL-AF4) AML xenograft model, integrating both efficacy and pharmacodynamic (PD) readouts.
Experimental Causality & Model Selection
The MV4-11 cell line is selected because MLL-rearranged leukemias are exquisitely dependent on the LSD1-CoREST complex to maintain their undifferentiated state. Inhibiting LSD1 in this model directly forces the cells into terminal myeloid differentiation, making it an ideal system to prove the on-target mechanism of action.
Step-by-Step Methodology
Step 1: Cell Preparation and Inoculation
-
Action: Harvest MV4-11 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of
cells/mL. -
Causality: Matrigel provides extracellular matrix support, significantly enhancing the engraftment rate and localized growth of suspension leukemia cells in a subcutaneous microenvironment.
-
Execution: Inject 100 µL (
cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.
Step 2: Engraftment and Randomization
-
Action: Monitor tumor growth via caliper measurements twice weekly. Calculate volume using the formula:
. -
Causality: Do not initiate dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. This ensures the therapeutic intervention is tested against an established tumor microenvironment with active angiogenesis, mimicking clinical reality.
-
Execution: Randomize mice into three groups (n=8/group): Vehicle Control, 1-(2-Phenylcyclopropyl)ethan-1-amine (e.g., 1.5 mg/kg), and Active Comparator (e.g., GSK2879552, 1.5 mg/kg).
Step 3: Dosing and Monitoring
-
Action: Administer compounds via oral gavage (PO) once daily for 21-28 days.
-
Execution: Record body weights daily. A body weight loss of >15% indicates unacceptable toxicity, requiring dosing holidays.
Step 4: Dual-Readout Tissue Harvest (The Self-Validating Step)
-
Causality: Half the tumor is fixed in formalin for immunohistochemistry (IHC) or flow cytometry to assess CD11b (a marker of myeloid differentiation). The other half is snap-frozen in liquid nitrogen for Western Blotting to quantify H3K4me2 levels. This dual-readout guarantees that any observed tumor shrinkage is directly correlated with the biochemical inhibition of LSD1.
In vivo xenograft experimental workflow and dual-readout validation strategy.
Data Interpretation and Analytical Benchmarks
A successful validation of 1-(2-Phenylcyclopropyl)ethan-1-amine hinges on the strict concordance between phenotypic tumor regression and epigenetic biomarker modulation. If a compound reduces tumor volume but fails to elevate H3K4me2, the anti-tumor effect is likely driven by off-target toxicity rather than specific LSD1 inhibition.
Table 2: Expected Pharmacodynamic and Efficacy Outcomes in MV4-11 Xenografts
| Experimental Group | Tumor Growth Inhibition (TGI) | H3K4me2 Levels (Western Blot) | CD11b Expression (Flow Cytometry) | Interpretation |
| Vehicle Control | 0% (Baseline) | Low (Silenced state) | < 5% positive cells | Aggressive, undifferentiated AML growth. |
| 1-(2-Phenylcyclopropyl)ethan-1-amine | > 60% | High (>3-fold increase) | > 40% positive cells | Confirmed on-target LSD1 inhibition. |
| Failed Analog (Hypothetical) | > 50% | Low (No change) | < 5% positive cells | Off-target cytotoxicity; mechanism invalid. |
| GSK2879552 (Comparator) | > 70% | High (>4-fold increase) | > 50% positive cells | Validated clinical benchmark. |
By strictly adhering to this self-validating framework, researchers can definitively prove the mechanistic efficacy of 1-(2-Phenylcyclopropyl)ethan-1-amine, ensuring high-confidence data suitable for IND-enabling studies or high-impact publications.
References
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.Frontiers in Pharmacology (via PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZesMKB3fbXEjmEbzrfrBw-cf6-uTql1P_2Hcfycpe7NruSgL76Vsv8vF_cwENpqWRmTTsgmZ4zC9pQ05uaFkPuvGnw-YXujwM4n7CzzeT90T_EFvLcRby5kQVrjuPHx2ZCsjn0tHod3J7bpU=]
- Biochemical characterization of LSD1 inhibitors.ACS Pharmacology & Translational Science. Available at:[https://pubs.acs.org/doi/10.1021/acsptsci.1c00223]
- Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment.Current Topics in Medicinal Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpfM_Le6avqlycwsIo4Aeqd8fNNMj0CmV1hV20LgOCi0sPL2rPozxA0TgazcbdTq55aAwyf34UmDu0vyMLQYwKEBYMlC_juqXxXqAzRJy_UCYOie0hxp6csZ5JyaPTAW0qyW_VNNtopkSOpqYRXo9PUu2pTrJPQDMs9MOvb3RvyEObyXGQ39aBD4RDi2GC22W-T-hbA1Fw5qZpTUI6JOzNnXI0NBO6DnQZJj0_HBzDmuzSKOIQmdOW74G0yqC_aMb2ult-HvgAWl1g-qVJM-kgBZc=]
- Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors.Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[https://pubmed.ncbi.nlm.nih.gov/33775841/]
Sources
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- 2. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-reactivity profiling of 1-(2-Phenylcyclopropyl)ethan-1-amine against other enzymes
Executive Summary: The "Dirty" Scaffold
1-(2-Phenylcyclopropyl)ethan-1-amine, commonly known as Tranylcypromine (TCP) , represents a masterclass in mechanism-based enzyme inactivation, yet a cautionary tale in selectivity. Originally developed as a non-selective Monoamine Oxidase (MAO) inhibitor for neuropsychiatry, its rigid cyclopropylamine core acts as a "warhead" that indiscriminately attacks FAD-dependent oxidases.
In modern drug discovery, TCP is no longer just an antidepressant; it is the structural template for a new generation of epigenetic modulators targeting LSD1 (KDM1A) . However, its utility is severely compromised by a "promiscuity profile" that spans nuclear epigenetics, mitochondrial respiration, and hepatic metabolism.
This guide objectively profiles TCP against its critical off-targets and superior next-generation alternatives, providing the experimental frameworks necessary to validate these interactions.
Part 1: The Mechanism of Promiscuity
To understand why TCP cross-reacts with such distinct enzymes (MAO-A/B in the brain, LSD1 in the nucleus, CYP2A6 in the liver), one must look at the Single Electron Transfer (SET) mechanism.
The strained cyclopropyl ring is the culprit. Upon entering the active site of an FAD-dependent oxidase, the enzyme attempts to oxidize the amine. Instead of a clean turnover, the ring undergoes homolytic fission, forming a reactive radical species that covalently binds to the FAD cofactor (specifically at the N5 or C4a position). This permanently disables the enzyme—a process known as suicide inhibition .
Diagram 1: Mechanism of Inactivation
The following pathway illustrates the shared mechanism that drives TCP's cross-reactivity across the FAD-dependent oxidase family.
Caption: The "Warhead" Mechanism. TCP exploits the FAD cofactor present in both MAOs and LSD1, leading to irreversible enzyme inactivation via radical ring opening.
Part 2: Comparative Profiling & Data
The following data synthesizes TCP’s performance against its primary historical targets (MAOs) and its modern repurposed target (LSD1), alongside the major metabolic liability (CYP2A6).
Table 1: The Selectivity Gap
Note: Lower IC50/Ki indicates higher potency. TCP is potent against MAOs and CYP2A6, but weak against LSD1.
| Target Enzyme | Biological Role | TCP Potency (IC50/Ki) | Leading Alternative | Alternative Potency | Selectivity Shift |
| MAO-A | Neurotransmitter metabolism (5-HT, NE) | 0.1 - 2.3 µM (Potent) | Clorgyline | ~0.001 µM (1 nM) | Clorgyline is >1000x more selective for A vs B. |
| MAO-B | Neurotransmitter metabolism (Dopamine) | 0.5 - 1.0 µM (Potent) | Selegiline | ~0.01 µM (10 nM) | Selegiline avoids the "Cheese Effect" (Tyramine pressor response). |
| LSD1 (KDM1A) | Epigenetic gene regulation (Demethylase) | > 20 µM (Weak) | ORY-1001 (Iadademstat) | 0.018 µM (18 nM) | ORY-1001 is ~1000x more potent on LSD1 than TCP. |
| CYP2A6 | Xenobiotic metabolism (Nicotine) | 0.05 - 0.2 µM (Very Potent) | Methoxsalen | ~0.2 - 0.8 µM | TCP is a potent metabolic inhibitor, causing drug-drug interactions. |
Analysis of Alternatives
-
Vs. ORY-1001 (LSD1): TCP is the "parent" molecule. To create ORY-1001, the phenyl ring of TCP was substituted to sterically clash with the smaller active site of MAO, while retaining binding to the larger substrate cleft of LSD1. This shifted the selectivity ratio (LSD1/MAO) from ~1:20 (favoring MAO) to >1000:1 (favoring LSD1).
-
Vs. Clorgyline (MAO): TCP affects both MAO isoforms. This non-selectivity is clinically dangerous (hypertensive crisis). Clorgyline demonstrates how targeting the specific hydrophobic cage of MAO-A yields safety.
Part 3: Experimental Protocols
To validate these profiles in-house, use the following self-validating protocols.
Protocol A: LSD1 Demethylase Inhibition Assay (TR-FRET)
Purpose: To determine the IC50 of TCP against LSD1 without interference from H2O2 byproducts.
Reagents:
-
Recombinant Human LSD1 (KDM1A).[1]
-
Biotinylated H3K4me1 peptide (Substrate).
-
Europium-cryptate labeled anti-H3K4 antibody (Donor).
-
Streptavidin-XL665 (Acceptor).
Workflow:
-
Preparation: Dilute TCP in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) to 100 µM top concentration (serial 1:3 dilution).
-
Pre-incubation (Critical): Incubate TCP with LSD1 enzyme (2 nM final) for 30 minutes at RT.
-
Why? TCP is a mechanism-based inactivator. Without pre-incubation, IC50 values will be artificially high (less potent) because the covalent bond takes time to form.
-
-
Reaction: Add Biotin-H3K4me1 (100 nM). Incubate for 60 minutes.
-
Detection: Add TR-FRET detection reagents.
-
Read: Measure Time-Resolved Fluorescence (Excitation 337 nm, Emission 620/665 nm).
-
Validation: Z' factor must be > 0.5. Reference inhibitor (GSK2879552) should yield IC50 < 50 nM.
Protocol B: CYP2A6 Inhibition (Metabolic Liability Screen)
Purpose: To confirm if TCP is blocking the primary nicotine-metabolizing enzyme.
Workflow:
-
System: Human Liver Microsomes (HLM) or Recombinant CYP2A6.[2]
-
Reaction:
-
Mix HLM (0.5 mg/mL) + TCP (0.01 - 10 µM).
-
Add Coumarin (5 µM).
-
Initiate with NADPH regenerating system.
-
-
Measurement: Monitor the formation of 7-hydroxycoumarin via fluorescence (Ex 368 nm / Em 460 nm).
-
Data Interpretation: A Ki < 0.5 µM confirms TCP as a potent CYP2A6 inhibitor, flagging it for high drug-drug interaction (DDI) risk.
Part 4: Strategic Implications & Workflow
For researchers developing TCP derivatives, the goal is to break the symmetry of the molecule to favor one pathway over the others.
Diagram 2: Screening Workflow for TCP Derivatives
This workflow ensures that a TCP-derivative is not just potent against LSD1, but safe regarding MAO and CYP liabilities.
Caption: The "Funnel" Approach. Derivatives must clear the MAO and CYP2A6 hurdles to be viable for oncology, preventing CNS side effects and metabolic bottlenecks.
References
-
Mechanism of MAO Inactivation: Silverman, R. B. (1995).[5] "Mechanism-based enzyme inactivation: chemistry and biomedical applications." Journal of the American Chemical Society.[6] Link Establishes the radical ring-opening mechanism.
-
LSD1 Inhibition Profile: Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link Provides comparative data between TCP and ORY-1001.
-
CYP2A6 Cross-Reactivity: Taavitsainen, P., et al. (2001).[7] "In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine)."[2][3][4][7] Journal of Pharmacology and Experimental Therapeutics. Link Source of CYP2A6 Ki values (0.05 - 0.2 µM).
-
MAO-A/B Selectivity Data: Youdim, M. B., et al. (2006). "The therapeutic potential of monoamine oxidase inhibitors."[5][8][9][10][][12] Nature Reviews Neuroscience. Link Authoritative review on MAO inhibitor profiles.
Sources
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
Comparative Analysis of the Pharmacokinetic Profiles of Cyclopropylamine Derivatives
Executive Summary
The cyclopropylamine (CPA) moiety is a high-value structural motif in modern drug design, prized for its ability to introduce conformational rigidity and enhance metabolic stability by blocking oxidative dealkylation sites. However, this stability comes with a significant caveat: the potential for Mechanism-Based Inhibition (MBI) of cytochrome P450 enzymes.
This guide provides a technical analysis of the pharmacokinetic (PK) profiles of CPA derivatives, contrasting their utility as metabolic blockers against their liability as suicide inhibitors. It includes experimental protocols for characterizing these properties and comparative data to guide lead optimization.
Mechanistic Pharmacokinetics: The "Double-Edged Sword"
The pharmacokinetic behavior of CPA derivatives is defined by the unique electronic properties of the strained cyclopropyl ring.
The Stability Advantage (Metabolic Blocking)
Medicinal chemists often replace isopropyl or ethyl groups with cyclopropyl groups to improve metabolic stability.
-
Mechanism: The C-H bonds in a cyclopropyl ring have higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to acyclic alkyl C-H bonds (~98 kcal/mol).
-
Result: This makes hydrogen atom abstraction (HAT) by CYP450 enzymes thermodynamically less favorable, potentially extending the drug's half-life (
).
The Toxicity Liability (Mechanism-Based Inhibition)
While resistant to HAT, the CPA nitrogen is susceptible to Single Electron Transfer (SET) oxidation. This pathway leads to the destruction of the metabolizing enzyme (suicide inhibition).
-
Step 1: The CYP450 heme iron (
) abstracts an electron from the nitrogen lone pair, forming a nitrogen radical cation. -
Step 2: The strained ring undergoes rapid homolytic fragmentation (ring opening) to relieve strain energy (~27.5 kcal/mol).
-
Step 3: The resulting carbon-centered radical covalently alkylates the heme porphyrin, irreversibly inactivating the enzyme.
Visualization: Mechanism of CYP450 Inactivation by CPAs
Figure 1: The bifurcation of metabolic pathways for cyclopropylamines. The solid path represents the suicide inhibition mechanism via Single Electron Transfer (SET).
Comparative Analysis: CPA Derivatives vs. Analogs
The following analysis contrasts specific CPA-containing drugs and motifs against non-cyclic analogs to highlight the PK trade-offs.
Structural Motif Comparison: CPA vs. Isopropylamine
| Feature | Isopropylamine Analog | Cyclopropylamine Analog | PK Consequence |
| Hybridization | CPA is less basic ( | ||
| Metabolic Route | N-Dealkylation via | Ring Opening or N-Hydroxylation | CPA prevents standard N-dealkylation but risks MBI. |
| CYP Inhibition | Reversible (Competitive) | Irreversible (Time-Dependent) | CPA requires |
| Bond Strength | C-H BDE ~98 kcal/mol | C-H BDE ~106 kcal/mol | CPA shows reduced intrinsic clearance ( |
Case Study: Tranylcypromine (TCP) vs. Amphetamine
Tranylcypromine (trans-2-phenylcyclopropylamine) is a rigid analog of amphetamine.
-
Amphetamine: Metabolized via deamination and hydroxylation. Reversible interaction with targets.[1][2]
-
Tranylcypromine: The cyclopropyl ring confers irreversible inhibition of Monoamine Oxidase (MAO) and CYP2A6.
-
PK Profile: Short plasma half-life (~2.5 h) but prolonged pharmacodynamic effect (days) due to covalent enzyme modification.
-
Clinical Implication: Requires a "washout period" before switching medications to allow enzyme regeneration.
-
Case Study: Trovafloxacin (Toxicity) vs. Moxifloxacin
Trovafloxacin contains a 2,4-difluorophenyl-cyclopropylamine moiety.
-
Trovafloxacin: Withdrawn due to severe hepatotoxicity.[3]
-
Moxifloxacin: Contains a diazabicyclononyl ring (no simple CPA).
-
Outcome: No mechanism-based hepatotoxicity associated with ring opening.
-
Lesson: The specific substitution on the CPA ring (e.g., difluorophenyl) dictates the stability of the radical intermediate.
-
Experimental Protocols for PK Characterization
To validate the safety of a CPA derivative, you must distinguish between simple metabolic stability and time-dependent inhibition (TDI).
Protocol: Determination of and
This assay determines the maximal rate of inactivation (
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYPs.
-
Probe Substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
NADPH regenerating system.
Workflow:
-
Pre-Incubation (Inactivation Phase):
-
Incubate HLM with the test compound (CPA derivative) at 5–6 concentrations (e.g., 0, 1, 3, 10, 30, 100
). -
Initiate with NADPH.
-
At specific time points (
min), remove an aliquot.
-
-
Dilution (Activity Phase):
-
Dilute the aliquot 1:10 or 1:20 into a secondary incubation mixture containing the specific probe substrate (at
) and excess NADPH. -
This dilution minimizes competitive inhibition, isolating the irreversible effect.
-
-
Quantification:
Data Analysis:
-
Plot
vs. Pre-incubation Time to get for each inhibitor concentration. -
Plot
vs. [Inhibitor] using the Kitz-Wilson equation:
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for characterizing mechanism-based inhibition.
Protocol: Metabolic Stability Assessment (Intrinsic Clearance)
To confirm if the CPA modification successfully blocked metabolism compared to an alkyl analog.
Workflow:
-
Incubate test compound (
) with HLM (0.5 mg/mL). -
Sample at
min. -
Monitor disappearance of parent compound via LC-MS.
-
Critical Control: Perform parallel incubation without NADPH to rule out chemical instability (ring opening in buffer).
-
Reactive Metabolite Trapping: Co-incubate with Glutathione (GSH) or Potassium Cyanide (KCN). Detection of GSH-adducts (+307 Da) confirms ring opening and reactive intermediate formation.
References
-
Mechanism of Inactivation: Hanzlik, R. P., & Cerny, M. A. (2005).[12] Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. Link
-
Tranylcypromine PK: Salsali, M., et al. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Cell Molecular Neurobiology. Link
-
Trovafloxacin Toxicity: Kalgutkar, A. S., et al. (2005). Metabolic activation of the hepatotoxic drug trovafloxacin. Chemical Research in Toxicology. Link
-
Experimental Protocol: Obach, R. S., et al. (2007). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics. Link
-
Ticagrelor Metabolism: Teng, R., et al. (2010). Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects. Drug Metabolism and Disposition.[1][4][12][13][14] Link
Sources
- 1. Clinical Pharmacology | BRILINTA | For HCPs [brilintahcp.com]
- 2. CAS 220347-05-7: (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-diflu… [cymitquimica.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 5. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nevirapine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(2-Phenylcyclopropyl)ethan-1-amine and its Progenitor, Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of published synthesis methods for the chiral amine 1-(2-phenylcyclopropyl)ethan-1-amine and its structural parent, the well-known monoamine oxidase inhibitor, Tranylcypromine (trans-2-phenylcyclopropan-1-amine). While direct, reproducible methods for the title compound are not extensively reported in peer-reviewed literature, this guide will focus on the established and robust syntheses of the 2-phenylcyclopropylamine core, and critically evaluate their adaptability for the synthesis of 1-(2-phenylcyclopropyl)ethan-1-amine. Experimental data and known challenges related to reproducibility and stereoselectivity will be discussed to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the Phenylcyclopropylamine Scaffold
The 2-phenylcyclopropylamine moiety is a key pharmacophore found in a range of biologically active molecules. Its most notable representative is Tranylcypromine, an irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder.[1] The rigid cyclopropane ring constrains the conformation of the molecule, leading to high specificity for its biological targets. More recently, derivatives of Tranylcypromine have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[2][3][4] The target of this guide, 1-(2-phenylcyclopropyl)ethan-1-amine, is a derivative of Tranylcypromine and is commercially available as its hydrochloride salt, suggesting its utility in research and development.
This guide will delve into the primary synthetic routes to the 2-phenylcyclopropylamine core and discuss their extension to the synthesis of the title compound.
Part 1: Major Synthetic Strategies for the 2-Phenylcyclopropylamine Core
The synthesis of the 2-phenylcyclopropylamine skeleton primarily revolves around the formation of the cyclopropane ring, followed by the introduction or modification of the amine functionality. The key challenge often lies in controlling the stereochemistry of the cyclopropane ring, yielding the desired trans isomer, which is generally more stable and biologically active.
Method 1: Cyclopropanation of Styrene with Diazoacetates followed by Curtius Rearrangement
This is the most classical and widely cited approach for the synthesis of Tranylcypromine and its analogues.[5][6] The general strategy involves the reaction of styrene with a diazoacetate ester to form a cyclopropanecarboxylate ester. This is followed by hydrolysis to the carboxylic acid, and subsequent Curtius rearrangement to install the amine group.
Reaction Scheme:
-
Cyclopropanation: Styrene is reacted with ethyl diazoacetate (EDA) to form ethyl 2-phenylcyclopropanecarboxylate. This reaction is often catalyzed by copper or rhodium salts and typically yields a mixture of cis and trans diastereomers.[7][8] The trans isomer is generally the major product.
-
Isomerization (Optional but Recommended): To improve the yield of the desired trans isomer, the mixture of esters can be treated with a base, such as sodium ethoxide, to isomerize the cis ester to the more stable trans form.[6]
-
Hydrolysis: The ester is hydrolyzed to 2-phenylcyclopropanecarboxylic acid using a base like sodium hydroxide, followed by acidification.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via the corresponding acyl chloride, which then undergoes thermal rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine.
Adaptation for 1-(2-Phenylcyclopropyl)ethan-1-amine:
To synthesize the target molecule using this route, the final amine installation step would need to be modified. Instead of a Curtius rearrangement on the carboxylic acid, one could envision a route involving the corresponding ketone:
-
Follow steps 1-3 to obtain trans-2-phenylcyclopropanecarboxylic acid.
-
Convert the carboxylic acid to the corresponding methyl ketone, trans-1-(2-phenylcyclopropyl)ethanone, for example, by reaction with methyllithium.
-
This ketone could then undergo reductive amination to yield the desired 1-(2-phenylcyclopropyl)ethan-1-amine.
Challenges and Reproducibility:
-
Diastereoselectivity: The initial cyclopropanation step often produces a mixture of diastereomers. While the trans isomer is usually favored, separation can be challenging. The isomerization step is therefore crucial for obtaining a high yield of the desired product.[6]
-
Safety: Diazo compounds are potentially explosive and should be handled with care. The Curtius rearrangement involves the formation of an acyl azide, which is also a high-energy intermediate.
Method 2: Asymmetric and Catalytic Cyclopropanation
To overcome the issue of diastereoselectivity and to obtain enantiomerically pure products, asymmetric cyclopropanation methods have been developed. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction.
-
Chiral Catalysts: A variety of chiral catalysts have been employed for the enantioselective cyclopropanation of styrene, including those based on ruthenium, rhodium, and copper with chiral ligands.[7][8][9]
-
Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have shown high efficiency and selectivity in the cyclopropanation of styrene derivatives.[10] These biocatalysts can provide excellent diastereoselectivity and enantioselectivity under mild reaction conditions.
Adaptation for 1-(2-Phenylcyclopropyl)ethan-1-amine:
The enantiomerically pure trans-2-phenylcyclopropanecarboxylic acid obtained from these methods can be used as a starting material for the synthesis of the chiral target molecule, following the modified route described in Method 1.
Challenges and Reproducibility:
-
Catalyst Cost and Availability: Chiral ligands and specialized catalysts can be expensive and may not be readily available.
-
Optimization: The performance of catalytic systems can be highly sensitive to reaction conditions, requiring careful optimization for each substrate.
Method 3: Synthesis from Aromatic Ketones
An alternative approach involves the construction of the cyclopropylamine moiety from a substituted aromatic ketone. A patented method describes a multi-step synthesis starting from a substituted acetophenone.[11]
General Workflow:
Figure 1. General workflow for the synthesis of a Tranylcypromine intermediate from an aromatic ketone.
Adaptation for 1-(2-Phenylcyclopropyl)ethan-1-amine:
This route is less straightforward to adapt for the synthesis of the target molecule as it is designed for the specific structure of Tranylcypromine. However, a conceptually similar approach starting from propiophenone might be feasible, though it would require significant development.
Part 2: Comparison of Synthesis Methods
| Feature | Method 1: Classical Cyclopropanation | Method 2: Asymmetric Cyclopropanation | Method 3: From Aromatic Ketones |
| Starting Materials | Styrene, Ethyl diazoacetate | Styrene, Diazoacetate ester, Chiral catalyst | Substituted aromatic ketone |
| Key Reactions | Cyclopropanation, Hydrolysis, Curtius Rearrangement | Asymmetric Cyclopropanation | Substitution, Catalytic reduction, Mitsunobu, Reduction |
| Stereocontrol | Moderate diastereoselectivity (trans favored), racemic product | High diastereo- and enantioselectivity | Dependent on specific reagents and catalysts |
| Reported Yields | Variable, can be improved with isomerization | Generally good to high | High yield and selectivity reported in patent |
| Reproducibility | Generally reproducible, but requires careful control of reaction conditions | Can be sensitive to catalyst and reaction conditions | Potentially high, but may require specialized knowledge |
| Scalability | Scalable, with safety precautions for diazo compounds and azides | Can be limited by catalyst cost and availability | Designed for industrial scale |
| Adaptability to Target | Readily adaptable by modifying the final amine installation step | Readily adaptable with enantiocontrol | Less straightforward to adapt |
Part 3: Experimental Protocols
Protocol 1: Synthesis of (±)-trans-2-Phenylcyclopropan-1-amine (Tranylcypromine) via Method 1
This protocol is a generalized procedure based on literature methods.[6]
Step 1: Synthesis of (±)-ethyl 2-phenylcyclopropanecarboxylate
-
To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add freshly distilled styrene (1.0 eq).
-
Heat the styrene to 125-140 °C under a nitrogen atmosphere.
-
Add a solution of ethyl diazoacetate (1.0 eq) in styrene (1.0 eq) dropwise, maintaining the reaction temperature.
-
After the addition is complete, continue heating for an additional 2-4 hours until nitrogen evolution ceases.
-
Cool the reaction mixture and purify the product by vacuum distillation to obtain a mixture of cis and trans isomers.
Step 2: Isomerization to trans-ethyl 2-phenylcyclopropanecarboxylate
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the mixture of cis and trans esters to the sodium ethoxide solution.
-
Reflux the mixture for 20-24 hours.
-
Cool the reaction, quench with water, and extract with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the trans-ester.
Step 3: Hydrolysis to trans-2-phenylcyclopropanecarboxylic acid
-
Dissolve the trans-ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid product.
Step 4: Curtius Rearrangement to (±)-trans-2-phenylcyclopropan-1-amine
-
Convert the carboxylic acid to the acyl chloride by reacting with thionyl chloride in a suitable solvent like benzene.
-
React the acyl chloride with sodium azide in a biphasic system (e.g., toluene/water) to form the acyl azide.
-
Carefully heat the solution of the acyl azide to induce rearrangement to the isocyanate.
-
Hydrolyze the isocyanate by refluxing with aqueous acid (e.g., HCl).
-
Basify the solution with a strong base (e.g., KOH) and extract the amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the product.
Part 4: Conclusion and Future Outlook
The synthesis of 1-(2-phenylcyclopropyl)ethan-1-amine, while not extensively documented, can be logically approached through the adaptation of established methods for its parent compound, Tranylcypromine. The classical route involving the cyclopropanation of styrene followed by functional group manipulation appears to be the most versatile and adaptable strategy. For stereocontrolled synthesis, the use of modern asymmetric catalysis or biocatalysis is highly recommended.
Future research in this area should focus on the development of a direct and stereoselective synthesis of 1-(2-phenylcyclopropyl)ethan-1-amine. This could involve the development of novel catalytic methods for the asymmetric synthesis of the corresponding ketone precursor, or the exploration of enzymatic transamination for the final step. Such advancements would be of significant interest to the medicinal chemistry community for the exploration of novel therapeutics based on the privileged 2-phenylcyclopropylamine scaffold.
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Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands | Organometallics - ACS Publications. [Link]
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DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC. [Link]
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Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts - University of Rochester. [Link]
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General method for the synthesis of tranylcypromine. Reagents and... | Download Scientific Diagram - ResearchGate. [Link]
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A Catalytic Enantioselective Synthesis of Antidepressant Tranylcypromine - Taylor & Francis. [Link]
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Independent Validation of 1-(2-Phenylcyclopropyl)ethan-1-amine as a Therapeutic Agent: A Comparative Guide
Introduction: Unveiling a Novel Psychostimulant Candidate
In the landscape of psychopharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. This guide focuses on the independent validation of a promising, yet largely uncharacterized molecule: 1-(2-Phenylcyclopropyl)ethan-1-amine. Structurally, this compound presents a fascinating amalgamation of two well-established pharmacophores: the phenylcyclopropylamine core, characteristic of the irreversible monoamine oxidase (MAO) inhibitor tranylcypromine, and the α-methylphenethylamine backbone, the hallmark of amphetamine-class stimulants.[1][2]
This unique structural hybridization suggests a compelling therapeutic hypothesis: 1-(2-Phenylcyclopropyl)ethan-1-amine may function as a potent monoamine oxidase inhibitor with potential applications in the treatment of major depressive disorder and other mood disorders. This guide provides a comprehensive framework for the independent validation of this hypothesis, outlining the requisite experimental protocols and offering a comparative analysis against established therapeutic alternatives. Our objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies to rigorously assess the therapeutic potential of this novel agent.
Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine, within the presynaptic neuron.[3][4] The inhibition of MAO leads to an accumulation of these monoamines in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.[4] There are two primary isoforms of this enzyme: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms metabolize dopamine.[4]
Given the structural similarity of 1-(2-Phenylcyclopropyl)ethan-1-amine to tranylcypromine, a non-selective MAO inhibitor, we hypothesize that our compound of interest will also exhibit irreversible inhibition of both MAO-A and MAO-B.[2] The proposed mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.[5]
Caption: Hypothesized mechanism of action of 1-(2-Phenylcyclopropyl)ethan-1-amine.
Experimental Validation Protocols
To rigorously test our hypothesis, a series of in vitro and in vivo experiments are essential. The following protocols are designed to be self-validating, with clear endpoints and controls.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the inhibitory potency (IC50) and selectivity of 1-(2-Phenylcyclopropyl)ethan-1-amine for MAO-A and MAO-B.
Methodology:
-
Source of Enzymes: Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Detection Method: A fluorescence-based assay that measures the production of 4-hydroxyquinoline from kynuramine and hydrogen peroxide from benzylamine.
-
Procedure:
-
Prepare a series of dilutions of 1-(2-Phenylcyclopropyl)ethan-1-amine and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B, and tranylcypromine as a non-selective inhibitor).
-
Incubate the enzymes with the inhibitors for a predetermined time.
-
Initiate the reaction by adding the respective substrates.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.
-
Causality Explanation: This assay directly measures the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B. The IC50 value provides a quantitative measure of potency, and the ratio of IC50 values for the two isoforms indicates its selectivity.
Caption: Workflow for in vitro MAO inhibition assay.
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
Objective: To assess the effect of 1-(2-Phenylcyclopropyl)ethan-1-amine on extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Stereotaxic implantation of a microdialysis guide cannula into the medial prefrontal cortex.
-
Drug Administration: Intraperitoneal (i.p.) injection of 1-(2-Phenylcyclopropyl)ethan-1-amine or vehicle.
-
Microdialysis:
-
Following a recovery period, a microdialysis probe is inserted.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals before and after drug administration.
-
-
Neurotransmitter Analysis: Quantification of serotonin, norepinephrine, and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Causality Explanation: This experiment provides in vivo evidence of the compound's ability to increase synaptic concentrations of monoamines, the presumed mechanism of its antidepressant action.
Protocol 3: Murine Forced Swim Test
Objective: To evaluate the antidepressant-like activity of 1-(2-Phenylcyclopropyl)ethan-1-amine.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: i.p. injection of 1-(2-Phenylcyclopropyl)ethan-1-amine, a reference antidepressant (e.g., imipramine), or vehicle.
-
Procedure:
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is recorded during the last 4 minutes of a 6-minute session.
-
-
Data Analysis: Comparison of the duration of immobility between the different treatment groups.
Causality Explanation: A reduction in immobility time is interpreted as an antidepressant-like effect. This behavioral model is widely used for screening potential antidepressant drugs.
Comparative Analysis with Established MAOIs
The following table provides a framework for comparing the hypothetical experimental data for 1-(2-Phenylcyclopropyl)ethan-1-amine with established non-selective MAOIs, tranylcypromine and phenelzine.
| Parameter | 1-(2-Phenylcyclopropyl)ethan-1-amine (Hypothetical Data) | Tranylcypromine | Phenelzine |
| MAO-A IC50 (nM) | To be determined | ~200 | ~500 |
| MAO-B IC50 (nM) | To be determined | ~100 | ~1000 |
| Selectivity (MAO-A/MAO-B) | To be determined | ~2 (Slightly MAO-B selective) | ~0.5 (Slightly MAO-A selective) |
| In Vivo Efficacy (Forced Swim Test) | To be determined (Dose-dependent reduction in immobility) | Effective | Effective |
| Potential for Tyramine-Induced Hypertensive Crisis | To be determined (Likely high due to non-selective MAO-A inhibition) | High | High |
Discussion and Future Directions
The structural features of 1-(2-Phenylcyclopropyl)ethan-1-amine suggest a strong potential for it to act as a novel monoamine oxidase inhibitor. The proposed experimental workflow provides a robust framework for validating this hypothesis and characterizing its pharmacological profile.
Should the experimental data align with our hypothesis, 1-(2-Phenylcyclopropyl)ethan-1-amine could represent a new therapeutic option for treatment-resistant depression. However, as with other non-selective MAOIs, the potential for drug-drug and drug-food interactions, particularly the tyramine-induced hypertensive crisis, would be a significant consideration.[3][6]
Future research should focus on:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Safety Pharmacology: Assessing potential off-target effects and cardiovascular safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to potentially improve selectivity for MAO-A or MAO-B, which could mitigate some of the adverse effects.
The independent validation of 1-(2-Phenylcyclopropyl)ethan-1-amine holds the promise of expanding our arsenal of treatments for mood disorders. The scientific rigor outlined in this guide is paramount to responsibly advancing this promising molecule from a chemical entity to a potential therapeutic agent.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2-Phenylcyclopropyl)ethan-1-amine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Phenylcyclopropyl)ethan-1-amine, a compound of interest in various research and development endeavors. Our focus is to empower you with the knowledge to manage this process with the highest standards of safety, environmental responsibility, and regulatory adherence, thereby fostering a culture of trust and expertise in your laboratory operations.
Understanding the Compound: Hazard Profile and Safety Imperatives
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of 1-(2-Phenylcyclopropyl)ethan-1-amine is paramount. This compound, often in its hydrochloride salt form, is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with it is GHS07, indicating it is a warning-level hazard.
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be necessary for larger quantities or when there is a significant splash risk.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. A lab coat or a disposable gown should be worn to protect clothing and skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1].
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of 1-(2-Phenylcyclopropyl)ethan-1-amine is a multi-step process that emphasizes segregation, documentation, and the use of a licensed hazardous waste disposal service. Direct disposal into the sanitary sewer or regular trash is strictly prohibited[2].
Caption: Disposal workflow for 1-(2-Phenylcyclopropyl)ethan-1-amine.
Detailed Experimental Protocol for Waste Management
The following protocol provides a granular, step-by-step methodology for the safe management and disposal of 1-(2-Phenylcyclopropyl)ethan-1-amine waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Principle of Segregation: To prevent dangerous reactions and to ensure proper disposal, do not mix 1-(2-Phenylcyclopropyl)ethan-1-amine waste with other chemical waste streams unless their compatibility is confirmed[3][4]. Incompatible materials include strong oxidizing agents[4].
-
Solid Waste: Collect any solid residues, contaminated weigh paper, and disposable labware in a designated, robust, and sealable container.
-
Liquid Waste: For solutions containing 1-(2-Phenylcyclopropyl)ethan-1-amine, use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag or container[5].
2. Containerization and Labeling:
-
Container Selection: The primary waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks and the escape of vapors[6].
-
Labeling: Proper labeling is a critical regulatory requirement. The label must be legible and securely affixed to the container. It should include the following information:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "1-(2-Phenylcyclopropyl)ethan-1-amine" (and its hydrochloride form if applicable). Avoid using abbreviations or chemical formulas[6].
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if swallowed").
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
3. Temporary On-Site Storage:
-
Designated Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within or near the laboratory where the waste is generated[6]. This area should be under the control of the laboratory personnel.
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated. It should be away from sources of ignition and incompatible materials. Secondary containment (e.g., a larger, chemically resistant tray) is highly recommended to contain any potential leaks.
-
Quantity Limits: Be aware of and adhere to the quantity limits for hazardous waste accumulation in satellite areas as defined by the EPA and your institution's policies[7].
4. Final Disposal:
-
Licensed Disposal Vendor: The final disposal of 1-(2-Phenylcyclopropyl)ethan-1-amine must be carried out by a licensed and reputable hazardous waste management company[3][8]. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with such vendors.
-
Waste Pickup and Documentation: Follow your institution's protocol for requesting a hazardous waste pickup. You will be required to provide the waste disposal company with a complete and accurate description of the waste, which includes the Safety Data Sheet (SDS) for 1-(2-Phenylcyclopropyl)ethan-1-amine.
In-Lab Neutralization: A Considered Approach for Dilute Aqueous Solutions
For very small quantities of dilute aqueous solutions of 1-(2-Phenylcyclopropyl)ethan-1-amine, in-laboratory neutralization may be a viable option to render the waste less hazardous before collection. However, this should only be performed by trained personnel and in strict accordance with your institution's EHS guidelines. Many institutions prohibit any form of in-lab chemical treatment of hazardous waste[9][10].
If permitted and deemed safe by your institution, the following general procedure for the neutralization of a basic amine solution can be adapted:
CAUTION: This procedure generates heat and should be performed slowly in a fume hood with constant stirring and external cooling (e.g., an ice bath).
-
Dilution: If the concentration of the amine solution is high, dilute it with a large volume of cold water to a concentration of less than 5%.
-
Neutralization: While stirring vigorously in a suitable container (e.g., a large beaker) placed in an ice bath, slowly and incrementally add a dilute acid (e.g., 5% hydrochloric acid or 5% sulfuric acid).
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 6.0 and 8.0.
-
Final Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and the presence of the phenylcyclopropyl moiety. It should be collected in a properly labeled hazardous waste container for disposal by a licensed vendor. Do not assume the neutralized solution can be poured down the drain.
| Parameter | Guideline | Rationale |
| Waste Segregation | Do not mix with other waste streams. | Prevents potentially hazardous reactions and ensures proper disposal routing.[3] |
| Container Material | High-Density Polyethylene (HDPE) or other compatible material. | Ensures the integrity of the container and prevents leaks.[6] |
| Labeling | "Hazardous Waste," full chemical name, hazards, and accumulation date. | Complies with regulatory requirements and informs handlers of the contents and risks.[6] |
| Storage Location | Designated, secure, and well-ventilated satellite accumulation area. | Minimizes the risk of exposure, spills, and unauthorized access.[6] |
| Final Disposal | Through a licensed hazardous waste contractor. | Ensures environmentally sound and legally compliant disposal.[8] |
Regulatory Framework: Adherence to EPA and Institutional Policies
The disposal of chemical waste, including 1-(2-Phenylcyclopropyl)ethan-1-amine, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in eligible academic entities[7].
It is the responsibility of the waste generator—the researcher and the institution—to correctly identify, manage, and dispose of hazardous waste in compliance with all applicable federal, state, and local regulations[8]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship. This commitment to responsible chemical management is a cornerstone of a robust and trustworthy research enterprise.
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- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. vumc.org [vumc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. epa.gov [epa.gov]
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- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 1-(2-Phenylcyclopropyl)ethan-1-amine
This guide serves as a high-level operational supplement for researchers handling 1-(2-Phenylcyclopropyl)ethan-1-amine (commonly known as Tranylcypromine or related phenylcyclopropylamine derivatives).
Given the compound's status as a potent, non-selective Monoamine Oxidase Inhibitor (MAOI) , safety protocols must extend beyond standard "irritant" handling to prevent systemic absorption, which can trigger hypertensive crises.
Part 1: Hazard-Driven PPE Selection (The "Why")
Effective safety relies on understanding the causality between the chemical's properties and the protective barrier required.
| Hazard Class | Physiological Mechanism | Dictated PPE / Engineering Control |
| Acute Toxicity (Oral/Inhalation) | MAO Inhibition: Irreversible binding to MAO-A/B enzymes. Systemic absorption can disrupt catabolism of dietary amines (tyramine), leading to dangerous blood pressure spikes. | Respiratory: N95/P100 or Fume Hood (primary). Hygiene: Double-gloving to prevent hand-to-mouth transfer. |
| Skin Corrosion / Irritation | Primary Amine Functionality: High pKa (~9-10) makes the free base caustic. Reacts with skin lipids and proteins. | Gloves: Nitrile (low permeation rate for short contact). Body: Lab coat with high-neck closure to protect the suprasternal notch. |
| Serious Eye Damage | Alkaline Corrosivity: Rapid saponification of eye tissues upon contact with dust or solution. | Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required for volumes >50 mL. |
Part 2: Comprehensive PPE Matrix
This matrix defines the required gear based on the specific laboratory activity.
Table 1: Activity-Based PPE Standards
| Activity | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Storage & Transport (Sealed containers) | Single Nitrile (0.11 mm min. thickness) | Safety Glasses with side shields | Standard Lab Coat |
| Weighing / Solid Handling (Open container) | Double Nitrile (Outer glove changed immediately upon contamination) | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Fume Hood (Sash at 18"). If hood unavailable: N95 Respirator. |
| Solubilization / Reaction Setup | Double Nitrile OR Silver Shield® (if handling concentrated stock >1M) | Splash Goggles + Face Shield | Fume Hood (Mandatory). Impervious apron if splashing is possible. |
| Spill Cleanup | Laminate/Barrier Gloves (e.g., Silver Shield / Ansell Barrier) | Full Face Respirator (w/ Ammonia/Methylamine cartridges) | Tyvek® Coveralls |
Critical Glove Note: Primary amines can permeate standard latex. Do not use latex. For extended contact, use laminate gloves (Silver Shield) as the inner layer and nitrile as the outer layer for dexterity.
Part 3: Operational Workflow & Logic
Workflow Visualization
The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" gates for safety.
Figure 1: Decision logic for PPE selection based on physical state and concentration.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Deactivation Prep: Prepare a beaker of 5% aqueous Hydrochloric Acid (HCl) or Citric Acid. This converts the volatile free amine into a non-volatile, water-soluble salt upon contact with wipes/tools.
Phase B: Weighing (The Critical Step)
-
Risk:[1][2][3][4] Electrostatic forces often cause amine salts to "jump" or disperse as fine dust.
-
Protocol:
-
Place the analytical balance inside the fume hood.
-
Use an anti-static gun on the spatula and weigh boat before opening the vial.
-
Never return excess chemical to the stock vial (prevents cross-contamination and dust generation).
-
Phase C: Solubilization
-
Add solvent (e.g., DMSO, Ethanol) slowly down the side of the vessel to minimize aerosolization.
-
Cap the vessel immediately after addition.
-
Vortex/sonicate only within the closed hood.
Part 4: Emergency & Disposal
Spill Response
-
Minor Spill (<500 mg):
-
Cover with wet paper towels (prevents dust).
-
Wipe with the 5% HCl/Citric Acid solution prepared in Phase A (neutralizes the amine).
-
Double-bag waste in hazardous waste bags.
-
-
Major Spill: Evacuate area. Contact EHS. Do not attempt cleanup without SCBA if dust is airborne.
Disposal Protocol
Do not flush down the drain. As an MAOI, this compound can affect aquatic life and persist in water systems.
| Waste Stream | Protocol |
| Solid Waste | Dissolve in a combustible solvent (e.g., Acetone/Ethanol) and dispose of in the High BTU Organic Waste stream for incineration. |
| Aqueous Waste | Adjust pH to <5 (acidic) to ensure the amine is protonated (salt form), reducing volatility. Dispose in Aqueous Toxic stream. |
| Contaminated Sharps | Dispose in rigid sharps container labeled "Toxin Contaminated". |
References
-
MedChemExpress. (2024).[5] Tranylcypromine Hemisulfate Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: trans-2-Phenylcyclopropylamine hydrochloride. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2024).[3] Disposal of Unused Medicines: What You Should Know. Retrieved from
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
PubChem. (2024). Compound Summary: Tranylcypromine (CAS 155-09-9).[6][7] National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
